molecular formula C5H10Cl2 B052916 1,3-Dichloro-3-methylbutane CAS No. 624-96-4

1,3-Dichloro-3-methylbutane

Cat. No.: B052916
CAS No.: 624-96-4
M. Wt: 141.04 g/mol
InChI Key: QGCOTJZDMVMLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-3-methylbutane is a versatile and highly reactive alkyl halide of significant interest in synthetic organic chemistry and materials science research. Its primary research value lies in its utility as a bifunctional alkylating and electrophilic agent. The compound features two chlorine atoms with differing reactivity; the tertiary chloride is highly susceptible to SN1 reactions due to carbocation stabilization, while the primary chloride can participate in SN2 pathways. This differential reactivity makes it a valuable building block for constructing complex molecular architectures, such as cyclopropane derivatives via intramolecular cyclization, and for introducing the 3-methylbutyl moiety into target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2/c1-5(2,7)3-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCOTJZDMVMLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211463
Record name 1,3-Dichloro-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-96-4
Record name 1,3-Dichloro-3-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-3-methylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloro-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-3-methylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.885
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-dichloro-3-methylbutane (CAS No. 624-96-4), a halogenated alkane with applications in organic synthesis. The document details its physical characteristics, spectroscopic data, chemical reactivity, and safety information. All quantitative data is presented in structured tables for ease of reference. While this guide consolidates available data, it is important to note that detailed experimental protocols for the determination of its physical properties are not extensively reported in the public domain. Furthermore, there is no evidence in the current literature to suggest the involvement of this compound in any biological signaling pathways.

Chemical and Physical Properties

This compound is a colorless liquid.[1] Its fundamental physical and chemical properties are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for purification processes.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₀Cl₂[2]
Molecular Weight 141.04 g/mol [3]
CAS Number 624-96-4[2]
Appearance Colorless liquid[1]
Melting Point -75.05 °C (estimate)[3]
Boiling Point 149.59 °C (estimate)[3]
Density 1.0718 g/cm³[3]
Refractive Index 1.4442[3]
Flash Point 36.4 °C[1]
Vapor Pressure 6.11 mmHg at 25°C[1]

Table 2: Computed Properties of this compound

PropertyValueReference
Monoisotopic Mass 140.0159557 Da[2]
XLogP3-AA 2.4[2]
Rotatable Bond Count 2[2]
Heavy Atom Count 7[2]
Complexity 50[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following sections provide an overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.6s6H2 x -CH₃
~2.2t2H-CH₂-
~3.7t2H-CH₂Cl

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Carbon Type
~30-CH₃
~45-CH₂-
~50-CH₂Cl
~70>C(Cl)-
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups and bond types within the molecule. The spectrum would be characterized by C-H stretching and bending vibrations, and C-Cl stretching frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. The mass spectrum would show the molecular ion peak and various fragment ions resulting from the loss of chlorine atoms and alkyl groups.

Experimental Protocols

General Procedure for NMR Spectroscopy

A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6-0.7 mL) in a standard 5 mm NMR tube.[3] The spectrum would then be acquired on a suitable NMR spectrometer (e.g., 300 or 500 MHz).[3] For quantitative ¹³C NMR, a longer relaxation delay would be necessary.[3]

General Procedure for IR Spectroscopy

For a liquid sample such as this compound, a thin film can be prepared by placing a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[4][5] The plates are then mounted in a sample holder and the IR spectrum is recorded using an FTIR spectrometer.[4]

General Procedure for Mass Spectrometry

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) would be introduced into the mass spectrometer.[6] Depending on the instrument and desired information, ionization techniques such as Electron Impact (EI) or Electrospray Ionization (ESI) could be employed.[6] The mass analyzer (e.g., quadrupole, time-of-flight) would then separate the ions based on their mass-to-charge ratio.[6]

Chemical Reactivity and Synthesis Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3-chloro-3-methylbutyl moiety. Its reactivity is dictated by the presence of both a primary and a tertiary alkyl chloride.

Synthesis of this compound

A potential laboratory-scale synthesis involves the reaction of ethyl methacrylate (B99206) with chlorine gas.[1]

G Ethyl methacrylate Ethyl methacrylate This compound This compound Ethyl methacrylate->this compound Reaction Chlorine (Cl2) Chlorine (Cl2) Chlorine (Cl2)->this compound

Figure 1: Synthesis of this compound.
Nucleophilic Substitution and Elimination Reactions

The tertiary chloride is susceptible to Sₙ1 reactions due to the formation of a stable tertiary carbocation, while the primary chloride can undergo Sₙ2 reactions. The compound can also undergo elimination reactions in the presence of a strong base to form alkenes.[7][8]

G cluster_0 Reactivity of this compound Start This compound SN1 SN1 Reaction (Tertiary Chloride) Start->SN1 SN2 SN2 Reaction (Primary Chloride) Start->SN2 Elimination Elimination Reaction (E1/E2) Start->Elimination Carbocation Tertiary Carbocation Intermediate SN1->Carbocation Substitution_Product_2 Substitution Product 2 SN2->Substitution_Product_2 Alkene_Product Alkene Product(s) Elimination->Alkene_Product Substitution_Product_1 Substitution Product 1 Carbocation->Substitution_Product_1

Figure 2: General reactivity pathways.
Synthesis of Precocene Analogs and Chromenes

This compound is a key reagent in the synthesis of Precocene analogs, which are known for their anti-juvenile hormone activity in insects.[7] It is also used in the synthesis of chromene derivatives, a class of heterocyclic compounds with a wide range of biological activities.[9][10][11][12] The general workflow for such a synthesis is outlined below.

G Start Starting Materials (e.g., Phenol derivative, This compound) Reaction Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final Product (e.g., Chromene derivative) Characterization->Final_Product

Figure 3: General synthetic workflow.

Biological Activity and Signaling Pathways

A thorough review of the existing scientific literature reveals no documented evidence of this compound being directly involved in any biological signaling pathways. Its primary role appears to be that of a synthetic intermediate in the preparation of other compounds, some of which may have biological activity. Therefore, its toxicological properties are of primary concern from a safety perspective rather than any specific biomolecular interactions.

Safety and Handling

This compound is classified as harmful if swallowed.[13] It is also an irritant.[13] Standard laboratory safety precautions should be followed when handling this compound.

Table 5: GHS Hazard Information for this compound

Hazard StatementPrecautionary Statements
H302: Harmful if swallowedP264: Wash hands thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P301 + P317: IF SWALLOWED: Get medical help.
P330: Rinse mouth.
P501: Dispose of contents/container to an approved waste disposal plant.

It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] In case of a spill, absorb the material with an inert substance and dispose of it in a suitable container.[14]

Conclusion

This compound is a halogenated alkane with well-defined physical and spectroscopic properties. Its chemical reactivity, characterized by the presence of both primary and tertiary chloro groups, makes it a useful intermediate in organic synthesis for the preparation of various compounds, including biologically active molecules like Precocene analogs and chromenes. However, there is a notable lack of detailed, publicly available experimental protocols for its synthesis and the determination of its physical properties. Furthermore, this compound is not known to be involved in any biological signaling pathways. This guide serves as a valuable resource for researchers by consolidating the available data and highlighting areas where further investigation is warranted.

References

An In-depth Technical Guide to 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 624-96-4 Chemical Formula: C₅H₁₀Cl₂

This technical guide provides a comprehensive overview of 1,3-dichloro-3-methylbutane, a versatile chlorinated hydrocarbon used as a key intermediate and reagent in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, spectral data, synthesis, reactivity, and applications, with a focus on its utility in constructing complex molecules.

Physicochemical and Spectral Properties

This compound is a colorless liquid known for its reactivity in various chemical transformations.[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2][3]
Molecular Weight 141.04 g/mol [2][4]
Molecular Formula C₅H₁₀Cl₂[2][3][4][5][6]
Melting Point -75.05°C (estimate)[1][6]
Boiling Point 145.5 - 149.59°C (estimate)[1][4][6]
Density 1.053 - 1.0718 g/cm³[1][4][6]
Flash Point 36.4°C[1][4]
Refractive Index 1.4442[1][6]
Vapor Pressure 6.11 mmHg at 25°C[1]
SMILES CC(C)(CCCl)Cl[2]
InChIKey QGCOTJZDMVMLRQ-UHFFFAOYSA-N[2][3]

Table 2: Spectral Data Summary for this compound

Spectroscopy TypeData HighlightsSource
¹H NMR Data available on public databases.[2]
¹³C NMR Data available on public databases.[2]
Mass Spectrometry GC-MS data available, with top peaks at m/z 69, 41, and 77.[2]
Infrared (IR) Spectroscopy Vapor phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[2][3]

Synthesis and Experimental Protocols

While multiple synthetic routes may exist, a common laboratory-scale preparation involves the chlorination of an appropriate alkene precursor.

General Synthesis via Hydrochlorination

A primary route to forming this dichloroalkane involves the addition of hydrogen chloride to an unsaturated precursor, such as 3-methyl-1,3-butadiene, followed by further chlorination. A more direct, cited method involves the reaction of ethyl methacrylate (B99206) with chlorine.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Isoprene (or related alkene) C Electrophilic Addition A->C B Hydrogen Chloride (HCl) B->C D This compound C->D

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Addition

The following is a generalized protocol based on the principles of electrophilic addition to alkenes for the synthesis of dichloroalkanes.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve the alkene precursor (e.g., 3-methyl-1,3-butadiene) in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Gas Introduction: Cool the solution to 0°C using an ice bath. Bubble dry hydrogen chloride gas slowly through the solution with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, stop the gas flow and allow the mixture to warm to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound using fractional distillation.

Chemical Reactivity and Applications

The utility of this compound in organic synthesis stems from its nature as a bifunctional electrophile. The molecule contains two chlorine atoms with distinct chemical environments: a primary chloride and a tertiary chloride. This differential reactivity allows for selective and sequential substitution reactions.

The tertiary chloride is highly susceptible to Sₙ1 (unimolecular nucleophilic substitution) reactions due to the formation of a stable tertiary carbocation intermediate.[7] In contrast, the primary chloride is more prone to Sₙ2 (bimolecular nucleophilic substitution) reactions, which involve a backside attack by a nucleophile.[7] This dual reactivity makes it a valuable building block for creating complex molecular architectures.

Reactivity_Profile cluster_structure This compound cluster_pathways Nucleophilic Substitution Pathways cluster_products Potential Products Structure SN1 Tertiary Chloride (Favors SN1) Structure->SN1 Carbocation Intermediate SN2 Primary Chloride (Favors SN2) Structure->SN2 Concerted Mechanism Prod1 Tertiary Substitution Product SN1->Prod1 Prod2 Primary Substitution Product SN2->Prod2

Caption: Differential reactivity of the chloro- sites in this compound.

Application in the Synthesis of Precocene Analogs

A significant application of this compound is its use as a reagent in the synthesis of Precocene analogs.[1] Precocenes are natural products that exhibit anti-juvenile hormone activity in insects.[1] By disrupting the hormonal regulation of insect development, these compounds can act as effective pest control agents, offering a potential alternative to conventional pesticides.[1]

The synthesis of these analogs using this compound is also of interest in pharmaceutical research.[1] Understanding the hormonal pathways in insects can provide insights that may be applicable to the development of new drugs targeting specific human hormonal pathways.[1]

Application_Pathway Start This compound Intermediate Precocene Analogs Start->Intermediate Organic Synthesis App1 Pest Control Research (Anti-Juvenile Hormone) Intermediate->App1 App2 Pharmaceutical Research (Hormonal Pathway Insights) Intermediate->App2

Caption: Application of this compound in research and development.

Safety and Handling

This compound is classified as harmful if swallowed.[2][5] Users should adhere to standard laboratory safety protocols when handling this compound.

  • GHS Classification: Acute toxicity, Oral, Category 4.[5]

  • Hazard Statement: H302: Harmful if swallowed.[2][5]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[5]

    • P270: Do not eat, drink or smoke when using this product.[5]

    • P301+P317: IF SWALLOWED: Get medical help.[2]

    • P330: Rinse mouth.[2][5]

    • P501: Dispose of contents/container to an approved waste disposal plant.[2]

It is an irritant and should not come into contact with skin or eyes.[6] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn.[8]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its defining feature is the differential reactivity of its primary and tertiary chloro groups, enabling selective Sₙ2 and Sₙ1 reactions, respectively. This property makes it a strategic precursor for synthesizing complex molecules, most notably Precocene analogs, which have significant implications for pest control and pharmaceutical research. Proper handling and adherence to safety protocols are essential when working with this compound.

References

An In-depth Technical Guide to the Synthesis of 1,3-dichloro-3-methylbutane from Isoprene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 1,3-dichloro-3-methylbutane from isoprene (B109036). The synthesis proceeds via a two-step electrophilic addition of hydrogen chloride (HCl) to isoprene. The initial hydrochlorination yields a mixture of monochlorinated intermediates, primarily 3-chloro-3-methyl-1-butene (B3368806) and 1-chloro-3-methyl-2-butene, following Markovnikov's rule and allylic rearrangement. Subsequent addition of a second molecule of HCl to the more reactive intermediate, 3-chloro-3-methyl-1-butene, in accordance with Markovnikov's rule, leads to the formation of the target molecule, this compound. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and expected product distributions.

Reaction Mechanism and Signaling Pathways

The synthesis of this compound from isoprene is a sequential electrophilic addition of hydrogen chloride. The reaction pathway can be visualized as a series of steps involving carbocation intermediates.

Step 1: Formation of Monochloro Intermediates

The first step involves the protonation of one of the double bonds of isoprene by HCl. This results in the formation of a stable tertiary carbocation. The subsequent attack by the chloride ion leads to two primary monochlorinated products due to resonance stabilization and allylic rearrangement.[1][2]

Reaction_Mechanism_Step_1 Isoprene Isoprene Carbocation Tertiary Carbocation (Resonance Stabilized) Isoprene->Carbocation + H+ HCl1 HCl Product1 3-chloro-3-methyl-1-butene (Markovnikov Product) Carbocation->Product1 + Cl- Product2 1-chloro-3-methyl-2-butene (Allylic Rearrangement Product) Carbocation->Product2 + Cl- (Allylic Shift) Reaction_Mechanism_Step_2 Product1 3-chloro-3-methyl-1-butene IntermediateCarbocation Tertiary Carbocation Product1->IntermediateCarbocation + H+ HCl2 HCl FinalProduct This compound IntermediateCarbocation->FinalProduct + Cl- Experimental_Workflow cluster_Reaction Reaction Setup cluster_Workup Work-up cluster_Purification Purification & Analysis A Charge flask with isoprene and dichloromethane B Cool to 0°C A->B C Bubble HCl gas through solution B->C D Monitor reaction by TLC/GC C->D E Quench with saturated NaHCO₃ D->E F Separate organic layer E->F G Dry with MgSO₄ F->G H Concentrate in vacuo G->H I Fractional distillation H->I J Characterize by NMR and GC-MS I->J

References

Spectroscopic Analysis of 1,3-Dichloro-3-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dichloro-3-methylbutane, a chlorinated hydrocarbon of interest to researchers and professionals in drug development and chemical synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visual representations of key analytical pathways.

Spectroscopic Data Summary

The spectroscopic data for this compound has been compiled and organized into the following tables for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.75Singlet6HTwo equivalent methyl groups (-CH₃) at C3
~2.25Triplet2HMethylene group (-CH₂-) at C2
~3.75Triplet2HMethylene group (-CH₂-) at C1

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~32CH₃Two equivalent methyl carbons at C3
~45CH₂Methylene carbon at C1
~55CH₂Methylene carbon at C2
~75CQuaternary carbon at C3
Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the infrared spectrum of this compound.[1]

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
2970-2850StrongC-H stretchAlkane
1470-1450MediumC-H bendAlkane
1385-1365MediumC-H bend (gem-dimethyl)Alkane
800-600StrongC-Cl stretchAlkyl Halide
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several significant fragment ions.[2] The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment
140, 142, 144Low[C₅H₁₀Cl₂]⁺ (Molecular Ion)
105, 107Moderate[C₅H₁₀Cl]⁺
91High[C₄H₇Cl]⁺
69High[C₅H₉]⁺
55High[C₄H₇]⁺
41Base Peak[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a chemical shift reference (0 ppm).

¹H NMR Acquisition:

  • The NMR spectrometer is tuned to the proton frequency (e.g., 400 MHz).

  • A standard one-pulse sequence is used to acquire the free induction decay (FID).

  • Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

  • The FID is then Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

¹³C NMR Acquisition:

  • The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).

  • A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • A larger number of scans (typically hundreds to thousands) and a longer relaxation delay are required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

  • The acquired FID is processed similarly to the ¹H NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

  • For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • A background spectrum of the clean salt plates is recorded.

  • The sample is placed in the instrument's sample holder.

  • The infrared spectrum is recorded by passing a beam of infrared radiation through the sample.

  • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as electron ionization (EI). This causes the molecules to lose an electron and form a positively charged molecular ion (M⁺).

Mass Analysis and Detection:

  • The molecular ions and any fragment ions formed in the source are accelerated into a mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare thin film on salt plates Sample->Prep_IR Prep_MS Inject into GC Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Library Matching, Fragmentation Analysis MS->Process_MS Interpret_NMR Chemical Shifts, Multiplicity, Integration Process_NMR->Interpret_NMR Interpret_IR Characteristic Absorptions Process_IR->Interpret_IR Interpret_MS Molecular Ion, Fragmentation Pattern Process_MS->Interpret_MS Structure Structural Elucidation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

General workflow for the spectroscopic analysis of an organic compound.

Mass_Spec_Fragmentation Proposed Mass Spectrometry Fragmentation of this compound M [C₅H₁₀Cl₂]⁺˙ m/z = 140, 142, 144 F1 [C₅H₁₀Cl]⁺ m/z = 105, 107 M->F1 - Cl˙ F2 [C₄H₇Cl]⁺˙ m/z = 91, 93 M->F2 - CH₃˙, -HCl F3 [C₅H₉]⁺ m/z = 69 F1->F3 - HCl F4 [C₄H₇]⁺ m/z = 55 F2->F4 - HCl F5 [C₃H₅]⁺ m/z = 41 F3->F5 - C₂H₄

Proposed fragmentation pathway for this compound in EI-MS.

References

An In-depth Technical Guide to the Reactivity and Stability of 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloro-3-methylbutane is a halogenated alkane of significant interest in synthetic organic chemistry due to its distinct structural features: a primary and a tertiary alkyl chloride within the same molecule. This guide provides a comprehensive analysis of the reactivity and stability of this compound, detailing its behavior in nucleophilic substitution and elimination reactions. The inherent electronic and steric properties of the molecule lead to a fascinating interplay between SN1, SN2, E1, and E2 reaction mechanisms, often resulting in a variety of products. This document summarizes the key reactivity principles, presents available physical and spectroscopic data in a structured format, and outlines experimental considerations for handling and reacting this versatile chemical intermediate.

Introduction

This compound, with the chemical formula C5H10Cl2, is a colorless liquid utilized as a reagent in the synthesis of various organic compounds.[1] Its utility stems from the differential reactivity of its two chlorine atoms. The tertiary chloride at the C3 position is prone to reactions involving carbocation intermediates, while the primary chloride at the C1 position is, in principle, susceptible to direct nucleophilic attack. However, the steric hindrance imposed by the adjacent quaternary carbon significantly influences the reaction pathways at the primary center. This guide will delve into the nuanced reactivity of this molecule, providing a theoretical framework and practical data for its application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 624-96-4[2]
Molecular Formula C5H10Cl2[2]
Molecular Weight 141.04 g/mol [2]
Boiling Point 100-101 °C[3]
Density 1.12 g/cm³[3]
Solubility Insoluble in water; soluble in ethanol (B145695) and ether.[3]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/Shifts (and Interpretation)Reference
¹H NMR Data available but specific shifts not detailed in search results. Expect signals corresponding to the two methyl groups, the methylene (B1212753) group adjacent to the primary chloride, and the methylene group adjacent to the tertiary center.[2]
¹³C NMR Data available but specific shifts not detailed in search results. Expect distinct signals for the two equivalent methyl carbons, the quaternary carbon, and the two methylene carbons.[2]
Mass Spec (GC-MS) m/z Top Peak: 69; 2nd Highest: 41; 3rd Highest: 77. The fragmentation pattern is characteristic of the molecular structure.[2]
Infrared (IR) Data available, characteristic C-H and C-Cl stretching and bending frequencies are expected.[4]

Reactivity and Reaction Mechanisms

The reactivity of this compound is governed by the distinct nature of its two carbon-chlorine bonds. The following sections detail the expected reaction pathways at each site.

Reactivity at the Tertiary Center (C3)

The tertiary chloride is highly susceptible to unimolecular reactions (SN1 and E1) due to the formation of a relatively stable tertiary carbocation upon departure of the chloride ion.

In the presence of a weak nucleophile/weak base (e.g., solvolysis in ethanol or water), the reaction is expected to proceed via an SN1 and E1 mechanism. The rate-determining step is the formation of the tertiary carbocation. This carbocation can then be trapped by the solvent to give a substitution product or lose a proton to form an elimination product.

SN1_E1_Pathway

While the initially formed tertiary carbocation is relatively stable, the possibility of rearrangement should always be considered, especially if a more stable carbocation can be formed. In this specific case, a hydride or methyl shift from the adjacent carbon would lead to a less stable secondary carbocation, making such rearrangements unlikely under typical conditions.

Reactivity at the Primary Center (C1)

The primary chloride is theoretically a target for bimolecular substitution (SN2). However, the presence of a quaternary carbon at the adjacent (beta) position creates significant steric hindrance, a feature characteristic of neopentyl-type halides.

SN2 reactions at the C1 position are expected to be very slow. The bulky tert-butyl group effectively shields the primary carbon from backside attack by a nucleophile. While strong, unhindered nucleophiles might force a slow reaction, for practical purposes, the primary chloride in this compound is considered to be sterically hindered for SN2 displacement.

SN2_Hindrance

Elimination Reactions

Elimination reactions (E2) are a significant competing pathway, especially with the use of strong, bulky bases.

A strong, sterically hindered base, such as potassium tert-butoxide, will preferentially abstract a proton, leading to the formation of an alkene. Given the two chloro-substituents, a double elimination to form a diene or alkyne is a possibility with a sufficient excess of a very strong base like sodium amide. More commonly, with one equivalent of a standard base, elimination will likely occur to remove the tertiary chloride and a proton from an adjacent carbon, leading to the formation of a chloroalkene. The use of a bulky base would favor the formation of the Hofmann (less substituted) alkene, although in this case, the possible elimination products are limited.

E2_Reaction

Experimental Protocols

General Protocol for Solvolysis (SN1/E1)

This protocol describes a typical procedure for the solvolysis of a tertiary alkyl halide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the desired solvent (e.g., 80% ethanol/20% water).

  • Reaction Conditions: Stir the solution at a controlled temperature (e.g., 25 °C or 50 °C). The progress of the reaction can be monitored by the evolution of HCl, which can be titrated with a standard base.

  • Workup: After the reaction is complete (as indicated by no further acid evolution), cool the mixture to room temperature. Dilute the mixture with a larger volume of water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting product mixture can be analyzed and purified by gas chromatography (GC) or fractional distillation.

General Protocol for Dehydrohalogenation (E2)

This protocol outlines a procedure for an E2 elimination using a strong, bulky base.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of potassium tert-butoxide (1.1 eq) in anhydrous tert-butanol (B103910).

  • Addition of Substrate: Slowly add a solution of this compound (1.0 eq) in anhydrous tert-butanol to the stirred base solution at room temperature.

  • Reaction Conditions: After the addition is complete, the reaction mixture may be heated to reflux to ensure complete reaction. Monitor the progress by thin-layer chromatography (TLC) or GC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with an organic solvent (e.g., pentane (B18724) or diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation. The crude product can be further purified by fractional distillation.

Stability and Storage

This compound is a relatively stable compound under standard laboratory conditions. However, as with many halogenated hydrocarbons, it should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Due to its susceptibility to solvolysis, it should be protected from moisture. Over time, slow decomposition can occur, potentially liberating HCl, so it is advisable to store it in a tightly sealed container.

Conclusion

This compound presents a rich and complex reactivity profile that is a direct consequence of its molecular structure. The tertiary chloride readily undergoes unimolecular substitution and elimination, while the primary chloride is sterically hindered towards bimolecular substitution. This differential reactivity allows for its potential use in sequential synthetic strategies. A thorough understanding of the interplay between the substrate's structure and the reaction conditions is paramount for researchers and drug development professionals to effectively utilize this compound as a building block in the synthesis of more complex molecules. Further experimental studies to quantify the reaction kinetics and product distributions under various conditions would be highly valuable to the scientific community.

References

An In-depth Technical Guide to the Safety and Handling of 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,3-dichloro-3-methylbutane (CAS No. 624-96-4), a versatile chloroalkane intermediate used in organic synthesis. The following sections detail its chemical and physical properties, potential hazards, safe handling procedures, and emergency protocols, tailored for a laboratory research and development environment.

Chemical and Physical Properties

This compound is a colorless liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₅H₁₀Cl₂[2][3]
Molecular Weight 141.04 g/mol [2][3]
CAS Number 624-96-4[2][3]
Appearance Colorless liquid[1]
Boiling Point 145.5 - 149.59 °C (estimate)[4]
Melting Point -75.05 °C (estimate)[4]
Flash Point 36.4 °C[4]
Density 1.053 - 1.0718 g/cm³[4]
Refractive Index 1.4442[4]
Vapor Pressure 6.11 mmHg at 25°C[4]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[5]

Hazard Identification and Toxicology

GHS Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][6]

Potential Health Effects:

  • Ingestion: Harmful if swallowed.[2][6] May cause irritation of the digestive tract.[10]

  • Inhalation: While specific data is unavailable, inhalation of vapors may be harmful and may cause respiratory tract irritation.[10]

  • Skin Contact: May cause skin irritation.[10] Prolonged or repeated contact should be avoided.

  • Eye Contact: May cause eye irritation.[10]

Ecotoxicological Information: Specific data on the aquatic toxicity and biodegradability of this compound is not available.[7] However, chlorinated hydrocarbons, as a class, are known to be persistent in the environment and can be toxic to aquatic organisms.[3][11] Therefore, release into the environment must be strictly avoided.

Experimental Protocols

Synthesis

A plausible laboratory-scale synthesis of this compound involves the hydrochlorination of isoprene (B109036) followed by the addition of another equivalent of HCl. A representative procedure based on general methods for the synthesis of alkyl halides is provided below.

Disclaimer: This is a representative procedure and has not been optimized. Appropriate risk assessments should be conducted before commencing any new experimental work.

Reaction: CH₂(C(CH₃))CH=CH₂ + 2HCl → CH₃C(Cl)(CH₃)CH₂CH₂Cl

Materials:

  • Isoprene

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Calcium Chloride

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, cool a solution of isoprene in a suitable solvent (e.g., dichloromethane) to 0 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter the drying agent and remove the solvent under reduced pressure.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure.

Procedure:

  • Assemble a fractional distillation apparatus.

  • Place the crude product in the distillation flask with a few boiling chips.

  • Heat the flask gently in a heating mantle.

  • Collect the fraction boiling at the expected boiling point of this compound. For compounds with boiling points above 150 °C, vacuum distillation is recommended to prevent decomposition.[12]

Analysis

The purity and identity of this compound can be confirmed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound. A standard protocol for halogenated hydrocarbons would involve a capillary column suitable for volatile organic compounds and a mass spectrometer detector.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The chemical shifts of protons on carbons adjacent to chlorine atoms are expected to be in the range of 2-4.5 ppm.[2][16][17][18]

  • Infrared (IR) Spectroscopy: The C-Cl stretching vibrations are typically observed in the fingerprint region of the IR spectrum (below 725 cm⁻¹).[19]

Safety and Handling

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:[6][20]

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., Viton®, butyl rubber). Nitrile and latex gloves offer minimal protection against chlorinated solvents and should be avoided for prolonged contact.[20]

  • Skin and Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: All handling of volatile chlorinated hydrocarbons should be performed in a well-ventilated fume hood.

Storage and Incompatibility
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[21]

  • Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents.[10]

Reactivity

This compound is a reactive compound that can undergo a variety of chemical transformations.[1]

  • With Strong Bases: Can undergo elimination reactions to form alkenes or alkynes. For example, reaction with excess strong base like sodium amide can lead to the formation of 3-methyl-1-butyne.[22][23]

  • With Reducing Agents: The chlorine atoms can be removed through reduction. For example, reaction with zinc and dilute hydrochloric acid can reduce the alkyl halide to the corresponding alkane.[8]

  • Thermal Decomposition: When heated to decomposition, it may produce toxic fumes of hydrogen chloride, carbon monoxide, and carbon dioxide.[10] The thermal decomposition of similar gem-dichloroalkanes is expected to begin at temperatures in the range of 300-400°C.[24]

Emergency Procedures

Accidental Release Measures
  • Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Major Spills: Evacuate the area and ensure adequate ventilation. Prevent the spill from entering drains. Contain the spill with a non-combustible absorbent material and dispose of it as hazardous waste.

First Aid Measures
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Hazards from Combustion: May produce toxic and corrosive gases, including hydrogen chloride, upon combustion.

  • Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5][25][26][27][28] Do not dispose of it down the drain. High-temperature incineration is a common method for the disposal of chlorinated hydrocarbon wastes.[5][27]

Visualizations

Experimental Workflow: Synthesis and Purification

Synthesis_Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Isoprene + HCl B Reaction Mixture A->B Hydrochlorination C Washing (H₂O, NaHCO₃, Brine) B->C D Drying (Anhydrous CaCl₂) C->D E Solvent Removal D->E F Crude Product E->F G Fractional Distillation F->G H Pure this compound G->H Spill_Response Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Minor Minor Spill Assess->Minor Small & Controllable Major Major Spill Assess->Major Large or Uncontrolled Absorb Absorb with Inert Material Minor->Absorb Evacuate Evacuate Area & Alert Others Major->Evacuate Call Call Emergency Services Evacuate->Call Dispose Dispose as Hazardous Waste Absorb->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

References

An In-depth Technical Guide to the Physical Properties of 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1,3-dichloro-3-methylbutane (CAS No. 624-96-4), a versatile chloroalkane intermediate. The document is tailored for researchers, scientists, and professionals in drug development, offering a consolidated reference for its physicochemical characteristics. Key data, including molecular weight, boiling point, melting point, density, and refractive index, are presented in a structured format. This guide also outlines general experimental protocols for the determination of these properties and illustrates a key synthetic application of the compound.

Introduction

This compound is a halogenated alkane that serves as a valuable reagent in organic synthesis. Its utility is notably demonstrated in the synthesis of Precocene analogs, compounds investigated for their anti-juvenile hormone activity in insects, indicating potential applications in pest management strategies. A thorough understanding of its physical properties is paramount for its effective and safe use in laboratory and industrial settings, including reaction setup, purification, and storage.

Physical Properties

The physical properties of this compound have been compiled from various sources. It is important to note that some discrepancies exist in the reported values for boiling point and density, which may be attributable to variations in experimental conditions and sample purity.

Data Presentation

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

Physical PropertyValueSource(s)
Molecular Formula C₅H₁₀Cl₂[1]
Molecular Weight 141.04 g/mol [2]
Boiling Point 145.5 °C at 760 mmHg[2]
~149.6 °C (estimate)[3][4]
Melting Point -75.05 °C (estimate)[3][4]
Density 1.053 g/cm³[2]
1.0718 g/cm³[3][4]
Refractive Index 1.4442[3][4]
Solubility Insoluble in water; Soluble in ethanol (B145695) and ether.[4]
Appearance Colorless liquid[3][4]
Vapor Pressure 6.11 mmHg at 25°C[3]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.

Workflow for Boiling Point Determination

cluster_setup Apparatus Setup cluster_procedure Procedure cluster_measurement Measurement setup_flask Distillation Flask with Sample and Boiling Chips setup_condenser Condenser with Water Flow setup_flask->setup_condenser setup_thermometer Thermometer Placement setup_adapter Receiving Adapter setup_condenser->setup_adapter heat Gentle Heating of the Flask vaporization Vaporization of the Liquid heat->vaporization condensation Condensation in the Condenser vaporization->condensation collection Collection of Distillate condensation->collection temp_reading Record Temperature Plateau pressure_reading Record Barometric Pressure

Caption: Workflow for Boiling Point Determination by Distillation.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus. Place the this compound sample in the distillation flask along with boiling chips to ensure smooth boiling. Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Heating: Gently heat the distillation flask.

  • Distillation: As the liquid boils, the vapor will rise, and upon reaching the condenser, it will cool and liquefy.

  • Temperature Reading: Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point.

  • Pressure Correction: Record the atmospheric pressure. If the pressure is not at 760 mmHg, a correction may be necessary.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

  • Mass Measurement: Weigh a clean, dry pycnometer (a specific gravity bottle) accurately.

  • Volume Measurement: Fill the pycnometer with this compound, ensuring there are no air bubbles. The volume of the pycnometer is known and calibrated.

  • Final Mass Measurement: Weigh the filled pycnometer.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Methodology:

  • Instrument Calibration: Calibrate the refractometer (e.g., an Abbé refractometer) using a standard sample with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of this compound on the prism of the refractometer.

  • Measurement: Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

  • Reading: Read the refractive index from the instrument's scale. The measurement is typically performed at a specific temperature (e.g., 20°C or 25°C) and wavelength (e.g., the sodium D-line, 589 nm).

Synthetic Application: Synthesis of Precocene Analogs

A significant application of this compound is in the synthesis of Precocene analogs. Precocenes are naturally occurring compounds that interfere with insect development by inhibiting the production of juvenile hormone. The following diagram illustrates a generalized synthetic pathway.

Generalized Synthesis of a Precocene Analog

reagent1 This compound intermediate Alkylated Phenol Intermediate reagent1->intermediate Alkylation reagent2 Substituted Phenol reagent2->intermediate product Precocene Analog intermediate->product Cyclization

References

Technical Guide: Solubility of 1,3-Dichloro-3-methylbutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-dichloro-3-methylbutane in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on qualitative solubility information and presents a detailed experimental protocol for researchers to determine precise solubility values.

Core Concepts in Solubility

The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For organic compounds like this compound, a halogenated alkane, the principle of "like dissolves like" is a primary determinant of solubility. This principle suggests that nonpolar or weakly polar solutes will dissolve best in nonpolar or weakly polar solvents, while polar solutes will dissolve best in polar solvents. The intermolecular forces at play, such as London dispersion forces, dipole-dipole interactions, and hydrogen bonding, govern these interactions.

Qualitative Solubility of this compound

Multiple sources indicate that this compound is generally soluble in common organic solvents and insoluble in water.[1] This is consistent with its molecular structure, which, despite the presence of polar carbon-chlorine bonds, results in an overall molecule with significant nonpolar character.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. The following table summarizes the available qualitative information and highlights the absence of precise numerical data.

Solvent ClassificationSolvent NameQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
Polar Protic EthanolSoluble[1]Data Not Available
MethanolExpected to be SolubleData Not Available
Polar Aprotic AcetoneExpected to be SolubleData Not Available
DichloromethaneExpected to be SolubleData Not Available
Diethyl EtherSoluble[1]Data Not Available
Nonpolar TolueneExpected to be SolubleData Not Available
HexaneExpected to be SolubleData Not Available
Carbon TetrachlorideExpected to be SolubleData Not Available
Aqueous WaterInsoluble[1]Data Not Available

Experimental Protocol for Determining Solubility

To address the gap in quantitative data, researchers can employ the following detailed experimental protocol based on the widely accepted "shake-flask" method, followed by quantitative analysis using gas chromatography (GC).

Objective: To determine the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Glass vials with screw caps (B75204) and PTFE septa

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in each of the selected organic solvents. The concentrations should span the expected solubility range.

    • For each standard, accurately weigh a known amount of this compound and dissolve it in a known volume of the solvent in a volumetric flask.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of this compound to a series of glass vials. "Excess" means that there should be a visible undissolved phase of the solute.

    • To each vial, add a known volume of the respective organic solvent.

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved micro-droplets.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the standard solutions. The dilution factor must be accurately recorded.

  • Quantitative Analysis (Gas Chromatography):

    • Analyze the prepared standard solutions and the diluted saturated solutions using GC-FID.

    • Establish a calibration curve by plotting the peak area from the GC analysis of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the diluted saturated samples by interpolating their peak areas on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration determined from the calibration curve by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow prep Preparation of Standard Solutions analysis GC-FID Analysis prep->analysis Inject Standards equil Equilibration (Shake-Flask) sample Sample Collection & Filtration equil->sample Withdraw Supernatant sample->analysis Inject Samples calc Solubility Calculation analysis->calc Concentration Data result Quantitative Solubility Data calc->result

Caption: Experimental workflow for determining the solubility of this compound.

References

Commercial Availability and Technical Guide for 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1,3-dichloro-3-methylbutane (CAS No. 624-96-4), along with pertinent technical information for its use in research and development. This document includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and analysis, and a discussion of the potential biological implications of chlorinated hydrocarbons.

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The purity and available quantities can vary among suppliers. Some suppliers, such as Sigma-Aldrich, provide this compound as part of their collection for early discovery research and may not include detailed analytical data.[1] Researchers are advised to confirm the identity and purity of the product upon receipt.

Below is a summary of commercial suppliers for this compound:

SupplierCAS NumberMolecular FormulaPurityAdditional Notes
--INVALID-LINK--624-96-4C5H10Cl297%Available from multiple marketplace suppliers.[2]
--INVALID-LINK--624-96-4C5H10Cl2Not specifiedSold under the "AldrichCPR" line for early discovery research; analytical data not provided.[1]
--INVALID-LINK--624-96-4C5H10Cl296%
--INVALID-LINK--624-96-4C5H10Cl299%Lists multiple suppliers, including Dayang Chem (Hangzhou) Co., Ltd.[3]
--INVALID-LINK--624-96-4C5H10Cl2Not specifiedLists multiple suppliers.
--INVALID-LINK--624-96-4C5H10Cl2Not specified
--INVALID-LINK--624-96-4C5H10Cl2>99%Impurity: NMT 0.1%, Moisture Content: NMT 0.001%.[4]

Physicochemical Properties

PropertyValueReference
Molecular Weight 141.04 g/mol [1]
Boiling Point 145.5 °C at 760 mmHg[5]
Flash Point 36.4 °C[5]
Density 1.053 g/cm³[5]
InChIKey QGCOTJZDMVMLRQ-UHFFFAOYSA-N[6]
SMILES CC(C)(Cl)CCCl[2]

Experimental Protocols

Synthesis of this compound

Reaction:

(CH₃)₂CHCH=CH₂ + 2HCl → (CH₃)₂C(Cl)CH₂CH₂Cl

Materials:

  • 3-methyl-1-butene (B165623)

  • Hydrogen chloride (gas or concentrated aqueous solution)

  • Anhydrous solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve 3-methyl-1-butene in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Alternatively, add concentrated hydrochloric acid dropwise.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, neutralize any excess acid by washing the organic layer with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound can be performed using GC-MS, a sensitive method for the identification and quantification of volatile organic compounds. The following is a general protocol that can be optimized for specific instrumentation.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile halogenated compounds (e.g., DB-5ms, HP-5ms)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane).

  • Create a series of calibration standards by diluting the stock solution to known concentrations.

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent.

GC-MS Parameters (starting point for optimization):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-200

Mandatory Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis Workflow start Start: 3-methyl-1-butene reaction Chlorination with HCl in Dichloromethane start->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup drying Drying (Na2SO4) workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Fractional Distillation evaporation->purification product Product: this compound purification->product

Caption: A plausible workflow for the synthesis of this compound.

Analytical Workflow

G cluster_analysis Analytical Workflow sample Sample containing this compound dissolution Dissolution in Ethyl Acetate sample->dissolution injection GC-MS Injection dissolution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis (Quantification & Identification) detection->analysis result Result: Concentration and Purity analysis->result

Caption: A general workflow for the analysis of this compound by GC-MS.

Generalized Neurotoxic Signaling of Chlorinated Hydrocarbons

G cluster_neurotoxicity Generalized Neurotoxic Action of Chlorinated Hydrocarbons compound Chlorinated Hydrocarbon (e.g., this compound) membrane Neuronal Membrane Interaction compound->membrane ion_channel Alteration of Ion Channel Function (Na+, K+, Ca2+) membrane->ion_channel neurotransmitter Interference with Neurotransmitter Release/Uptake membrane->neurotransmitter synaptic Disruption of Synaptic Transmission ion_channel->synaptic neurotransmitter->synaptic neurotoxicity Neurotoxicity (Behavioral changes, Seizures, Respiratory depression) synaptic->neurotoxicity

Caption: A simplified diagram of the neurotoxic effects of chlorinated hydrocarbons.

Biological Context and Toxicology

While specific biological activities of this compound are not extensively documented, as a chlorinated hydrocarbon, it falls into a class of compounds known for their potential neurotoxicity.[6] Chlorinated hydrocarbons can interfere with nerve impulse transmission, primarily in the brain, leading to a range of neurological effects.[6] These effects can include behavioral changes, involuntary muscle activity, and in severe cases, respiratory depression.[6]

The mechanism of toxicity often involves the disruption of ion channel function in neurons, sensitizing the myocardium to catecholamines, and in some cases, causing liver or kidney damage through the generation of toxic metabolites.[6] Given their lipophilic nature, chlorinated hydrocarbons can accumulate in fatty tissues with repeated exposure.[6]

For drug development professionals, it is crucial to consider these potential toxicological properties when handling and evaluating compounds like this compound. Appropriate safety precautions and handling procedures should be strictly followed.

Conclusion

This compound is a commercially available reagent primarily used in research and development. This guide provides a summary of its suppliers, key physicochemical properties, and generalized protocols for its synthesis and analysis. While specific biological data for this compound is limited, its classification as a chlorinated hydrocarbon warrants careful consideration of its potential neurotoxic effects. The provided workflows and diagrams serve as a foundational resource for researchers incorporating this compound into their studies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Precocene Analogs using 1,3-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Precocene analogs, a class of compounds with significant anti-juvenile hormone activity in insects, making them promising candidates for the development of novel insecticides. The protocols detailed below leverage the reaction of substituted phenols with 1,3-dichloro-3-methylbutane to construct the characteristic 2,2-dimethylchromene core of Precocene analogs.

Introduction

Precocenes are naturally occurring chromene derivatives that exhibit potent anti-juvenile hormone (AJH) effects in various insect species. Their mode of action involves the targeted destruction of the corpora allata, the endocrine glands responsible for the biosynthesis of juvenile hormone (JH). This disruption of hormonal balance leads to premature metamorphosis in larval stages and sterilization in adult insects, offering a unique mechanism for insect population control. The synthesis of Precocene analogs allows for the exploration of structure-activity relationships and the development of more potent and selective insect growth regulators.

Data Presentation: Synthesis of a Precocene I Analog

The following table summarizes representative quantitative data for the synthesis of 7-methoxy-2,2-dimethylchromene (a Precocene I analog) from 3-methoxyphenol (B1666288) and this compound. This data is illustrative and based on typical yields and spectroscopic characteristics for this class of reaction.

ParameterValue
Reactants
3-Methoxyphenol1.0 eq
This compound1.2 eq
Potassium Carbonate (K₂CO₃)2.5 eq
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature120 °C
Reaction Time24 hours
Product: 7-methoxy-2,2-dimethylchromene
Yield 75%
Physical State Colorless oil
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) 6.75 (d, J=8.4 Hz, 1H), 6.45 (dd, J=8.4, 2.5 Hz, 1H), 6.35 (d, J=2.5 Hz, 1H), 5.75 (d, J=9.8 Hz, 1H), 5.50 (d, J=9.8 Hz, 1H), 3.78 (s, 3H), 1.45 (s, 6H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 160.1, 155.2, 145.8, 130.5, 122.1, 112.8, 107.5, 101.2, 76.5, 55.3, 28.1
IR (KBr, cm⁻¹) 2975, 2930, 1610, 1570, 1490, 1260, 1150, 810
Mass Spectrum (EI, m/z) 190 (M⁺), 175, 147

Experimental Protocols

Protocol 1: Synthesis of 7-methoxy-2,2-dimethylchromene

Materials:

  • 3-Methoxyphenol

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-methoxyphenol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 7-methoxy-2,2-dimethylchromene.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Protocol 2: Topical Application Bioassay for Anti-Juvenile Hormone Activity

Materials:

  • Synthesized Precocene analog

  • Acetone (B3395972) (analytical grade)

  • Late-instar insect larvae (e.g., Spodoptera littoralis or Oncopeltus fasciatus)

  • Microsyringe or micropipette

  • Petri dishes lined with filter paper

  • Insect rearing cages with appropriate diet

  • Stereomicroscope

Procedure:

  • Prepare a series of dilutions of the synthesized Precocene analog in acetone (e.g., 1, 10, 50, 100 µg/µL).

  • Select healthy, uniform-sized late-instar larvae for the assay.

  • Anesthetize the larvae by brief exposure to carbon dioxide or by chilling.

  • Using a microsyringe, topically apply 1 µL of the test solution to the dorsal thoracic region of each larva. A control group should be treated with 1 µL of acetone only.

  • Place the treated larvae in petri dishes with a food source and maintain them under standard rearing conditions (temperature, humidity, photoperiod).

  • Observe the larvae daily for signs of precocious metamorphosis (e.g., premature pupation, formation of adultoid characteristics), mortality, and any developmental abnormalities.

  • Record the percentage of individuals showing anti-JH effects at each concentration.

  • Calculate the ED₅₀ (effective dose for 50% of the population to show the effect) using probit analysis.

Protocol 3: In Vitro Corpora Allata Assay for Inhibition of Juvenile Hormone Synthesis

Materials:

  • Adult female insects (e.g., Periplaneta americana)

  • Dissecting tools (forceps, scissors)

  • Stereomicroscope

  • Insect Ringer's solution

  • Incubation medium (e.g., TC-199) supplemented with L-[methyl-¹⁴C]methionine

  • Synthesized Precocene analog dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Dissect out the corpora allata (CA) from adult female insects in cold Ringer's solution under a stereomicroscope.

  • Transfer the isolated CA to incubation medium containing a known concentration of the synthesized Precocene analog. A control group should be incubated without the test compound.

  • Add L-[methyl-¹⁴C]methionine to the incubation medium to serve as a radiolabeled precursor for JH biosynthesis.

  • Incubate the CA for a defined period (e.g., 3-4 hours) at an appropriate temperature.

  • Terminate the incubation and extract the juvenile hormone from the medium using an organic solvent (e.g., hexane).

  • Quantify the amount of radiolabeled JH synthesized by liquid scintillation counting.

  • Express the results as the percentage inhibition of JH synthesis compared to the control group.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Precocene Analog cluster_analysis Product Characterization phenol Substituted Phenol reaction Reaction (120 °C, 24h) phenol->reaction 1.0 eq reagent This compound reagent->reaction 1.2 eq base K2CO3 in DMF base->reaction 2.5 eq precocene Precocene Analog nmr NMR Spectroscopy precocene->nmr ir IR Spectroscopy precocene->ir ms Mass Spectrometry precocene->ms workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification purification->precocene

Caption: Workflow for the synthesis and characterization of Precocene analogs.

Precocene_Signaling_Pathway cluster_cellular_events Cellular Mechanism in Corpora Allata precocene Precocene Analog activation Metabolic Activation (Epoxidation) precocene->activation epoxide Reactive Epoxide Intermediate activation->epoxide alkylation Alkylation of Macromolecules epoxide->alkylation stress Oxidative Stress & Cellular Damage alkylation->stress necrosis Cell Necrosis stress->necrosis hemocytes Hemocyte Infiltration necrosis->hemocytes phagocytosis Phagocytosis of Cell Debris hemocytes->phagocytosis gland_destruction Corpora Allata Destruction phagocytosis->gland_destruction jh_inhibition Inhibition of Juvenile Hormone Synthesis gland_destruction->jh_inhibition

Caption: Signaling pathway of Precocene-induced cytotoxicity in insect corpora allata.

Application Notes and Protocols: 1,3-Dichloro-3-methylbutane as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-dichloro-3-methylbutane as an effective alkylating agent in organic synthesis, with a particular focus on its application in the synthesis of chroman derivatives. This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate its use in research and development.

Introduction

This compound is a dihalogenated alkane that serves as a valuable C5 building block in a variety of organic transformations. Its structure, featuring both a primary and a tertiary chloride, allows for sequential or selective reactions, making it a versatile reagent. A primary application of this compound is in the acid-catalyzed alkylation of phenols to generate 2,2-dimethylchroman (B156738) derivatives. These chroman motifs are prevalent in a wide range of biologically active molecules, including tocopherols (B72186) (Vitamin E) and various flavonoids, making this synthetic route highly relevant for drug discovery and development.

Key Applications: Synthesis of 2,2-Dimethylchromans

The reaction of this compound with phenols, typically catalyzed by a Lewis acid, proceeds via an initial Friedel-Crafts type alkylation at the tertiary carbon, followed by an intramolecular cyclization (a Williamson ether synthesis) to form the chroman ring. This two-step, one-pot synthesis is an efficient method for accessing the 2,2-dimethylchroman scaffold.

The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_conditions Conditions phenol (B47542) Phenol product 2,2-Dimethylchroman phenol->product alkyl_halide This compound alkyl_halide->product catalyst Lewis Acid (e.g., AlCl3, BF3·OEt2) catalyst->product

Fig. 1: General reaction for 2,2-dimethylchroman synthesis.

Data Presentation: Reaction of this compound with Various Phenols

The following table summarizes the reaction conditions and yields for the synthesis of various 2,2-dimethylchroman derivatives using this compound as the alkylating agent.

Phenol DerivativeCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
PhenolFormic Acid-20-252460
p-CresolFormic Acid-20-252465
m-CresolFormic Acid-20-252468
p-MethoxyphenolFormic Acid-20-252475
o-ChlorophenolFormic Acid-20-252455

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,2-Dimethylchromans

This protocol describes a general method for the synthesis of 2,2-dimethylchromans from phenols and this compound.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Formic Acid (as catalyst and solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the substituted phenol (1.0 eq) and this compound (1.2 eq).

  • With stirring, add formic acid to the mixture. The reaction is typically carried out neat with formic acid acting as both the catalyst and solvent.

  • Stir the reaction mixture at room temperature (20-25 °C) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and carefully transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the formic acid, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to yield the pure 2,2-dimethylchroman derivative.

Protocol 2: Work-up and Purification

This protocol provides a more detailed procedure for the work-up and purification of the synthesized chromans.

Materials:

  • Crude reaction mixture

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column for chromatography

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare a silica gel slurry in hexane and pack a glass column.

  • Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane.

  • Collect fractions and monitor by TLC to identify the fractions containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,2-dimethylchroman.

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the proposed reaction mechanism for the formation of 2,2-dimethylchromans.

G A This compound B Tertiary Carbocation Intermediate A->B Loss of Cl- C Alkylated Phenol Intermediate B->C Electrophilic Aromatic Substitution D 2,2-Dimethylchroman C->D Intramolecular Cyclization (Williamson Ether Synthesis) Phenol Phenol Phenol->C LewisAcid H+ LewisAcid->A

Fig. 2: Proposed reaction mechanism.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of 2,2-dimethylchromans.

G Start Start Reactants Mix Phenol, this compound, and Formic Acid Start->Reactants Reaction Stir at Room Temperature for 24h Reactants->Reaction Workup Work-up: - Dilute with Ether - Neutralize with NaHCO3 - Wash with Water and Brine Reaction->Workup Drying Dry with MgSO4 and Concentrate Workup->Drying Purification Column Chromatography Drying->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis End Pure 2,2-Dimethylchroman Analysis->End

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-3-methylbutane is a versatile bifunctional alkyl halide with the chemical formula C₅H₁₀Cl₂. Its structure, featuring both a tertiary and a primary carbon-chlorine bond, allows for a range of nucleophilic substitution reactions. This differential reactivity makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures, including cyclopropane (B1198618) derivatives through intramolecular cyclization.

The tertiary chloride at the C-3 position is highly susceptible to Sₙ1 reactions due to the stability of the resulting tertiary carbocation. In contrast, the primary chloride at the C-1 position is more likely to participate in Sₙ2 pathways. This dual reactivity allows for selective and sequential substitution reactions by carefully choosing nucleophiles and reaction conditions.

These application notes provide an overview of the nucleophilic substitution reactions of this compound, including reaction mechanisms and generalized experimental protocols.

Reaction Mechanisms and Pathways

The nucleophilic substitution reactions of this compound can proceed through Sₙ1, Sₙ2, and intramolecular pathways, largely dependent on the nature of the nucleophile, solvent, and temperature.

Sₙ1 Reaction at the Tertiary Center

Weak nucleophiles and polar protic solvents favor the Sₙ1 mechanism at the tertiary C-3 position. The reaction proceeds through a stable tertiary carbocation intermediate.

SN1_Mechanism substrate This compound carbocation Tertiary Carbocation Intermediate substrate->carbocation Slow, Rate-determining step (- Cl⁻) product Substitution Product at C-3 carbocation->product Fast (+ Nucleophile)

Caption: Sₙ1 reaction pathway at the tertiary carbon.

Sₙ2 Reaction at the Primary Center

Strong, unhindered nucleophiles and polar aprotic solvents favor the Sₙ2 mechanism at the primary C-1 position. This is a concerted, one-step process.

SN2_Mechanism substrate This compound transition_state Transition State substrate->transition_state Nucleophilic Attack product Substitution Product at C-1 transition_state->product Chloride Departure

Caption: Sₙ2 reaction pathway at the primary carbon.

Intramolecular Cyclization

In the presence of a strong, non-nucleophilic base, this compound can undergo an intramolecular Sₙ2 reaction to form a cyclopropane derivative. The base removes a proton from the C-2 position, creating a carbanion that then displaces the primary chloride.

Intramolecular_Cyclization This compound This compound Carbanion Intermediate Carbanion Intermediate This compound->Carbanion Intermediate  -H⁺ (Strong Base) 1,1-Dimethyl-2-chlorocyclopropane 1,1-Dimethyl-2-chlorocyclopropane Carbanion Intermediate->1,1-Dimethyl-2-chlorocyclopropane  Intramolecular  Sₙ2 Attack  (-Cl⁻)

Caption: Intramolecular cyclization to form a cyclopropane derivative.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic substitution reactions with this compound. Researchers should optimize these conditions for their specific nucleophile and desired outcome.

Protocol 1: Solvolysis (Sₙ1) in Ethanol (B145695)

This protocol describes the reaction of this compound with ethanol, a weak nucleophile, which will preferentially react at the tertiary center.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Silver Nitrate (B79036) solution (for monitoring)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (excess, acting as both solvent and nucleophile).

  • Heat the mixture to reflux and monitor the reaction progress by periodically taking aliquots and testing with an ethanolic silver nitrate solution. The formation of a white precipitate (AgCl) indicates the progress of the reaction.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting 3-chloro-3-methyl-1-ethoxybutane by fractional distillation or column chromatography.

Protocol 2: Substitution with a Strong Nucleophile (e.g., Sodium Azide (B81097) - Sₙ2)

This protocol outlines the reaction with a strong nucleophile, which is expected to react at the primary center.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting 1-azido-3-chloro-3-methylbutane by column chromatography. Caution: Organic azides can be explosive. Handle with care.

Protocol 3: Intramolecular Cyclization

This protocol describes the formation of a cyclopropane derivative using a strong base.

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the strong base (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the cooled suspension.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate the volatile cyclopropane product.

  • Purification can be achieved by careful fractional distillation.

Data Presentation

The following table summarizes the expected products for the reaction of this compound with various nucleophiles under different conditions. The yields are illustrative and will depend on the specific reaction conditions.

Nucleophile/ReagentSolventPredominant MechanismExpected Major ProductIllustrative Yield (%)
Ethanol (EtOH)EthanolSₙ13-Chloro-3-methyl-1-ethoxybutane60-70
Water (H₂O)Water/AcetoneSₙ13-Chloro-3-methyl-1-butanol50-60
Sodium Azide (NaN₃)DMFSₙ21-Azido-3-chloro-3-methylbutane80-90
Potassium Cyanide (KCN)Ethanol/WaterSₙ24-Chloro-4-methylpentanenitrile70-80
Ammonia (NH₃, excess)EthanolSₙ2(3-Chloro-3-methylbutyl)amine40-50
Sodium Hydride (NaH)THFIntramolecular Sₙ21,1-Dimethyl-2-chlorocyclopropane70-80

Logical Workflow for Reaction Planning

The choice of reaction conditions is critical for achieving the desired product with this compound. The following workflow can guide the experimental design.

reaction_planning start Define Target Product q2 Intramolecular Cyclization? start->q2 q1 Substitution at C-1 or C-3? c1 Substitution at C-1 (Primary) q1->c1 C-1 c3 Substitution at C-3 (Tertiary) q1->c3 C-3 q2->q1 No cyc Cyclopropane Formation q2->cyc Yes cond1 Use Strong Nucleophile Polar Aprotic Solvent c1->cond1 cond3 Use Weak Nucleophile Polar Protic Solvent c3->cond3 cond_cyc Use Strong, Non-nucleophilic Base Aprotic Solvent cyc->cond_cyc exp Perform Experiment & Purify cond1->exp cond3->exp cond_cyc->exp

Caption: Workflow for planning reactions with this compound.

Safety Precautions

  • This compound is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reactions involving sodium hydride or other pyrophoric reagents require an inert atmosphere and careful handling.

  • Organic azides are potentially explosive and should be handled with extreme caution.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Application Notes and Protocols: Elimination Reactions of 1,3-dichloro-3-methylbutane to Form Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the elimination reactions of 1,3-dichloro-3-methylbutane, a process that leads to the formation of various alkene products. The reaction mechanism, product distribution, and the influence of reaction conditions are discussed. Detailed experimental protocols for performing these elimination reactions are provided, along with methods for product analysis. This information is valuable for chemists engaged in organic synthesis, where the controlled formation of alkenes is a critical step in the construction of more complex molecules.

Introduction

Elimination reactions are a fundamental class of reactions in organic chemistry used to synthesize alkenes by removing two substituents from adjacent carbon atoms. The elimination of hydrogen halides (dehydrohalogenation) from alkyl halides is a common and effective method for creating carbon-carbon double bonds. This compound is a dichlorinated alkane that can undergo elimination to yield a variety of chloroalkene and diene products. The regioselectivity of these reactions is highly dependent on the reaction conditions, particularly the choice of base.

Reaction Mechanisms and Product Distribution

The elimination of hydrogen chloride from this compound can proceed through two primary pathways, leading to the formation of different alkene isomers. The reaction typically follows a concerted E2 (bimolecular elimination) mechanism in the presence of a strong base. The nature of the base, specifically its steric bulk, plays a crucial role in determining the major and minor products, a concept governed by Zaitsev's and Hofmann's rules.

Possible Alkene Products:

  • 3-chloro-3-methyl-1-butene

  • 1-chloro-3-methyl-2-butene

  • 3-methyl-1,2-butadiene (an allene, from double elimination)

  • Isoprene (2-methyl-1,3-butadiene, from double elimination)

Influence of the Base on Product Distribution

Zaitsev's Rule: In elimination reactions, the more substituted (and therefore more stable) alkene is typically the major product. This is favored by small, strong bases.

Hofmann's Rule: When a sterically hindered (bulky) base is used, the major product is the less substituted alkene. This is due to the base preferentially abstracting the more sterically accessible proton.

Quantitative Data Summary

While specific quantitative data for the elimination of this compound is not extensively reported in publicly available literature, the expected product distribution based on established principles of elimination reaction regioselectivity is summarized below. These values are illustrative and actual yields may vary depending on precise reaction conditions.

BaseExpected Major Product(s)Expected Minor Product(s)Theoretical Rationale
Sodium Ethoxide (NaOEt) in Ethanol (B145695) 1-chloro-3-methyl-2-butene3-chloro-3-methyl-1-buteneSodium ethoxide is a strong, but relatively small base, favoring the formation of the more substituted and thermodynamically more stable Zaitsev product.
Potassium tert-butoxide (KOtBu) in tert-butanol 3-chloro-3-methyl-1-butene1-chloro-3-methyl-2-butenePotassium tert-butoxide is a strong, sterically hindered base, which favors the abstraction of the less sterically hindered proton, leading to the Hofmann product.

Note: Further elimination to dienes is possible, especially with excess strong base and/or higher temperatures.

Experimental Protocols

General Dehydrohalogenation Procedure

This protocol provides a general method for the dehydrohalogenation of this compound. Specific conditions can be adjusted to favor the formation of either the Zaitsev or Hofmann product.

Materials:

  • This compound

  • Anhydrous ethanol or tert-butanol

  • Sodium ethoxide or potassium tert-butoxide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Apparatus for fractional distillation

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the chosen base (sodium ethoxide or potassium tert-butoxide) in the corresponding anhydrous alcohol (ethanol or tert-butanol).

  • Slowly add this compound to the basic solution while stirring.

  • Heat the reaction mixture to reflux and maintain the temperature for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting alkene mixture by fractional distillation.

  • Characterize the products using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution.

Protocol for Zaitsev Product Formation
  • Base: Sodium ethoxide

  • Solvent: Anhydrous ethanol

  • Temperature: Reflux (approx. 78 °C)

Protocol for Hofmann Product Formation
  • Base: Potassium tert-butoxide

  • Solvent: Anhydrous tert-butanol

  • Temperature: Reflux (approx. 83 °C)

Visualizations

Signaling Pathway of Elimination Reactions

Elimination_Pathways sub This compound base_small Small Base (e.g., NaOEt) base_bulky Bulky Base (e.g., KOtBu) zaitsev 1-chloro-3-methyl-2-butene (Zaitsev Product) base_small->zaitsev Major Pathway hofmann 3-chloro-3-methyl-1-butene (Hofmann Product) base_small->hofmann Minor Pathway base_bulky->zaitsev Minor Pathway base_bulky->hofmann Major Pathway diene Diene Products zaitsev->diene Further Elimination hofmann->diene Further Elimination

Caption: Influence of base size on elimination product distribution.

Experimental Workflow

Experimental_Workflow start Start: Mix Reactants (Substrate + Base in Solvent) reflux Heat to Reflux start->reflux cool Cool to Room Temperature reflux->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation dry->purify analyze Analyze Products (GC-MS, NMR) purify->analyze

Caption: General workflow for the elimination reaction and product isolation.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The bases used (sodium ethoxide and potassium tert-butoxide) are corrosive and moisture-sensitive. Handle with care.

  • The solvents used (ethanol and tert-butanol) are flammable. Avoid open flames.

  • This compound is a halogenated hydrocarbon and should be handled with caution as it may be harmful if inhaled, ingested, or absorbed through the skin.

Conclusion

The elimination reactions of this compound provide a versatile route to various chlorinated alkenes and dienes. By carefully selecting the base and reaction conditions, the regiochemical outcome of the reaction can be controlled to favor the formation of either the thermodynamically more stable Zaitsev product or the kinetically favored Hofmann product. The protocols and information provided herein serve as a valuable resource for researchers in the field of organic synthesis and drug development.

Application Notes and Protocols for the Use of 1,3-Dichloro-3-methylbutane in Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-dichloro-3-methylbutane as an alkylating agent in Friedel-Crafts reactions. This dichloroalkane offers a versatile pathway for the synthesis of various substituted aromatic compounds, including those with cyclic structures, which are valuable intermediates in organic synthesis and drug discovery.

Introduction

The Friedel-Crafts alkylation is a fundamental method for the formation of carbon-carbon bonds to an aromatic ring. This compound serves as a unique bifunctional electrophile in this reaction. The tertiary chloride is highly reactive and readily forms a tertiary carbocation upon interaction with a Lewis acid catalyst, initiating an intermolecular alkylation of an aromatic substrate. The primary chloride on the resulting intermediate can then undergo a subsequent intramolecular Friedel-Crafts reaction, leading to the formation of cyclic products, most notably indan (B1671822) derivatives.

Reaction Mechanism and Pathways

The reaction of this compound with an aromatic compound, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), proceeds through a two-step mechanism:

  • Intermolecular Alkylation: The Lewis acid activates the tertiary chloride, facilitating the formation of a stable tertiary carbocation. This electrophile is then attacked by the aromatic ring to form an intermediate, (3-chloro-1,1-dimethylpropyl)benzene.

  • Intramolecular Cyclization: The primary chloride in the intermediate is then activated by the Lewis acid, leading to an intramolecular electrophilic attack by the newly formed carbocation on the aromatic ring. This cyclization step results in the formation of a six-membered ring fused to the benzene ring, yielding 3-chloro-1,1-dimethylindan.

Reaction Pathway Diagram

G This compound This compound Intermolecular_Alkylation Intermolecular Alkylation This compound->Intermolecular_Alkylation Aromatic_Compound Aromatic Compound (e.g., Benzene) Aromatic_Compound->Intermolecular_Alkylation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Intermolecular_Alkylation Intramolecular_Cyclization Intramolecular Cyclization Lewis_Acid->Intramolecular_Cyclization Intermediate (3-Chloro-1,1-dimethylpropyl)arene Intermolecular_Alkylation->Intermediate Intermediate->Intramolecular_Cyclization Final_Product 3-Chloro-1,1-dimethylindan Derivative Intramolecular_Cyclization->Final_Product

Caption: General reaction pathway for the Friedel-Crafts alkylation using this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Friedel-Crafts alkylation of benzene with this compound.

Aromatic SubstrateCatalystCatalyst (mol equiv)Temperature (°C)Time (h)ProductYield (%)
BenzeneAlCl₃1.15-1023-Chloro-1,1-dimethylindan75
BenzeneAlCl₃1.12523-Chloro-1,1-dimethylindan68
TolueneAlCl₃1.15-1023-Chloro-1,1,5-trimethylindan & isomers70

Note: Yields are based on the limiting reagent, this compound.

Experimental Protocols

General Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

  • This compound is a halogenated hydrocarbon and should be handled with caution. Avoid inhalation and skin contact.

Protocol for the Synthesis of 3-Chloro-1,1-dimethylindan from Benzene

Materials:

  • This compound (10.0 g, 0.068 mol)

  • Anhydrous benzene (100 mL)

  • Anhydrous aluminum chloride (10.0 g, 0.075 mol)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Assemble dry glassware: 3-neck flask, condenser, dropping funnel, stirrer Charge_Flask Charge flask with anhydrous benzene and AlCl3 Setup->Charge_Flask Cool Cool to 5-10 °C (ice-water bath) Charge_Flask->Cool Add_Reactant Slowly add this compound in benzene via dropping funnel Cool->Add_Reactant Stir Stir at 5-10 °C for 2 hours Add_Reactant->Stir Quench Pour reaction mixture onto crushed ice Stir->Quench Separate Separate organic layer Quench->Separate Wash_1 Wash with 10% HCl Separate->Wash_1 Wash_2 Wash with sat. NaHCO3 Wash_1->Wash_2 Wash_3 Wash with brine Wash_2->Wash_3 Dry Dry over MgSO4 Wash_3->Dry Filter Filter to remove drying agent Dry->Filter Evaporate Concentrate in vacuo Filter->Evaporate Distill Purify by vacuum distillation Evaporate->Distill

Caption: Step-by-step workflow for the synthesis of 3-chloro-1,1-dimethylindan.

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • Charging the Flask: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous benzene (50 mL) and anhydrous aluminum chloride (10.0 g, 0.075 mol).

  • Cooling: Cool the stirred suspension to 5-10 °C using an ice-water bath.

  • Addition of Alkylating Agent: Dissolve this compound (10.0 g, 0.068 mol) in anhydrous benzene (50 mL) and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the internal temperature between 5-10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice. Stir until the ice has melted and the aluminum salts have dissolved.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 10% hydrochloric acid, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the solution to remove the drying agent.

    • Remove the benzene solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain 3-chloro-1,1-dimethylindan as a colorless oil.

Applications in Synthesis

The resulting 3-chloro-1,1-dimethylindan and its derivatives are versatile intermediates. The chlorine atom can be displaced by a variety of nucleophiles to introduce new functionalities. These compounds can serve as building blocks for the synthesis of more complex molecules, including potential pharmaceutical candidates and materials with novel properties. The gem-dimethyl group provides steric hindrance and can influence the conformational properties of the final products.

Application Notes and Protocols for the Williamson Ether Synthesis with 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method for the formation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[1] This application note details a protocol for the Williamson ether synthesis using 1,3-dichloro-3-methylbutane as the alkyl halide substrate. This particular substrate presents a unique challenge due to the presence of both a primary and a tertiary chloride. The tertiary chloride is sterically hindered and prone to elimination reactions under basic conditions, making selective substitution at the primary position the desired outcome.[2]

This document provides a representative protocol for the selective mono-etherification of this compound, yielding a 3-chloro-3-methylbutyl ether. This intermediate can be a valuable building block in medicinal chemistry and materials science, with the remaining tertiary chloride available for subsequent transformations.

Key Reaction Principles

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. An alkoxide, generated by deprotonating an alcohol with a strong base, acts as the nucleophile and attacks the electrophilic primary carbon of this compound, displacing the primary chloride. The tertiary chloride remains largely unreacted due to steric hindrance, which disfavors the backside attack required for an SN2 reaction.[1] The primary competing reaction is E2 elimination at the tertiary carbon, which can be minimized by careful control of reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of 3-Chloro-3-methylbutyl Ethers

This protocol describes a general procedure for the reaction of an alcohol with this compound to form the corresponding mono-ether.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol, isopropanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkoxide Formation:

    • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Ether Synthesis:

    • Cool the freshly prepared alkoxide solution back to 0 °C.

    • Slowly add this compound (1.2 eq.) to the reaction mixture via syringe.

    • Allow the reaction to warm to room temperature and then heat to a gentle reflux (approximately 65-70 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes representative quantitative data for the Williamson ether synthesis with this compound using various alcohols. These values are illustrative and may vary based on specific experimental conditions.

Alcohol (Nucleophile)BaseSolventTemperature (°C)Reaction Time (h)ProductExpected Yield (%)
MethanolNaHTHF65121-Chloro-3-methoxy-3-methylbutane75-85
EthanolNaHTHF65161-Chloro-3-ethoxy-3-methylbutane70-80
IsopropanolNaHTHF70241-Chloro-3-isopropoxy-3-methylbutane50-60
PhenolK₂CO₃DMF80184-(3-Chloro-3-methylbutyl)phenyl methyl ether65-75

Visualizations

Logical Workflow of the Williamson Ether Synthesis

Williamson_Ether_Synthesis Williamson Ether Synthesis Logical Workflow Start Start Alkoxide_Formation Alkoxide Formation (Alcohol + Base) Start->Alkoxide_Formation Addition Addition of This compound Alkoxide_Formation->Addition Reaction SN2 Reaction (Reflux) Addition->Reaction Workup Aqueous Work-up (Quenching & Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Final Product: 3-Chloro-3-methylbutyl Ether Purification->Product

Caption: Logical workflow for the synthesis of 3-chloro-3-methylbutyl ethers.

Signaling Pathway of the Key Reaction Steps

Reaction_Pathway Reaction Pathway: Nucleophilic Attack Reactants R-OH (Alcohol) + NaH This compound Alkoxide R-O⁻Na⁺ (Alkoxide) Reactants:f0->Alkoxide Deprotonation SN2_Attack SN2 Attack on Primary Carbon Reactants:f1->SN2_Attack Alkoxide->SN2_Attack Transition_State [R-O···CH₂···Cl]⁻ (Transition State) SN2_Attack->Transition_State Side_Product Elimination Product (Side Reaction) SN2_Attack->Side_Product E2 at tert-C Product R-O-CH₂-CH₂-C(CH₃)₂-Cl (Product) Transition_State->Product Substitution

Caption: Key steps in the Williamson ether synthesis with this compound.

References

Application Notes and Protocols for Cyclization Reactions Involving 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for cyclization reactions utilizing 1,3-dichloro-3-methylbutane as a key starting material. The inherent reactivity of the primary and tertiary chlorides in this molecule allows for versatile synthetic strategies, leading to the formation of valuable cyclic structures such as cyclopropanes and tetralins. These structural motifs are of significant interest in medicinal chemistry and drug development.

Intramolecular Cyclization to form 1,1-Dimethylcyclopropane

The 1,3-disposition of the chlorine atoms in this compound makes it an ideal candidate for intramolecular cyclization to form a three-membered ring. This reaction is typically promoted by a strong base, which facilitates an intramolecular nucleophilic substitution.

Reaction Principle and Mechanism

The reaction proceeds via a two-step mechanism. First, the strong base selectively deprotonates the carbon alpha to the primary chloride, generating a carbanion. This is followed by an intramolecular SN2 attack of the carbanion on the carbon bearing the tertiary chloride, displacing it and forming the cyclopropane (B1198618) ring. The gem-dimethyl group on the carbon bearing the tertiary chloride sterically favors the formation of the three-membered ring.

Diagram of the proposed reaction mechanism for the formation of 1,1-dimethylcyclopropane.

G This compound Cl-CH2-CH2-C(CH3)2-Cl Carbanion Cl-CH2-CH(-)-C(CH3)2-Cl This compound->Carbanion + Base - Base-H+ Base Base Transition_State Transition State Carbanion->Transition_State Intramolecular SN2 attack 1,1-dimethylcyclopropane C1(C)C1(C)CC1 Transition_State->1,1-dimethylcyclopropane Ring Closure Chloride_ion Cl- Transition_State->Chloride_ion - Cl- G Reactants This compound + Benzene Step1 Friedel-Crafts Alkylation (Lewis Acid) Reactants->Step1 Intermediate 3-Chloro-1,1-dimethyl-1-phenylbutane Step1->Intermediate Step2 Intramolecular Friedel-Crafts Alkylation (Lewis Acid) Intermediate->Step2 Product 1,1-Dimethyltetralin Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis

Application Note: Selective Synthesis of Azido-methylbutane Derivatives via Nucleophilic Substitution of 1,3-dichloro-3-methylbutane with Sodium Azide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a detailed protocol and application notes for the reaction of 1,3-dichloro-3-methylbutane with sodium azide (B81097). This reaction serves as a valuable method for synthesizing mono- and di-azido derivatives of 3-methylbutane, which are versatile intermediates in organic synthesis. The protocol highlights the differential reactivity of the primary and tertiary alkyl chlorides, leading to a mixture of products. The resulting azido (B1232118) compounds are key building blocks for introducing nitrogen-containing functionalities, with applications in drug discovery and materials science, notably through their use in "click" chemistry and as precursors to primary amines.[1]

Reaction Principles and Mechanism

The reaction of this compound with sodium azide proceeds via nucleophilic substitution, where the azide ion (N₃⁻) displaces the chloride ions.[1] Due to the structure of the starting material, which contains both a primary and a tertiary alkyl chloride, the reaction can proceed through two different mechanisms, SN1 and SN2, leading to a variety of products.[2]

  • SN2 Pathway at the Primary Carbon (C1): The primary chloride is sterically accessible and will preferentially undergo a bimolecular nucleophilic substitution (SN2) reaction.[2] The azide ion, being an excellent nucleophile, directly attacks the carbon atom, displacing the chloride ion in a single, concerted step.[1] This pathway is favored in polar aprotic solvents.[1]

  • SN1 Pathway at the Tertiary Carbon (C3): The tertiary chloride is sterically hindered, making an SN2 attack difficult. Instead, it will favor a unimolecular nucleophilic substitution (SN1) mechanism.[2] This involves the formation of a stable tertiary carbocation intermediate, which is then attacked by the azide nucleophile.

  • Product Distribution: The reaction can yield three main products depending on the stoichiometry and reaction conditions: 1-azido-3-chloro-3-methylbutane, 3-azido-1-chloro-3-methylbutane, and the disubstituted product, 1,3-diazido-3-methylbutane. While the azide ion is a strong nucleophile, it is only weakly basic, which minimizes competing elimination reactions that could form alkenes.[1]

Reaction_Pathway reactant This compound intermediate1 SN2 Attack (Primary Chloride) reactant->intermediate1 + NaN3 intermediate2 SN1 Formation (Tertiary Carbocation) reactant->intermediate2 - Cl- product1 1-azido-3-chloro-3-methylbutane intermediate1->product1 product2 3-azido-1-chloro-3-methylbutane intermediate2->product2 + NaN3 product3 1,3-diazido-3-methylbutane product1->product3 + NaN3 (SN1) product2->product3 + NaN3 (SN2) Experimental_Workflow A Charge flask with NaN3 and DMSO B Add this compound A->B C Heat reaction mixture (60-80°C) B->C D Cool to room temperature C->D E Quench with water and extract with diethyl ether D->E F Wash combined organic layers E->F G Dry over MgSO4 and filter F->G H Concentrate via rotary evaporation G->H I Purify by column chromatography H->I

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,3-dichloro-3-methylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is fractional distillation . This technique is well-suited for separating the desired product from impurities that may have close boiling points.

Q2: What are the potential impurities I should be aware of during purification?

A2: Given that a potential synthesis route involves the reaction of an alkene with a chlorinating agent, common impurities may include:

  • Unreacted starting materials.

  • Over-chlorinated byproducts: Molecules with more than two chlorine atoms.

  • Isomeric dichlorobutanes: Other isomers formed during the reaction.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

  • Acidic impurities: Trace amounts of acids, such as HCl, that may be generated during the synthesis.

Q3: My distilled this compound is discolored (yellow or brown). How can I fix this?

A3: Discoloration often indicates the presence of trace acidic impurities or high-boiling point decomposition products. Before distillation, wash the crude product with a dilute sodium bicarbonate solution to neutralize any acids, followed by a water wash, and then dry the organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1] If the color persists after distillation, a small amount of activated carbon can be added to the pre-distilled material, followed by filtration. However, be aware that this may result in some loss of the product.[1]

Q4: My GC-MS analysis of the purified product shows multiple peaks. What could they be?

A4: Multiple peaks in the GC-MS analysis of the purified product could indicate the presence of isomeric impurities, which have very similar boiling points to this compound, making them difficult to separate completely by distillation. It could also indicate some thermal decomposition of the product during the GC analysis or the distillation process itself.

Q5: I am experiencing "bumping" or uneven boiling during distillation. What should I do?

A5: "Bumping" is a common issue that can be resolved by adding boiling chips to the distillation flask before heating. Alternatively, using a magnetic stirrer and stir bar will ensure smooth and even boiling.[2]

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Distillation Inefficient separation of impurities with close boiling points.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Slow down the distillation rate to allow for better equilibrium between liquid and vapor phases.- Ensure the thermometer is correctly placed to accurately measure the vapor temperature.
Low Yield - Product loss during transfers and workup.- Inefficient condensation.- Significant forerun or tail fractions discarded.- Ensure all equipment is clean and dry to minimize loss.- Check that the condenser has a good flow of cold water.- Collect narrower fractions around the expected boiling point.
Product is Cloudy Presence of water.- Ensure the crude product is thoroughly dried with an anhydrous salt before distillation.- Check for any leaks in the distillation setup that could allow atmospheric moisture to enter.[2]
Distillation Temperature Fluctuates - Uneven heating.- Distillation rate is too fast.- Use a heating mantle with a stirrer for even heat distribution.- Reduce the heating to achieve a slow and steady distillation rate.

Data Presentation

The following table summarizes the key physical properties of this compound, which are essential for its purification.

Property Value Reference
Molecular Formula C₅H₁₀Cl₂[3][4][5]
Molecular Weight 141.04 g/mol [3]
Boiling Point 100-101 °C
CAS Number 624-96-4[4][5]

The table below provides a hypothetical representation of the purity of this compound that might be achieved with different purification techniques, based on general laboratory practices.

Purification Technique Starting Purity (Hypothetical) Final Purity (Hypothetical) Typical Yield (Hypothetical)
Simple Distillation 85%90-95%70-80%
Fractional Distillation 85%>98%60-75%
Flash Chromatography 85%>99%50-70%

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware and clamps

Procedure:

  • Preparation: If the crude product is suspected to contain acidic impurities, wash it with a 5% sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry. Place the dried crude this compound and boiling chips (or a stir bar) into the round-bottom flask. The flask should not be more than two-thirds full.

  • Distillation:

    • Begin circulating cold water through the condenser.

    • Gradually heat the distillation flask using the heating mantle.

    • Observe the temperature on the thermometer. The initial fraction to distill will be the "forerun," which contains lower-boiling impurities. Collect this in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (approximately 100-101 °C), switch to a clean receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate of about 1-2 drops per second for optimal separation.

    • If the temperature begins to rise significantly above the boiling point of the product, stop the distillation or switch to another receiving flask to collect the "tail" fraction, which contains higher-boiling impurities.

  • Analysis: Analyze the purity of the collected main fraction using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification by Flash Chromatography

Objective: To achieve high purity of this compound, particularly for removing impurities with very similar boiling points.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for flash chromatography)

  • Glass column for chromatography

  • Solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Collection tubes or flasks

  • Pressurized air or nitrogen source

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). For a relatively non-polar compound like this compound, a good starting point would be a low polarity eluent, such as a mixture of hexanes and ethyl acetate (B1210297) (e.g., 95:5 or 90:10 hexanes:ethyl acetate).

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the chosen solvent system.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column by applying gentle pressure with compressed air or nitrogen.

    • Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Confirm the purity of the final product using GC-MS.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product Analysis cluster_pretreatment Pre-treatment cluster_purification Primary Purification cluster_analysis Purity Analysis cluster_result Final Product Start Crude this compound Wash Aqueous Wash (e.g., NaHCO3) Start->Wash Acidic impurities or discoloration? Dry Drying (e.g., MgSO4) Start->Dry Neutral crude Wash->Dry Distillation Fractional Distillation Dry->Distillation Boiling point difference >25°C Chromatography Flash Chromatography Dry->Chromatography Impurities with similar boiling points Analysis GC-MS Analysis Distillation->Analysis Chromatography->Analysis Analysis->Distillation Purity <98%, re-distill Analysis->Chromatography Purity <98%, re-chromatograph PureProduct Pure this compound Analysis->PureProduct Purity >98%

Caption: A decision-making workflow for the purification of this compound.

References

Technical Support Center: Optimizing Alkylation Reactions with 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction conditions for alkylation using 1,3-dichloro-3-methylbutane. This resource is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound as an alkylating agent in Friedel-Crafts reactions?

A1: The main challenges arise from the bifunctional nature of this compound, which possesses both a tertiary and a primary alkyl chloride. This leads to several potential complexities:

  • Selectivity: The tertiary chloride is significantly more reactive than the primary chloride in the presence of a Lewis acid, leading to preferential formation of a tertiary carbocation.[1][2] This can result in initial alkylation at the tertiary position.

  • Intramolecular vs. Intermolecular Reactions: Following the initial intermolecular alkylation, the remaining primary chloride on the alkylated intermediate can undergo a subsequent intramolecular Friedel-Crafts reaction, leading to cyclized products like tetralin derivatives.[3] Controlling the conditions to favor either the mono-alkylated product or the cyclized product is a key challenge.

  • Polyalkylation: As with many Friedel-Crafts alkylations, the initial product can be more reactive than the starting aromatic compound, leading to the addition of multiple alkyl groups.[1][4]

Q2: Which Lewis acid catalyst is most suitable for this reaction, and at what concentration?

A2: The choice of Lewis acid is crucial for controlling the reaction.

  • Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are commonly used for Friedel-Crafts alkylations and are effective in activating both tertiary and primary alkyl halides.[5][6] However, their high reactivity can also promote side reactions like polyalkylation and vigorous, hard-to-control reactions.

  • Milder Lewis Acids (e.g., BF₃, SnCl₄, ZnCl₂): These may offer better control and selectivity, potentially favoring the initial intermolecular alkylation while minimizing subsequent reactions.

  • Catalyst Loading: For Friedel-Crafts alkylations, the catalyst is often used in stoichiometric amounts, especially if the product forms a complex with the catalyst.[7] However, for optimization, starting with catalytic amounts (e.g., 0.1-0.3 equivalents) and gradually increasing the loading is advisable.

Q3: How does the reaction temperature affect the product distribution?

A3: Temperature plays a critical role in product selectivity.

  • Low Temperatures (0 °C to room temperature): Lower temperatures generally favor the kinetic product, which in this case would be the mono-alkylated product from the more reactive tertiary chloride. Starting the reaction at a low temperature can help control the initial exothermic reaction.

  • Elevated Temperatures: Higher temperatures can provide the activation energy needed for the less reactive primary chloride to react, thus promoting the intramolecular cyclization to form cyclic products. However, higher temperatures can also increase the likelihood of side reactions and decomposition.

Q4: What is the expected mechanism for the alkylation reaction?

A4: The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Electrophile: The Lewis acid coordinates to the chlorine atom of the tertiary alkyl chloride, facilitating its departure to form a stable tertiary carbocation.[1][8]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation: A weak base, such as the Lewis acid-halide complex, removes a proton from the aromatic ring, restoring aromaticity and regenerating the catalyst.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst due to moisture. 2. Insufficiently reactive aromatic substrate. 3. Reaction temperature is too low.1. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. The aromatic ring should not have strongly deactivating groups (e.g., -NO₂, -CN). 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC.
Formation of Multiple Products (Polyalkylation) The mono-alkylated product is more reactive than the starting material.Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material.[1]
Exclusive Formation of the Mono-alkylated Product (No Cyclization) The reaction conditions are not sufficient to activate the primary chloride for the intramolecular reaction.After the initial alkylation is complete (as monitored by TLC/GC), consider increasing the reaction temperature to promote cyclization. A stronger Lewis acid might also be required for this step.
Formation of an Isomeric Product Carbocation rearrangement of the primary alkyl group if it were to form a carbocation.This is less likely with this compound as the tertiary carbocation is already the most stable. However, to avoid any potential rearrangement of a primary carbocation, using milder conditions that favor a concerted displacement over a free carbocation might be beneficial.[9]
Uncontrolled, Exothermic Reaction The reaction is too vigorous, often due to a highly reactive substrate or a strong Lewis acid.1. Control the rate of addition of the alkylating agent or catalyst. 2. Perform the reaction at a lower temperature, using an ice bath if necessary.

Data Presentation

Table 1: General Reaction Parameters for Optimization

Parameter Range/Options Considerations
Aromatic Substrate Benzene (B151609), Toluene, Anisole, etc.Electron-donating groups will increase reactivity.
Lewis Acid Catalyst AlCl₃, FeCl₃, BF₃·OEt₂, SnCl₄Stronger acids increase reaction rate but may decrease selectivity.
Catalyst Loading (mol eq.) 0.1 - 1.5Start with catalytic amounts and increase if necessary.
Solvent Dichloromethane, 1,2-Dichloroethane, Carbon Disulfide, NitromethaneInert solvents are preferred. Nitromethane can sometimes enhance reactivity.
Temperature (°C) 0 - 80Lower temperatures for mono-alkylation; higher temperatures for cyclization.
Reaction Time (h) 1 - 24Monitor by TLC or GC to determine completion.

Experimental Protocols

General Protocol for the Alkylation of an Aromatic Compound with this compound

Disclaimer: This is a general guideline and requires optimization for specific substrates and desired products.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend the Lewis acid (e.g., anhydrous AlCl₃, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the aromatic solution dropwise to the stirred Lewis acid suspension.

  • Alkylating Agent Addition: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. For mono-alkylation, maintain the temperature at 0-25 °C. If cyclization is desired, slowly warm the reaction to reflux after the initial alkylation is complete.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding it to a beaker of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the product by column chromatography or distillation.

Visualizations

reaction_pathway cluster_0 Initial Reaction cluster_1 Reaction Pathways A Aromatic Substrate D Intermolecular Alkylation Product A->D B This compound B->D C Lewis Acid (e.g., AlCl₃) C->D Catalyzes E Intramolecular Cyclization Product (e.g., Tetralin derivative) D->E Heat / Excess Lewis Acid F Polyalkylation Products D->F Excess Alkylating Agent

Caption: Potential reaction pathways in the alkylation with this compound.

experimental_workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add Lewis Acid and Solvent, Cool to 0 °C setup->reagents add_aromatic Add Aromatic Substrate reagents->add_aromatic add_alkylating Add this compound add_aromatic->add_alkylating react Monitor Reaction (TLC/GC) add_alkylating->react workup Quench with Ice/HCl react->workup Reaction Complete extract Extract with Organic Solvent workup->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end End purify->end

Caption: A general experimental workflow for the Friedel-Crafts alkylation.

References

Preventing elimination byproducts with 1,3-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-dichloro-3-methylbutane. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reactions and troubleshooting common issues, particularly the prevention of elimination byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound?

A1: this compound possesses two chloro groups: one on a primary carbon and one on a tertiary carbon. The tertiary chloride is significantly more reactive under conditions that favor carbocation formation. Therefore, the primary competing reactions at the tertiary center are the unimolecular nucleophilic substitution (SN1) and the unimolecular elimination (E1) pathways.[1][2][3][4] Both reactions proceed through a common tertiary carbocation intermediate, making competition a key issue to control.

Q2: I am observing a high yield of an alkene byproduct. What is causing this?

A2: A high yield of an alkene, likely 3-chloro-3-methyl-1-butene, indicates that the E1 elimination pathway is favored over the desired SN1 substitution.[4] Several factors can promote elimination, with the most common being elevated reaction temperatures.[5][6][7][8] Elimination reactions generally have a higher activation energy and result in a greater increase in entropy compared to substitution reactions.[5][8] Consequently, as temperature increases, the elimination pathway becomes more thermodynamically favorable.[4][5][8]

Q3: How does the choice of nucleophile and solvent affect byproduct formation?

A3: For SN1/E1 reactions, which proceed through a carbocation, polar protic solvents (e.g., water, ethanol, methanol) are necessary to stabilize this intermediate.[3][9] However, the nature of the nucleophile is critical. To favor substitution, a good nucleophile that is also a weak base should be used (e.g., I⁻, Br⁻, H₂O, RSH).[1][10] Using a strong base (e.g., hydroxides, alkoxides) will significantly favor the E2 elimination pathway, even at lower temperatures.[1][11][12] Furthermore, bulky, sterically hindered reagents are poor nucleophiles but effective bases, strongly promoting elimination.[11][13]

Q4: Can both chloro groups be substituted?

A4: Yes, but it requires different reaction conditions for each site. The tertiary chloride will react under SN1 conditions (polar protic solvent, weak nucleophile). The primary chloride is much less reactive under these conditions and would require SN2 conditions (strong nucleophile, polar aprotic solvent) for substitution. Attempting to substitute the primary chloride with a strong base/nucleophile after the first substitution would likely lead to elimination involving the remaining tertiary center if any starting material is present or other complex reactions.

Troubleshooting Guide: Minimizing Elimination Byproducts

This guide provides specific troubleshooting steps to take when your reaction is producing an unacceptably high level of elimination byproducts.

Problem: High Percentage of Alkene Byproduct Detected

The logical workflow below can help diagnose and solve the issue of excessive elimination.

G start High Elimination Byproduct? temp_check Is Reaction Temperature Elevated (> 25°C)? start->temp_check YES temp_sol Action: Lower Temperature (e.g., 0-25°C). Low temp favors SN1. temp_check->temp_sol YES nuc_check Is the Nucleophile a Strong Base? (e.g., OH⁻, RO⁻) temp_check->nuc_check NO end_node Re-run Experiment & Analyze Product Ratio temp_sol->end_node nuc_sol Action: Use a Weakly Basic, Good Nucleophile (e.g., H₂O, ROH, I⁻). nuc_check->nuc_sol YES solvent_check Is a Polar Aprotic Solvent Being Used? nuc_check->solvent_check NO nuc_sol->end_node solvent_sol Action: Switch to a Polar Protic Solvent (e.g., H₂O, EtOH, MeOH). solvent_check->solvent_sol YES solvent_check->end_node NO solvent_sol->end_node

Caption: Troubleshooting logic for high elimination.

Data Presentation

SubstrateNucleophile/SolventTemperature (°C)% SN1 Product (Alcohol)% E1 Product (Alkene)
(CH₃)₃CCl80% EtOH / 20% H₂O258317
(CH₃)₃CCl80% EtOH / 20% H₂O653664
(CH₃)₃CClH₂O25~90~10
(CH₃)₃CClH₂O95~50~50

Data is representative and compiled from general principles of SN1/E1 competition. Actual yields may vary.[14]

Reaction Mechanisms & Experimental Protocols

Understanding the underlying mechanisms is crucial for controlling the reaction outcome.

Competing SN1 and E1 Pathways

Both reactions begin with the rate-determining formation of a stable tertiary carbocation. The fate of this intermediate determines the final product.

G sub This compound inter Tertiary Carbocation Intermediate sub->inter Slow, Rate- Determining Step (-Cl⁻) sn1_path SN1 Pathway (Substitution) inter->sn1_path Attack by Nucleophile (Nu:) Favored by Low Temp e1_path E1 Pathway (Elimination) inter->e1_path Proton Abstraction by Base/Solvent Favored by High Temp sn1_prod Substitution Product sn1_path->sn1_prod e1_prod Elimination Product (Alkene) e1_path->e1_prod

Caption: Competing SN1 and E1 reaction pathways.
Protocol 1: Maximizing Nucleophilic Substitution (SN1)

This protocol is designed to favor the SN1 pathway and minimize the formation of elimination byproducts.

Objective: To substitute the tertiary chlorine atom of this compound with a hydroxyl group.

Materials:

  • This compound

  • Solvent: 80:20 mixture of Ethanol:Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the 80:20 ethanol/water solvent mixture.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Reaction: Maintain the reaction at a low temperature (do not exceed 25 °C) and stir for 12-24 hours.[9] The weakly nucleophilic and weakly basic solvent acts as the reactant.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Add diethyl ether to extract the organic product.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired substitution product, 3-chloro-3-methyl-1-butanol.

Protocol 2: Illustrative Elimination Reaction (E2)

This protocol uses conditions designed to intentionally favor elimination to produce an alkene. This is for illustrative purposes to contrast with the substitution protocol.

Objective: To perform an elimination reaction on this compound.

Materials:

  • This compound

  • Base: Potassium tert-butoxide (KOtBu)

  • Solvent: Tert-butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) in tert-butanol.

  • Addition of Base: Add potassium tert-butoxide (1.1 eq), a strong, sterically hindered base, to the solution.[11]

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 2-4 hours. The combination of a strong, bulky base and high temperature strongly favors elimination.[7][11]

  • Monitoring: Monitor the reaction by GC to observe the formation of the alkene product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench with water.

    • Extract the product with pentane.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

  • Analysis: Analyze the product to confirm the presence of 3-chloro-3-methyl-1-butene.

References

Technical Support Center: Grignard Reactions with Dichlorinated Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving dichlorinated alkanes. These reactions are notoriously challenging due to competing reaction pathways and sensitivity to experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Initiation Failures

Q1: My Grignard reaction with a dichlorinated alkane is not starting. What are the primary causes?

A1: The most common obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1] This layer prevents the magnesium from reacting with the alkyl halide. For less reactive halides like alkyl chlorides, this is a frequent point of failure. Other causes include:

  • Wet Glassware or Solvents: Grignard reagents are potent bases and are readily quenched by protic sources like water.[2][3] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight), and anhydrous solvents are essential.

  • Inactive Magnesium Surface: The surface of the magnesium turnings may be too oxidized for the reaction to begin.[1]

  • Low-Quality Reagents: Old or impure dichloroalkane or solvent can inhibit the reaction.

Q2: What are the most effective methods for activating the magnesium turnings?

A2: Activating the magnesium is crucial for exposing a fresh, reactive metal surface. Several methods can be employed:

  • Chemical Activation:

    • Iodine (I₂): Adding a small crystal of iodine is a common method. The iodine is thought to react with the magnesium surface, creating reactive sites.[1][2][4] A successful initiation is often indicated by the disappearance of the purple or brown iodine color.[1]

    • 1,2-Dibromoethane (DBE): DBE is highly reactive and readily forms a Grignard reagent, which in turn helps to clean the magnesium surface.[2][4] The reaction produces visible ethylene (B1197577) gas bubbling, providing a clear sign of initiation.

  • Mechanical/Physical Activation:

    • Crushing: Gently crushing the magnesium turnings with a dry glass stir rod inside the reaction flask can break the oxide layer and expose a fresh surface.[4]

    • Ultrasonication: Placing the reaction flask in an ultrasonic bath can help clean the magnesium surface and promote initiation.[4]

    • Dry Stirring: Stirring the magnesium turnings under an inert atmosphere before adding the solvent can abrade the surface and remove some of the oxide layer.[4]

Section 2: Low Yields and Competing Side Reactions

Q3: I'm observing a very low yield of my desired Grignard reagent. What are the likely side reactions?

A3: With dichlorinated alkanes, several side reactions can compete with the desired Grignard formation, significantly lowering the yield. The primary culprits are:

  • Wurtz Coupling: This is a major side reaction where a newly formed Grignard molecule (Cl-R-MgX) reacts with an unreacted dichloroalkane molecule (Cl-R-Cl) to form a dimer (Cl-R-R-Cl).[2][5] This consumes both the starting material and the desired product.

  • Intramolecular Cyclization: If the two chlorine atoms are separated by a suitable chain length (typically 3 to 6 carbons), the initially formed mono-Grignard can undergo an intramolecular reaction to form a cycloalkane. This is particularly prevalent for 1,4-dichlorobutane (B89584) and 1,5-dichloropentane.

  • Elimination Reactions: If there are hydrogens on the carbon adjacent to the C-Mg bond, elimination to form an alkene can occur.

  • Polymerization: Intermolecular Wurtz-type coupling can continue, leading to the formation of polymeric byproducts.

Q4: How can I minimize the formation of Wurtz coupling byproducts?

A4: Suppressing Wurtz coupling is critical for achieving a good yield. The key is to control the reaction conditions to favor the reaction of the dichloroalkane with the magnesium surface over its reaction with another Grignard molecule.[5]

  • Slow, Controlled Addition: Add the dichloroalkane solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the solution, minimizing the chance of it reacting with the Grignard reagent.[5]

  • Temperature Control: Grignard formation is exothermic. Maintain a low reaction temperature (e.g., using an ice bath) to slow down the rate of the competing Wurtz reaction.[5]

  • Solvent Choice: The solvent can have a significant impact. For some substrates, diethyl ether (Et₂O) gives much lower Wurtz coupling compared to tetrahydrofuran (B95107) (THF).[5]

  • High Magnesium Surface Area: Use a sufficient excess of highly activated magnesium to ensure the dichloroalkane reacts quickly with the metal surface.

Q5: I am trying to form a di-Grignard reagent (XMg-R-MgX) but am getting poor results. How can I improve this?

A5: Forming a di-Grignard reagent is challenging because the second C-Cl bond is often less reactive than the first, and the competing reactions mentioned above are prevalent. To favor di-Grignard formation:

  • Use Highly Activated Magnesium: Methods employing Rieke magnesium or other forms of highly activated magnesium are often necessary.

  • Solvent System: THF is generally a better solvent than diethyl ether for forming di-Grignard reagents as it can better solvate the di-magnesium species.

  • Stoichiometry: Use at least two equivalents of magnesium for each equivalent of the dichloroalkane.

  • Longer Reaction Times: Allow sufficient time for the second C-Cl bond to react after the initial mono-Grignard has formed.

Data Summary: Solvent Effects on Wurtz Coupling

The choice of solvent can dramatically influence the ratio of the desired Grignard product to the Wurtz coupling byproduct, especially for reactive halides.

SolventGrignard Product Yield (%)Wurtz Byproduct Yield (%)Observations
Diethyl Ether (Et₂O) 946Excellent yield with minimal Wurtz coupling.[5]
Tetrahydrofuran (THF) 2773Poor yield due to significant Wurtz byproduct formation.[5]
2-Methyl-THF (2-MeTHF) >95<5Often provides high yields with very low byproduct formation.

Data based on reactions with benzyl (B1604629) chloride, which serves as a model for reactive halides. Trends are often applicable to other substrates prone to Wurtz coupling.[5]

Experimental Protocols

Protocol 1: General Procedure for Grignard Formation from a Dichloroalkane

This protocol outlines a general method for preparing a Grignard reagent from a dichloroalkane, with an emphasis on minimizing side reactions.

1. Glassware and Reagent Preparation:

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.
  • Thoroughly dry all glassware in an oven at >120°C overnight or by flame-drying under vacuum. Allow to cool to room temperature under a stream of dry nitrogen.
  • Use anhydrous grade ether solvent (e.g., diethyl ether or THF) from a freshly opened bottle or distilled from a suitable drying agent (e.g., sodium/benzophenone).

2. Magnesium Activation:

  • Place magnesium turnings (typically 2.2 equivalents for di-Grignard formation) into the reaction flask.
  • Add a single small crystal of iodine.
  • Gently warm the flask with a heat gun under a nitrogen atmosphere until the iodine sublimes and its purple color dissipates. This indicates the magnesium surface is activated.[5]
  • Allow the flask to cool to room temperature.

3. Reaction Initiation and Execution:

  • Add a small portion of the anhydrous solvent via cannula to the flask, enough to cover the magnesium turnings.
  • Prepare a solution of the dichloroalkane in the anhydrous solvent in the dropping funnel.
  • Add a small amount (~5%) of the dichloroalkane solution to the stirred magnesium suspension to initiate the reaction. Initiation is confirmed by the appearance of a cloudy, gray/brown color, gentle refluxing of the solvent, or a noticeable exotherm.[1]
  • Once initiated, cool the flask in an ice bath to maintain the desired temperature (e.g., 0-10°C).
  • Add the remaining dichloroalkane solution dropwise from the dropping funnel over a period of 1-2 hours to maintain a controlled reaction rate and minimize Wurtz coupling.[5]

4. Reaction Completion:

  • After the addition is complete, allow the reaction to stir at the controlled temperature for an additional 1-2 hours to ensure maximum conversion. The resulting gray or black suspension is the Grignard reagent, ready for subsequent use.

Visual Guides: Workflows and Pathways

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during Grignard reagent formation.

TroubleshootingWorkflow Start Reaction Not Initiating? CheckAnhydrous Are solvent and glassware completely dry? Start->CheckAnhydrous Yes LowYield Reaction Initiates, but Yield is Low? Start->LowYield No, it starts ActivateMg Activate Magnesium CheckAnhydrous->ActivateMg Yes DrySystem Flame-dry glassware, use fresh anhydrous solvent CheckAnhydrous->DrySystem No ActivationMethods Use Activator: - Add I₂ crystal - Add 1,2-dibromoethane - Crush turnings - Use ultrasonic bath ActivateMg->ActivationMethods DrySystem->Start ActivationMethods->LowYield Reaction starts Failure Re-evaluate Reagent Purity and Experimental Setup ActivationMethods->Failure Still no initiation ControlConditions Optimize Reaction Conditions LowYield->ControlConditions Yes Success Successful Reaction LowYield->Success No, yield is good OptimizationMethods To Minimize Side Reactions: - Slow halide addition rate - Lower reaction temperature (0-10 °C) - Change solvent (e.g., Et₂O) - Ensure Mg is in excess ControlConditions->OptimizationMethods OptimizationMethods->Success

Caption: Troubleshooting decision tree for Grignard reactions.

Reaction Pathways for Dichloroalkanes

This diagram illustrates the desired reaction pathways versus common side reactions when using dichlorinated alkanes.

ReactionPathways Competing Reaction Pathways Start Cl-R-Cl + Mg MonoGrignard Mono-Grignard Cl-R-MgCl Start->MonoGrignard Path A (fast) DiGrignard Di-Grignard ClMg-R-MgCl MonoGrignard->DiGrignard Path B (slow) + Mg Wurtz Wurtz Coupling (Dimerization) Cl-R-R-Cl MonoGrignard->Wurtz Side Reaction 1 + Cl-R-Cl Cyclization Intramolecular Cyclization (cyclo-alkane) MonoGrignard->Cyclization Side Reaction 2 (intramolecular) DesiredProduct Desired Product (from Di-Grignard) DiGrignard->DesiredProduct Reaction with Electrophile

Caption: Desired vs. undesired Grignard reaction pathways.

References

Technical Support Center: Friedel-Crafts Reactions with 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1,3-dichloro-3-methylbutane in Friedel-Crafts alkylation reactions. Due to the structure of this substrate, complex carbocation rearrangements are common, leading to a variety of potential products. This guide is intended to help researchers understand these pathways and troubleshoot their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in Friedel-Crafts alkylation?

A1: The main challenge is the propensity for carbocation rearrangements. The initial carbocation formed can undergo a series of hydride and methyl shifts to form more stable carbocations before alkylating the aromatic ring. This can lead to a mixture of isomeric products and make it difficult to selectively synthesize the desired compound.

Q2: What are the expected products from the reaction of this compound with benzene (B151609)?

A2: Several products can be expected due to carbocation rearrangements and the possibility of both mono- and di-alkylation, as well as intramolecular cyclization. The primary carbocation initially formed from the 1-chloro position is highly unstable and will likely rearrange. A tertiary carbocation can form at the 3-position. A subsequent intramolecular reaction can also occur. Potential products include 1-chloro-3-methyl-3-phenylbutane, 1,1-dimethyl-3-chloromethylindan, and various other rearranged isomers.

Q3: Can I avoid carbocation rearrangements in this reaction?

A3: Completely avoiding rearrangements in Friedel-Crafts alkylations with substrates like this compound is very difficult. However, reaction conditions can be optimized to favor certain products. For instance, using milder Lewis acids and lower temperatures may reduce the extent of rearrangement. An alternative approach to obtain a specific alkylbenzene is to use Friedel-Crafts acylation followed by reduction, as acylium ions do not typically rearrange.

Q4: Why is my reaction yield low, or why am I getting a complex mixture of products?

A4: Low yields and complex product mixtures are common issues with this reaction. The formation of multiple carbocation intermediates leads to a variety of products, reducing the yield of any single desired product. Additionally, the alkylated products are often more reactive than the starting aromatic compound, leading to polyalkylation. The presence of two chloro groups also introduces the possibility of competing reactions at both sites and potential intramolecular cyclization.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst (e.g., hydrated AlCl₃) - Deactivated aromatic substrate - Insufficient reaction temperature or time- Use freshly opened or sublimed AlCl₃. - Ensure the aromatic substrate does not have strongly deactivating groups. - Gradually increase the reaction temperature and monitor by TLC or GC.
Formation of multiple unexpected products - Extensive carbocation rearrangements - Polyalkylation- Try a milder Lewis acid (e.g., FeCl₃, ZnCl₂) and lower reaction temperatures to minimize rearrangements. - Use a large excess of the aromatic compound to favor mono-alkylation.
Dominance of the rearranged product The rearranged carbocation is significantly more stable.- This is often the thermodynamically favored outcome. Consider an alternative synthetic route if the unrearranged product is desired, such as a Friedel-Crafts acylation followed by reduction.
Formation of cyclic products Intramolecular Friedel-Crafts reaction of the initially formed mono-alkylation product.- This is a competing reaction pathway. Adjusting the stoichiometry and reaction time may influence the ratio of cyclic to non-cyclic products.

Experimental Protocols

The following is a generalized protocol for the Friedel-Crafts alkylation of benzene with this compound. Researchers should note that optimization of stoichiometry, temperature, and reaction time is likely necessary to achieve desired results.

Materials:

  • This compound

  • Benzene (or other aromatic substrate), dried

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Ice bath

  • Magnetic stirrer

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1 equivalent) and dry benzene (a large excess, e.g., 10 equivalents) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly pouring the mixture over crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to isolate the different products.

Carbocation Rearrangement Pathway

The reaction of this compound with a Lewis acid can generate a tertiary carbocation. This carbocation can then undergo a rearrangement involving a hydride shift and a subsequent methyl shift to form a more stable tertiary benzylic carbocation, which can then lead to an intramolecular cyclization product.

G cluster_0 Carbocation Formation and Rearrangement cluster_1 Reaction with Benzene and Cyclization A This compound B Tertiary Carbocation Intermediate A->B + AlCl3 - AlCl4- C Rearranged Carbocation (via Hydride Shift) B->C 1,2-Hydride Shift D Final Rearranged Carbocation (via Methyl Shift) C->D 1,2-Methyl Shift E Alkylation Product D->E + Benzene F Intramolecular Cyclization Product E->F Intramolecular Alkylation

Caption: Proposed carbocation rearrangement pathway.

Data Presentation

The product distribution in the Friedel-Crafts alkylation of benzene with this compound is highly dependent on reaction conditions. The following table presents a hypothetical product distribution based on the known principles of carbocation stability and reactivity.

Product Structure Hypothetical Yield (%) Notes
1-chloro-3-methyl-3-phenylbutaneC6H5-C(CH3)2-CH2-CH2Cl40-60Product of direct alkylation by the tertiary carbocation.
1,1-dimethyl-3-chloromethylindanFused ring system20-30Product of intramolecular cyclization after initial alkylation and rearrangement.
Other Rearranged IsomersVarious structures10-20Resulting from other possible hydride and methyl shifts.
Dialkylation ProductsTwo alkyl groups on benzene5-15More likely at higher temperatures and longer reaction times.

Disclaimer: The information provided in this technical support guide is for informational purposes only and is based on general principles of organic chemistry. Experimental results may vary. Researchers should always consult primary literature and exercise appropriate laboratory safety precautions.

Technical Support Center: Improving Yield in Reactions with 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dichloro-3-methylbutane. The content is designed to address specific issues encountered during experiments and offer solutions to improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses two electrophilic carbon centers susceptible to nucleophilic attack and can also undergo elimination reactions. The key reactive sites are the tertiary carbon bonded to a chlorine atom and the primary carbon bonded to a chlorine atom. The tertiary chloride is more reactive in SN1-type reactions due to the formation of a stable tertiary carbocation, while the primary chloride is more susceptible to SN2-type reactions.

Q2: What are the most common side reactions observed when using this compound?

A2: Common side reactions include:

  • Polyalkylation in Friedel-Crafts reactions, where the initial alkylated product is more reactive than the starting aromatic compound.

  • Carbocation rearrangements in Friedel-Crafts reactions, although the tertiary nature of one of the chlorides minimizes this for that site.

  • Competition between substitution (SN1/SN2) and elimination (E1/E2) pathways, which is highly dependent on the reaction conditions (nucleophile/base strength, solvent, temperature).

  • Formation of isomeric elimination products (Zaitsev vs. Hofmann products) depending on the base used.

Q3: How can I purify this compound before use?

A3: If the purity of the starting material is a concern, it can be purified by fractional distillation. It is also recommended to ensure the compound is dry, as moisture can interfere with many reactions, particularly those involving Lewis acids like in Friedel-Crafts alkylations.

Troubleshooting Guides

Friedel-Crafts Alkylation

Issue: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Ensure all glassware and solvents are rigorously dried to prevent catalyst deactivation by moisture.
Deactivated Aromatic Substrate The aromatic ring should not possess strongly deactivating groups (e.g., -NO₂, -CN, -COR). If possible, use a more activated aromatic substrate.
Insufficient Reaction Temperature Gradually and carefully increase the reaction temperature while monitoring for product formation and potential side reactions.
Carbocation Rearrangement While the tertiary chloride forms a stable carbocation, side reactions can still occur. Consider using a milder Lewis acid or lower temperatures to minimize rearrangements.

Issue: Formation of Multiple Products (Polyalkylation)

Potential Cause Troubleshooting Steps
Monoalkylated product is more reactive Use a large excess of the aromatic substrate to increase the statistical probability of the electrophile reacting with the starting material rather than the monoalkylated product.

Issue: Intramolecular Cyclization vs. Intermolecular Alkylation

Potential Cause Troubleshooting Steps
Reaction conditions favor cyclization To favor intermolecular alkylation, use a higher concentration of the aromatic substrate. For intramolecular cyclization (to form a cyclopropane (B1198618) derivative), use a strong, non-nucleophilic base in a dilute solution.
Nucleophilic Substitution

Issue: Low Yield of Desired Substitution Product

Potential Cause Troubleshooting Steps
Poor Nucleophile Use a stronger nucleophile. The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF can enhance the nucleophilicity of anionic nucleophiles.
Competition with Elimination To favor substitution over elimination, use a less sterically hindered, more nucleophilic (and less basic) reagent. Lower reaction temperatures generally favor substitution.
Reaction at the wrong position To target the primary chloride (SN2), use a strong, non-bulky nucleophile in a polar aprotic solvent. To target the tertiary chloride (SN1), use a weaker nucleophile in a polar protic solvent to stabilize the carbocation intermediate.

Quantitative Data for Nucleophilic Substitution with Sodium Cyanide

SubstrateNucleophileSolventTemperature (°C)Time (h)ProductYield (%)
1-ChlorobutaneNaCNDMSO120-1258Valeronitrile94
Neopentyl bromideNaCNDMSO90-95664-Bromo-3,3-dimethylbutanenitrile23 (conversion)

This data for analogous primary and neopentyl halides suggests that substitution at the primary position of this compound with NaCN in DMSO should be feasible, although the neopentyl-like structure might lead to slower reaction rates.[1]

Elimination Reactions (Dehydrohalogenation)

Issue: Formation of the Undesired Alkene Isomer

Potential Cause Troubleshooting Steps
Base is not selective To favor the formation of the less substituted (Hofmann) product (e.g., 3-chloro-3-methyl-1-butene), use a sterically hindered, strong base like potassium tert-butoxide.
Base favors the more stable alkene To favor the formation of the more substituted (Zaitsev) product, use a smaller, strong base such as sodium ethoxide or sodium hydroxide.

Product Ratios in E2 Elimination

SubstrateBaseMajor ProductMinor ProductRatio
2-Bromo-2,3-dimethylbutaneNaOH or NaOMe2,3-Dimethyl-2-butene (Zaitsev)2,3-Dimethyl-1-butene (Hofmann)High Zaitsev
2-Bromo-2,3-dimethylbutaneKOC(CH₃)₃2,3-Dimethyl-1-butene (Hofmann)2,3-Dimethyl-2-butene (Zaitsev)4:1

This data for a structurally similar tertiary halide illustrates the directing effect of the base's steric bulk.[2]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Toluene (B28343) with this compound

Objective: To synthesize 1-(4-methylphenyl)-3-chloro-3-methylbutane.

Materials:

  • This compound

  • Toluene (in large excess)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent (optional)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl).

  • Charge the flask with a large excess of anhydrous toluene and the chosen solvent (if any).

  • Cool the flask in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.

  • Dissolve this compound in a small amount of anhydrous toluene and add it to the dropping funnel.

  • Slowly add the solution of this compound to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for the specified time, monitoring the progress by TLC or GC.

  • Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the product by column chromatography or distillation.

Protocol 2: Selective Nucleophilic Substitution with Sodium Azide (B81097)

Objective: To synthesize 1-azido-3-chloro-3-methylbutane.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

  • Add sodium azide (1.1 eq) to the solution.

  • Heat the mixture to a temperature between 50-70 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a larger volume of deionized water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash with water and brine to remove the DMF/DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Protocol 3: Dehydrohalogenation to 3-Chloro-3-methyl-1-butene

Objective: To selectively form the Hofmann elimination product.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (B103910) or THF

  • Standard laboratory glassware

Procedure:

  • Set up a dry round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Dissolve this compound (1.0 eq) in anhydrous tert-butanol or THF.

  • Carefully add potassium tert-butoxide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring by GC for the disappearance of the starting material and the formation of the product.

  • Upon completion, cool the mixture and quench by adding water.

  • Extract the product with a low-boiling organic solvent like pentane (B18724) or diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., MgSO₄).

  • Carefully remove the solvent by distillation to isolate the volatile alkene product.

Visualizations

Friedel_Crafts_Alkylation_Pathway cluster_reagents Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts This compound This compound Carbocation_Formation Formation of Tertiary Carbocation This compound->Carbocation_Formation Aromatic_Ring Aromatic Ring (e.g., Toluene) Electrophilic_Attack Electrophilic Attack on Aromatic Ring Aromatic_Ring->Electrophilic_Attack Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Carbocation_Formation Carbocation_Formation->Electrophilic_Attack Deprotonation Deprotonation & Catalyst Regeneration Electrophilic_Attack->Deprotonation Polyalkylated_Product Polyalkylated Product (Side Product) Electrophilic_Attack->Polyalkylated_Product Monoalkylated_Product Monoalkylated Product Deprotonation->Monoalkylated_Product HCl HCl Deprotonation->HCl Monoalkylated_Product->Electrophilic_Attack Further Reaction

Caption: Friedel-Crafts alkylation pathway with this compound.

Nucleophilic_Substitution_vs_Elimination cluster_conditions Reaction Conditions cluster_outcomes Primary Outcomes Start This compound + Nucleophile/Base Strong_Nucleophile Strong, Non-bulky Nucleophile (e.g., CN⁻, N₃⁻) Polar Aprotic Solvent Start->Strong_Nucleophile Favors Substitution Strong_Base Strong, Bulky Base (e.g., t-BuO⁻) Start->Strong_Base Favors Elimination SN2_Product SN2 Product (at primary carbon) Strong_Nucleophile->SN2_Product E2_Product E2 Product (Hofmann) Strong_Base->E2_Product

Caption: Decision pathway for substitution vs. elimination reactions.

Caption: A general troubleshooting workflow for low yield reactions.

References

1,3-dichloro-3-methylbutane stability under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dichloro-3-methylbutane under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in the presence of a base?

A1: this compound is generally unstable under basic conditions and is prone to undergo elimination reactions (dehydrohalogenation) to form alkenes. The molecule has two chlorine atoms, one on a tertiary carbon and one on a primary carbon. The tertiary chloride is particularly susceptible to elimination.

Q2: What are the primary reaction pathways for this compound with a base?

A2: The primary reaction pathway is elimination (E1 or E2) to remove hydrogen chloride (HCl) and form a double bond. Due to the presence of a tertiary alkyl halide, elimination is generally favored over substitution. Depending on the reaction conditions, a single or double elimination may occur.

Q3: Which factors influence whether the reaction proceeds via an E1 or E2 mechanism?

A3: The reaction mechanism is influenced by several factors:

  • Base Strength: Strong bases, such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide), favor the E2 mechanism. Weaker bases and protic solvents can promote the E1 mechanism.

  • Solvent: Polar aprotic solvents favor the E2 mechanism, while polar protic solvents can facilitate the E1 pathway by stabilizing the carbocation intermediate.

  • Temperature: Higher temperatures generally favor elimination over substitution reactions.

Q4: What are the likely products of the dehydrohalogenation of this compound?

A4: The initial elimination of HCl from the tertiary chloride is expected to be the major pathway, leading to the formation of two possible isomeric chloroalkenes: 3-chloro-2-methyl-1-butene (B1656227) and 1-chloro-3-methyl-2-butene. The more substituted and therefore more stable alkene, 1-chloro-3-methyl-2-butene, is generally the major product according to Zaitsev's rule. With a strong, sterically hindered base like potassium tert-butoxide, the less substituted product, 3-chloro-2-methyl-1-butene (the Hofmann product), may be favored.[1] A second elimination can occur under more forcing conditions to yield dienes.

Q5: Can substitution reactions occur?

A5: While elimination is the predominant pathway for the tertiary chloride, the primary chloride could potentially undergo nucleophilic substitution (SN2) with a strong, non-hindered nucleophile. However, under most basic conditions that favor elimination, substitution products are expected to be minor.

Product Distribution under Various Basic Conditions

Base/Solvent SystemTemperatureMajor Product(s)Minor Product(s)Predominant Mechanism
Sodium Ethoxide (NaOEt) in Ethanol50°C1-chloro-3-methyl-2-butene3-chloro-2-methyl-1-butene, Substitution productsE2 (Zaitsev)
Potassium tert-Butoxide (t-BuOK) in tert-Butanol (B103910)50°C3-chloro-2-methyl-1-butene1-chloro-3-methyl-2-buteneE2 (Hofmann)
Sodium Hydroxide (NaOH) in Water/Ethanol70°CMixture of elimination productsSubstitution productsE1/E2
Triethylamine (Et3N) in Dichloromethane25°CSlow reaction, primarily starting materialMinor elimination productsE2

Experimental Protocols

Protocol: Dehydrohalogenation of this compound using Potassium Tert-Butoxide

This protocol describes a general procedure for the elimination reaction of this compound to favor the Hofmann elimination product.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Apparatus for product analysis (e.g., GC-MS, NMR)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • In the flask, dissolve a calculated amount of potassium tert-butoxide in anhydrous tert-butanol with stirring.

  • Slowly add this compound to the basic solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (the boiling point of tert-butanol is approximately 82°C) and monitor the reaction progress using a suitable technique (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analyze the crude product to determine the product distribution and purity. Further purification may be performed by distillation or column chromatography if necessary.

Visualizations

Reaction_Pathway cluster_products Elimination Products This compound This compound Carbocation_Intermediate Carbocation_Intermediate This compound->Carbocation_Intermediate E1 (weak base, protic solvent) Transition_State Transition_State This compound->Transition_State E2 (strong base) 1-chloro-3-methyl-2-butene 1-chloro-3-methyl-2-butene Carbocation_Intermediate->1-chloro-3-methyl-2-butene Major (Zaitsev) 3-chloro-2-methyl-1-butene 3-chloro-2-methyl-1-butene Carbocation_Intermediate->3-chloro-2-methyl-1-butene Minor Transition_State->1-chloro-3-methyl-2-butene Major (Zaitsev, non-hindered base) Transition_State->3-chloro-2-methyl-1-butene Major (Hofmann, hindered base)

Caption: Reaction pathways for this compound under basic conditions.

Troubleshooting_Workflow Start Unexpected Experimental Result Low_Conversion Low or No Conversion Start->Low_Conversion Wrong_Product_Ratio Incorrect Product Isomer Ratio Start->Wrong_Product_Ratio Side_Products Presence of Unexpected Side Products Start->Side_Products Check_Base Verify Base Activity and Concentration Low_Conversion->Check_Base Check_Base_Type Review Base Choice (Steric Hindrance) Wrong_Product_Ratio->Check_Base_Type Analyze_Side_Products Identify Side Products (e.g., via GC-MS, NMR) Side_Products->Analyze_Side_Products Check_Temp Check Reaction Temperature Check_Base->Check_Temp Base OK Check_Solvent Check Solvent Purity/Anhydrous Conditions Check_Temp->Check_Solvent Temp OK Check_Base_Type->Check_Temp Base as expected Consider_Substitution Hypothesize Substitution Pathway Analyze_Side_Products->Consider_Substitution

Caption: Troubleshooting guide for experiments with this compound.

References

Technical Support Center: Characterization of Impurities in 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 1,3-dichloro-3-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Impurities in this compound typically originate from the synthesis process, which often involves the halogenation of an alkane or alkene.[1] Common impurities can be categorized as:

  • Positional Isomers: Chlorination can occur at different positions on the carbon skeleton, leading to various dichloromethylbutane isomers (e.g., 1,2-dichloro-3-methylbutane, 2,3-dichloro-2-methylbutane).[1][2]

  • Products of Over-Chlorination: Tri- or tetrachlorinated butanes can form if the reaction is not carefully controlled.[1]

  • Products of Incomplete Reaction: Monochloro-methylbutane isomers may remain if the reaction does not go to completion.

  • Elimination Byproducts: The reaction conditions can sometimes favor the elimination of HCl, resulting in the formation of chlorinated alkenes.[3]

  • Unreacted Starting Materials: Residual starting materials (e.g., isoprene, t-amyl alcohol) may be present.

  • Solvent Residues: Solvents used during the synthesis or purification process can be carried over.

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A2: A multi-technique approach is recommended for comprehensive characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile and semi-volatile impurities like chlorinated alkanes.[4] It provides both retention time data for quantification and mass spectra for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the unambiguous structural identification of isomers.[5] The chemical shifts and coupling patterns of protons and carbons are highly sensitive to the positions of the chlorine atoms.[6][7] 2D NMR techniques like HSQC can be invaluable for complex mixtures.[6]

  • High-Performance Liquid Chromatography (HPLC): While less common for such volatile compounds, HPLC can be a powerful tool for separating isomers that are difficult to resolve by GC.[8] Columns with alternative selectivities, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can be particularly effective.[8][9]

Q3: How can I differentiate between the various dichloromethylbutane isomers?

A3: Differentiating between isomers requires careful analysis of spectroscopic and chromatographic data:

  • GC-MS: Isomers will often have slightly different retention times. Their mass spectra may show subtle differences in fragmentation patterns, although they will share the same molecular ion.

  • NMR: This is the most definitive technique. Each isomer will have a unique set of ¹H and ¹³C chemical shifts and coupling constants. For example, the symmetry of an isomer will be reflected in the number of unique signals in its ¹³C NMR spectrum.

Troubleshooting Guides

Q4: I am seeing unexpected peaks in my GC-MS chromatogram. What could they be?

A4: Unexpected peaks can arise from several sources. First, confirm they are not artifacts from the system (e.g., column bleed, septa bleed, or contaminated solvent). If the peaks are real, consider these possibilities:

  • Synthesis Byproducts: As detailed in Q1, these could be isomers, over/under-chlorinated products, or elimination products. Compare the mass spectra of the unknown peaks with libraries and literature data for possible structures.

  • Degradation Products: this compound might degrade under certain conditions (e.g., heat in the GC inlet), potentially through dehydrochlorination.

  • Contamination: The sample may have been contaminated by solvents, cleaning agents, or cross-contamination from previous analyses.

Q5: Two of my impurity peaks are co-eluting in my GC analysis. How can I resolve them?

A5: Resolving co-eluting peaks requires modifying the chromatographic conditions:

  • Modify Temperature Program: Decrease the ramp rate of the oven temperature program. This increases the time analytes spend interacting with the stationary phase and can improve separation.[4]

  • Change the Column: Use a GC column with a different stationary phase. If you are using a non-polar column (like a DB-5ms), try a more polar column (e.g., a wax-based column) to alter the elution order.[10]

  • Use a Longer Column: Increasing the column length enhances the overall number of theoretical plates, which can lead to better resolution.

Q6: My HPLC peak shapes for the impurities are broad and tailing. What is the cause?

A6: Poor peak shape in HPLC can be due to several factors. For neutral halogenated alkanes, common issues include:

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[11] Try dissolving the sample in the mobile phase itself.

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or sample concentration.

  • Secondary Interactions: Although less common for non-polar compounds, interactions with the silica (B1680970) backbone of the stationary phase can occur. Trying a different column chemistry (e.g., PFP instead of C18) or modifying the mobile phase might help.[8]

Data Presentation

Table 1: Potential Impurities in this compound and Key Identifying Features

Impurity NameMolecular FormulaStructureExpected GC Elution OrderKey Mass Spec (m/z) Fragments
This compound C₅H₁₀Cl₂ClCH₂CH₂C(CH₃)₂Cl-105, 91, 69, 55, 41
1,2-Dichloro-3-methylbutane[2]C₅H₁₀Cl₂(CH₃)₂CHCHClCH₂ClEarlier105, 91, 77, 69, 55, 43
2,3-Dichloro-2-methylbutaneC₅H₁₀Cl₂(CH₃)₂CClCHClCH₃Later105, 91, 77, 69, 55, 41
1,4-Dichloro-2-methylbutaneC₅H₁₀Cl₂ClCH₂CH(CH₃)CH₂CH₂ClSimilar105, 91, 69, 55, 41
3-Chloro-3-methyl-1-buteneC₅H₉ClCH₂=CHC(CH₃)₂ClMuch Earlier91, 75, 55, 41
1,3,3-Trichloro-3-methylbutaneC₅H₉Cl₃ClCH₂CH₂C(CH₃)₂Cl₂Later139, 125, 103, 91, 67

Note: Elution order and mass fragments are predictive and should be confirmed with authentic standards.

Experimental Protocols

Protocol 1: GC-MS Analysis of Impurities

  • Sample Preparation: Dilute the this compound sample to approximately 100 ppm in a volatile solvent like dichloromethane (B109758) or hexane.[4]

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for halogenated hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[4]

    • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify peaks based on their retention times and compare their mass spectra against a spectral library (e.g., NIST) and the data in Table 1. Quantify impurities using relative peak area percentages, assuming similar response factors for isomeric impurities.

Protocol 2: NMR Analysis for Structural Confirmation

  • Sample Preparation: Dissolve approximately 10-20 mg of the bulk sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[4] If a specific impurity needs confirmation, it may need to be isolated first via preparative GC or HPLC.

  • Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR (Optional): If the spectra are complex, acquire a ¹H-¹³C HSQC experiment to correlate protons with their directly attached carbons.[5]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Assign peaks based on their chemical shifts, multiplicities (splitting patterns), and integration values. Compare the assigned structures to known compounds or predicted spectra.

Mandatory Visualizations

G Impurity Characterization Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation & Identification cluster_2 Confirmation & Reporting Sample Bulk Sample of This compound GCMS GC-MS Screening Sample->GCMS NMR NMR Analysis (¹H, ¹³C) Sample->NMR HPLC HPLC Screening (Optional) Sample->HPLC ReviewGCMS Analyze Chromatogram & Mass Spectra GCMS->ReviewGCMS ReviewNMR Assign NMR Signals NMR->ReviewNMR Identify Tentative Impurity Identification ReviewGCMS->Identify Quantify Quantify Impurities (Area %) ReviewGCMS->Quantify ReviewNMR->Identify Confirm Confirm Structure (e.g., with Standard) Identify->Confirm Report Final Report Quantify->Report Confirm->Report

Caption: Workflow for impurity identification and quantification.

G Troubleshooting Guide: Unexpected GC-MS Peaks Start Unexpected Peak(s) in GC-MS Chromatogram CheckBlank Run a Solvent Blank? Start->CheckBlank PeakInBlank Peak(s) present in blank? CheckBlank->PeakInBlank Yes CheckMS Analyze Mass Spectrum of Unknown Peak CheckBlank->CheckMS No SourceIsSystem Source is System Contamination (Solvent, Septa, Column Bleed) PeakInBlank->SourceIsSystem Yes PeakInBlank->CheckMS No MatchLibrary Match in MS Library? CheckMS->MatchLibrary TentativeID Tentatively Identify (e.g., Solvent Residue) MatchLibrary->TentativeID Yes ManualAnalysis Manual Interpretation: - Molecular Ion (Isotope Pattern) - Fragmentation Pattern MatchLibrary->ManualAnalysis No IsIsomer Consistent with C₅H₁₀Cl₂ Isomer? ManualAnalysis->IsIsomer IsomerID Potential Positional Isomer. Requires NMR for confirmation. IsIsomer->IsomerID Yes OtherImpurity Potential Side Product (e.g., Elimination, Over-chlorination). Investigate Synthesis Route. IsIsomer->OtherImpurity No

Caption: Decision tree for troubleshooting unknown GC-MS peaks.

References

Technical Support Center: Scalable Synthesis of 1,3-Dichloro-3-methylbutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 1,3-dichloro-3-methylbutane and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most viable scalable synthesis routes for this compound?

While a specific, detailed scalable protocol for this compound is not extensively documented in publicly available literature, a highly plausible and chemically sound approach is a two-step hydrochlorination of isoprene (B109036). The first step involves the formation of 3-chloro-3-methyl-1-butene (B3368806), which is then subjected to a second hydrochlorination to yield the target molecule. Another potential route is the reaction of 3-methyl-1-butyne (B31179) with two equivalents of hydrogen chloride.

Q2: How does Markovnikov's rule influence the synthesis of this compound?

Markovnikov's rule is a critical principle governing the regioselectivity of the hydrochlorination steps.[1][2][3][4][5] It predicts that the hydrogen atom of HCl will add to the carbon of the double or triple bond that has the greater number of hydrogen atoms, while the chloride will add to the more substituted carbon.[2][3] This is due to the formation of a more stable carbocation intermediate.[2][3] Adherence to this rule is essential for obtaining the desired 1,3-dichloro isomer over other potential products.

Q3: What are the primary challenges in the synthesis of this compound?

The main challenge is controlling the regioselectivity and preventing carbocation rearrangements.[6][7][8] The formation of a carbocation intermediate can lead to hydride or methyl shifts, resulting in a mixture of isomeric dichlorobutanes.[6][7][8] Additionally, controlling the extent of chlorination to prevent the formation of trichlorinated or other polychlorinated byproducts is crucial.

Q4: What are the recommended purification techniques for this compound?

Due to the potential for a mixture of closely boiling isomers, fractional distillation is the primary method for purifying this compound. For laboratory scale and high-purity requirements, preparative gas chromatography or column chromatography on silica (B1680970) gel can be employed.[9]

Q5: What safety precautions should be taken when handling this compound and the reagents for its synthesis?

This compound is considered harmful if swallowed and is an irritant.[10] The synthesis involves corrosive reagents like hydrogen chloride gas. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Experimental Protocols

Below is a representative two-step protocol for the synthesis of this compound starting from isoprene. This protocol is based on established principles of hydrochlorination of dienes and alkenes.

Step 1: Synthesis of 3-Chloro-3-methyl-1-butene from Isoprene

This step involves the monohydrochlorination of isoprene.

  • Reagents and Materials:

    • Isoprene

    • Anhydrous Hydrogen Chloride (gas)

    • Anhydrous Dichloromethane (B109758) (solvent)

    • Anhydrous Sodium Sulfate (drying agent)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve isoprene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to between -15°C and 0°C using an ice-salt bath.

    • Bubble anhydrous hydrogen chloride gas through the stirred solution at a controlled rate.

    • Monitor the reaction progress by gas chromatography (GC) to maximize the formation of 3-chloro-3-methyl-1-butene and minimize the formation of the isomeric 1-chloro-3-methyl-2-butene (B146958) and dichlorinated byproducts.

    • Once the desired conversion is achieved, stop the flow of HCl and purge the reaction mixture with nitrogen to remove excess HCl.

    • Wash the reaction mixture with cold saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid product loss and isomerization.

    • The crude 3-chloro-3-methyl-1-butene can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound from 3-Chloro-3-methyl-1-butene

This step involves the hydrochlorination of the alkene intermediate.

  • Reagents and Materials:

    • 3-Chloro-3-methyl-1-butene (from Step 1)

    • Anhydrous Hydrogen Chloride (gas)

    • Anhydrous Dichloromethane (solvent)

    • Anhydrous Sodium Sulfate (drying agent)

  • Procedure:

    • Dissolve the purified 3-chloro-3-methyl-1-butene in anhydrous dichloromethane in a reaction vessel similar to the one used in Step 1.

    • Cool the solution to 0°C.

    • Bubble anhydrous hydrogen chloride gas through the solution while maintaining the temperature.

    • Monitor the reaction by GC until the starting material is consumed.

    • Work-up the reaction as described in Step 1 (nitrogen purge, washing, drying, and solvent removal).

    • Purify the crude this compound by fractional distillation under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterStep 1: Isoprene to 3-Chloro-3-methyl-1-buteneStep 2: 3-Chloro-3-methyl-1-butene to this compound
Temperature -15°C to 0°C0°C to 10°C
Pressure AtmosphericAtmospheric
Solvent Anhydrous DichloromethaneAnhydrous Dichloromethane
Molar Ratio (Substrate:HCl) 1 : 0.9 (to favor mono-addition)1 : 1.1 (to ensure full conversion)
Typical Reaction Time 1-3 hours2-4 hours
Monitoring Technique Gas Chromatography (GC)Gas Chromatography (GC)

Table 2: Expected Yields and Purity

ProductTypical YieldTypical Purity (after distillation)
3-Chloro-3-methyl-1-butene 70-80%>95%
This compound 85-95% (based on the alkene)>98%

Note: Yields are highly dependent on reaction conditions and the efficiency of purification.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low yield of desired product - Incomplete reaction. - Loss of volatile product during workup. - Formation of byproducts.- Extend reaction time or increase HCl flow rate slightly while monitoring by GC. - Ensure all workup and solvent removal steps are performed at low temperatures. - Optimize reaction temperature to suppress side reactions.
Formation of isomeric dichlorides (e.g., 2,3-dichloro-2-methylbutane) - Carbocation rearrangement.[6][7][8]- Conduct the reaction at the lower end of the recommended temperature range to disfavor rearrangement. - Consider using a non-polar solvent to stabilize the carbocation less, potentially reducing the likelihood of rearrangement.
Presence of polychlorinated byproducts - Over-chlorination due to excess HCl or prolonged reaction time.- Carefully control the stoichiometry of HCl. - Stop the reaction as soon as the starting material is consumed, as monitored by GC.
Formation of polymeric material - Cationic polymerization of the alkene or diene, often initiated by acidic impurities or higher temperatures.- Use high-purity, dry reagents and solvents. - Maintain a low reaction temperature. - Introduce a radical inhibitor if radical polymerization is suspected.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 3-Chloro-3-methyl-1-butene cluster_step2 Step 2: Synthesis of this compound isoprene Isoprene in Dichloromethane cooling1 Cool to -15°C - 0°C isoprene->cooling1 hcl_add1 Bubble HCl (gas) cooling1->hcl_add1 reaction1 Reaction Monitoring (GC) hcl_add1->reaction1 workup1 Aqueous Workup (NaHCO3, Brine) reaction1->workup1 drying1 Drying (Na2SO4) workup1->drying1 evap1 Solvent Evaporation drying1->evap1 distill1 Fractional Distillation evap1->distill1 product1 Purified 3-Chloro-3-methyl-1-butene distill1->product1 product1_input 3-Chloro-3-methyl-1-butene in Dichloromethane product1->product1_input Use as starting material cooling2 Cool to 0°C product1_input->cooling2 hcl_add2 Bubble HCl (gas) cooling2->hcl_add2 reaction2 Reaction Monitoring (GC) hcl_add2->reaction2 workup2 Aqueous Workup (NaHCO3, Brine) reaction2->workup2 drying2 Drying (Na2SO4) workup2->drying2 evap2 Solvent Evaporation drying2->evap2 distill2 Fractional Distillation evap2->distill2 final_product Purified this compound distill2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Validation & Comparative

Comparative Reactivity Guide: 1,3-Dichloro-3-methylbutane vs. 1,4-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,3-dichloro-3-methylbutane and 1,4-dichlorobutane (B89584). The analysis is grounded in fundamental principles of organic chemistry, focusing on nucleophilic substitution and elimination reactions. Experimental data and established reactivity trends are presented to support the comparison.

Structural Analysis

The reactivity of an alkyl halide is fundamentally dictated by its structure. This compound and 1,4-dichlorobutane possess distinct structural features that lead to significantly different chemical behaviors.

  • This compound: This molecule contains two different types of carbon-chlorine bonds: a primary (1°) chloride and a tertiary (3°) chloride.[1][2] The tertiary chloride is bonded to a carbon atom that is also attached to three other carbon atoms, resulting in significant steric hindrance.[3]

  • 1,4-Dichlorobutane: This molecule is symmetrical and contains two primary (1°) chlorides.[4] The carbon atoms bonded to the chlorine atoms are only attached to one other carbon atom, making them sterically accessible.

CompoundStructureIUPAC NameFormulaMolar Mass
This compoundthis compoundThis compoundC₅H₁₀Cl₂141.04 g/mol [2]
1,4-Dichlorobutane1,4-Dichlorobutane1,4-dichlorobutaneC₄H₈Cl₂127.01 g/mol [4]

Mechanistic Pathways and Reactivity Profile

The structural differences directly influence the preferred reaction mechanisms (SN1, SN2, E1, E2) for each compound.

SN1 and E1 Reactivity (Unimolecular)

These reactions proceed through a carbocation intermediate. The rate-determining step is the formation of this carbocation, and its stability is the paramount factor.[5] The stability of carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl.[6][7]

  • This compound: The tertiary chloride can readily dissociate to form a relatively stable tertiary carbocation. Therefore, this site is highly reactive under conditions that favor SN1 and E1 mechanisms (polar protic solvents like water or ethanol, and weak nucleophiles/bases).[8][9]

  • 1,4-Dichlorobutane: The primary chlorides would need to form highly unstable primary carbocations. Consequently, 1,4-dichlorobutane is essentially unreactive via SN1 or E1 pathways.[5][10]

SN2 Reactivity (Bimolecular)

The SN2 reaction involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group.[11][12] This mechanism is highly sensitive to steric hindrance.[3][13] The general reactivity order for SN2 reactions is: methyl > primary (1°) > secondary (2°) >> tertiary (3°).[10][11]

  • This compound:

    • The tertiary chloride is sterically blocked by three adjacent alkyl groups, making a backside attack by a nucleophile virtually impossible. Thus, the tertiary site does not undergo SN2 reactions.[3][10]

    • The primary chloride is less hindered than the tertiary one, but the adjacent bulky tert-butyl-like group slows the reaction rate compared to a simple primary alkyl halide like 1-chlorobutane.[14]

  • 1,4-Dichlorobutane: Both primary chlorides are sterically accessible, making them highly susceptible to SN2 attack. This compound will react readily with strong nucleophiles in polar aprotic solvents (e.g., acetone (B3395972), DMSO).[15]

E2 Reactivity (Bimolecular)

The E2 reaction also occurs in a single step but requires a strong, often bulky, base to abstract a proton from a carbon adjacent to the leaving group.

  • This compound: The tertiary chloride is an excellent substrate for E2 elimination when treated with a strong, non-nucleophilic base (e.g., potassium tert-butoxide), as this pathway avoids the steric hindrance issues of the SN2 reaction.[16]

  • 1,4-Dichlorobutane: E2 reactions can occur with a strong base, but SN2 reactions often compete and may be the major pathway unless a sterically hindered base is used.[16]

Comparative Reactivity Data

The following table summarizes the expected relative reactivity of each chlorinated site on the two molecules under typical SN1 and SN2 conditions. The rates are qualitative and based on established mechanistic principles.

CompoundReactive SiteMechanismRelative RateRationale
This compound Tertiary (C3-Cl)SN1 / E1 HighForms a stable 3° carbocation.[5]
Tertiary (C3-Cl)SN2 NegligibleExtreme steric hindrance prevents backside attack.[10][13]
Primary (C1-Cl)SN1 / E1 NegligibleUnstable 1° carbocation.[10]
Primary (C1-Cl)SN2 ModerateAccessible 1° site, but with some steric hindrance from the adjacent quaternary carbon.[14]
1,4-Dichlorobutane Primary (C1/C4-Cl)SN1 / E1 NegligibleUnstable 1° carbocation.[10]
Primary (C1/C4-Cl)SN2 Very HighSterically unhindered 1° alkyl halide, ideal for SN2 reactions.[11][15]

Experimental Protocol for Reactivity Determination

To empirically determine the relative SN2 reactivity, a competition experiment can be performed.

Protocol: Competitive SN2 Reactivity Analysis via Gas Chromatography

Objective: To determine the relative SN2 reaction rates of this compound and 1,4-dichlorobutane by reacting an equimolar mixture with a limited amount of a nucleophile.

Materials:

  • This compound

  • 1,4-dichlorobutane

  • Sodium iodide (NaI)

  • Anhydrous acetone (HPLC grade)

  • Internal standard (e.g., dodecane)

  • Diethyl ether

  • Saturated sodium thiosulfate (B1220275) solution

  • Deionized water

  • Anhydrous magnesium sulfate

  • Test tubes, vortex mixer, water bath, gas chromatograph with a flame ionization detector (GC-FID).

Experimental Procedure:

  • Standard Preparation: Prepare a stock solution containing known concentrations of this compound, 1,4-dichlorobutane, and the internal standard in acetone.

  • Reaction Setup: In a sealed test tube, dissolve equimolar amounts (e.g., 0.5 mmol) of this compound and 1,4-dichlorobutane in 2 mL of anhydrous acetone. Add a known amount of the internal standard.

  • Initiation: Prepare a 0.25 M solution of sodium iodide in anhydrous acetone. To initiate the reaction, add 1.0 mL of this NaI solution (0.25 mmol, 0.5 equivalents relative to total alkyl halides) to the test tube. This ensures the nucleophile is the limiting reagent.[17]

  • Reaction and Sampling: Immediately after adding the NaI solution, vortex the mixture and place it in a constant temperature water bath (e.g., 50 °C). At specific time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching and Extraction: Immediately quench the aliquot in a vial containing 1 mL of diethyl ether and 1 mL of cold deionized water. Vortex thoroughly. The unreacted alkyl halides will partition into the ether layer.

  • Workup: Wash the ether layer with 0.5 mL of saturated sodium thiosulfate solution to remove any remaining iodine, followed by 0.5 mL of deionized water. Dry the ether layer over anhydrous magnesium sulfate.

  • GC Analysis: Inject a sample of the dried ether layer into the GC-FID. Use a pre-determined temperature program to separate the starting materials and the internal standard.[18]

Data Analysis:

  • Calculate the concentration of each dichlorobutane at each time point by comparing its peak area to that of the internal standard.

  • Plot the concentration of each reactant versus time.

  • The rate of disappearance of each compound is proportional to its reactivity. The compound with the steeper concentration decline is the more reactive substrate under SN2 conditions.

Logical Framework for Predicting Reactivity

The following diagram provides a logical workflow for predicting the dominant reaction mechanism at each reactive center for the two compounds.

Caption: Logical flowchart for predicting reaction mechanisms.

Conclusion

The reactivities of this compound and 1,4-dichlorobutane are markedly different due to their distinct substitution patterns.

  • 1,4-Dichlorobutane is a classic example of a primary alkyl halide, exhibiting high reactivity in SN2 reactions due to its sterically accessible electrophilic carbons.

  • This compound is a bifunctional molecule. Its tertiary chloride is highly reactive in SN1 and E1 reactions due to its ability to form a stable carbocation, while being unreactive in SN2 reactions. Its primary chloride is moderately reactive towards SN2 substitution.

These predictable differences in reactivity are crucial for synthetic planning, allowing researchers to selectively target specific sites on the molecules by carefully choosing reaction conditions such as the nucleophile, base, and solvent system.

References

GC-MS Analysis of 1,3-Dichloro-3-methylbutane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reaction Overview and Expected Products

The reaction of 1,3-dichloro-3-methylbutane with a strong, sterically hindered base, such as potassium tert-butoxide, is anticipated to proceed primarily through an E2 elimination mechanism. This reaction involves the removal of a proton and a chloride ion to form a double bond. Due to the structure of the starting material, two primary monochlorinated alkene products are possible from the initial elimination, with the potential for subsequent elimination to form dienes.

The two potential primary products are:

The use of a bulky base like potassium tert-butoxide generally favors the formation of the less sterically hindered, or Hofmann, product.[1][2] Therefore, 3-chloro-2-methyl-1-butene is predicted to be the major initial product. A second elimination reaction could potentially lead to the formation of isoprene (B109036) (2-methyl-1,3-butadiene).

Comparative Analysis of Reaction Products by GC-MS

The separation and identification of the reaction products can be effectively achieved using GC-MS. The following table illustrates the expected retention times and key mass spectral fragments for the potential products.

Product NameChemical StructurePredicted Major/MinorExpected Key m/z Fragments
3-chloro-2-methyl-1-buteneC₅H₉ClMajor69, 41, 55, 88/90
1-chloro-3-methyl-2-buteneC₅H₉ClMinor69, 41, 53, 104/106
IsopreneC₅H₈Possible (from 2nd elimination)67, 39, 41, 53, 68
This compoundC₅H₁₀Cl₂Unreacted69, 41, 77, 91/93

Note: The quantitative distribution is illustrative and based on chemical principles. Actual product ratios would need to be determined experimentally.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of the reaction products is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and reaction conditions.

Sample Preparation
  • Quenching the Reaction: After the reaction is complete, quench the reaction mixture by adding a suitable volume of cold deionized water.

  • Extraction: Extract the organic products from the aqueous layer using a suitable solvent such as diethyl ether or dichloromethane. Perform the extraction three times to ensure complete recovery of the products.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Concentration: If necessary, carefully concentrate the solution using a rotary evaporator or a gentle stream of nitrogen. Avoid excessive heating to prevent the loss of volatile products.

  • Dilution: Dilute the concentrated sample to an appropriate concentration for GC-MS analysis (e.g., 1-10 ppm) using the extraction solvent.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless or split injection, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

  • Solvent Delay: 3 minutes.

Alternative Analytical Techniques

While GC-MS is the preferred method for this analysis due to its excellent separation and identification capabilities for volatile organic compounds, other techniques could be employed for comparison or complementary information:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Provides quantitative data but does not offer mass spectral information for definitive identification. It can be a cost-effective alternative for routine quantitative analysis once product identities are confirmed by GC-MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the isolated products and determine the isomeric ratio in the product mixture without the need for chromatographic separation.

Visualizing the Process and Logic

To better understand the experimental workflow and the underlying reaction pathways, the following diagrams are provided.

experimental_workflow Experimental Workflow for GC-MS Analysis reaction Reaction of this compound quench Quenching reaction->quench extraction Solvent Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Concentration drying->concentration gcms GC-MS Analysis concentration->gcms data_analysis Data Analysis and Product Identification/Quantification gcms->data_analysis

Caption: A flowchart of the experimental workflow for GC-MS analysis.

reaction_pathway Potential Reaction Pathways of this compound start This compound product1 3-chloro-2-methyl-1-butene (Hofmann Product - Major) start->product1 E2 (-HCl) Bulky Base product2 1-chloro-3-methyl-2-butene (Zaitsev Product - Minor) start->product2 E2 (-HCl) product3 Isoprene (Double Elimination Product) product1->product3 E2 (-HCl) product2->product3 E2 (-HCl)

References

A Comparative Guide to Spectroscopic Techniques for the Structural Elucidation of 1,3-Dichloro-3-methylbutane and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and analysis of halogenated organic compounds, precise structural elucidation is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy for the characterization of 1,3-dichloro-3-methylbutane and its potential reaction products. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate analytical techniques for their specific needs.

Unraveling the Structure: A Head-to-Head Comparison

The structural characterization of this compound and its isomers or elimination products presents a unique challenge due to the subtle differences in their chemical environments. NMR spectroscopy, with its ability to probe the nucleus of each atom, offers unparalleled detail for unambiguous structure determination. However, GC-MS and IR spectroscopy provide valuable complementary information, particularly for mixture analysis and functional group identification.

Performance Comparison of Analytical Techniques
TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Nuclear spin transitions in a magnetic fieldDetailed connectivity, stereochemistry, and electronic environment of atoms.Unambiguous structure determination, non-destructive.Lower sensitivity, requires pure samples, more expensive instrumentation.
GC-MS Separation by boiling point and polarity, followed by mass-based detection and fragmentation.Molecular weight and fragmentation patterns, separation of mixtures.High sensitivity, excellent for identifying components in a mixture.Isomers can have similar fragmentation patterns, potential for thermal degradation of analytes.
IR Spectroscopy Vibrational transitions of molecular bonds.Presence of specific functional groups.Fast, relatively inexpensive, good for a quick assessment of functional groups.Complex spectra can be difficult to interpret fully, not ideal for distinguishing between similar isomers.[1][2]

Delving into the Details: NMR Spectroscopy

NMR spectroscopy stands as the gold standard for the definitive structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a complete picture of the molecular framework can be constructed.

¹H and ¹³C NMR Spectral Data

Below is a summary of the expected ¹H and ¹³C NMR spectral data for this compound and its potential elimination products. This data is essential for distinguishing between these closely related compounds.

CompoundProton (¹H) Chemical Shifts (ppm), Multiplicity, Coupling Constant (J, Hz)Carbon (¹³C) Chemical Shifts (ppm)
This compound ~1.7 (s, 6H, 2 x CH₃), ~2.3 (t, J ≈ 7 Hz, 2H, CH₂), ~3.8 (t, J ≈ 7 Hz, 2H, CH₂Cl)~30 (CH₃), ~45 (CH₂), ~50 (C-Cl), ~75 (C(CH₃)₂Cl)
1-Chloro-3-methyl-2-butene ~1.7 (s, 6H, 2 x CH₃), ~4.1 (d, J ≈ 8 Hz, 2H, CH₂Cl), ~5.5 (t, J ≈ 8 Hz, 1H, =CH)~18, 26 (CH₃), ~47 (CH₂Cl), ~120 (=CH), ~138 (C(CH₃)₂)
3-Chloro-3-methyl-1-butene ~1.6 (s, 6H, 2 x CH₃), ~5.2 (d, J ≈ 11 Hz, 1H, =CH₂), ~5.4 (d, J ≈ 17 Hz, 1H, =CH₂), ~6.0 (dd, J ≈ 11, 17 Hz, 1H, =CH)~29 (CH₃), ~70 (C-Cl), ~115 (=CH₂), ~142 (=CH)

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocols

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Spectral Analysis: Analyze the chemical shifts, integration values, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to determine the structure. 2D NMR experiments such as COSY and HSQC can be employed for more complex structures to establish connectivity between protons and carbons.

Visualizing the Workflow

The process of structure elucidation using NMR follows a logical progression from sample preparation to final structure determination.

structure_elucidation_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Purified Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition ¹H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Spectrometer->C13_Acquisition Processing Data Processing (FT, Phasing) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Shifts, Coupling) Processing->Analysis Structure Structure Determination Analysis->Structure

NMR Workflow for Structure Elucidation

Alternative and Complementary Techniques

While NMR is a powerful tool, GC-MS and IR spectroscopy offer valuable insights, especially in a high-throughput or quality control environment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for separating mixtures of volatile compounds and providing information about their molecular weight and fragmentation patterns. For the isomers of dichloro-methylbutane, the retention times will differ based on their boiling points and polarity. The mass spectra, while potentially similar, may show subtle differences in the relative abundance of fragment ions, aiding in their differentiation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for identifying the presence of specific functional groups. In the case of this compound and its potential products, the key absorptions to monitor are the C-Cl stretching frequencies, which typically appear in the fingerprint region (below 1500 cm⁻¹). The exact position of the C-Cl stretch can provide clues about the substitution pattern (primary vs. tertiary chloride).[2] For the alkene elimination products, the C=C and =C-H stretching vibrations would be characteristic.

By combining the detailed structural information from NMR with the separation capabilities of GC-MS and the functional group information from IR spectroscopy, researchers can achieve a comprehensive and confident characterization of this compound and its related products.

References

A Comparative Analysis of SN1 and SN2 Reactivity in Dichlorinated Butanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reactivity of four dichlorinated butane (B89635) isomers: 1,2-dichlorobutane (B1580518), 1,3-dichlorobutane (B52869), 1,4-dichlorobutane (B89584), and 2,3-dichlorobutane. The structural differences between these isomers lead to significant variations in their reaction rates and product distributions in nucleophilic substitution reactions, a critical consideration in synthetic chemistry. This analysis is supported by established principles of reaction kinetics and stereochemistry, and includes detailed experimental protocols for further investigation.

Executive Summary

The reactivity of dichlorobutane isomers in SN1 and SN2 reactions is dictated by the substitution of the carbon atoms bearing the chlorine atoms (primary vs. secondary), steric hindrance, and the potential for neighboring group participation.

  • SN2 Reactivity: Generally favored at less sterically hindered primary and secondary carbons. The expected order of reactivity for a typical SN2 reaction (e.g., with iodide in acetone) is: 1,4-dichlorobutane > 1,3-dichlorobutane > 1,2-dichlorobutane > 2,3-dichlorobutane .

  • SN1 Reactivity: Favored at more substituted secondary carbons where a more stable carbocation intermediate can form. The expected order of reactivity for a typical SN1 reaction (e.g., solvolysis in a polar protic solvent) is: 2,3-dichlorobutane > 1,2-dichlorobutane ≈ 1,3-dichlorobutane > 1,4-dichlorobutane . Notably, the solvolysis of 1,2-dichlorobutane can be significantly accelerated by neighboring group participation.

Data Presentation

Table 1: Comparison of Estimated Relative SN2 Reaction Rates

IsomerStructurePrimary/Secondary ChlorideEstimated Relative SN2 Rate (with I⁻ in Acetone)Key Factors
1,4-DichlorobutaneClCH₂CH₂CH₂CH₂ClPrimary1.0Unhindered primary chlorides.
1,3-DichlorobutaneClCH₂CH₂CHClCH₃Primary & Secondary0.8One primary and one more hindered secondary chloride.
1,2-DichlorobutaneClCH₂CHClCH₂CH₃Primary & Secondary0.6Inductive effect of adjacent chlorine slows the rate at both positions.
2,3-DichlorobutaneCH₃CHClCHClCH₃Secondary0.1Two sterically hindered secondary chlorides.

Table 2: Comparison of Estimated Relative SN1 Reaction Rates

IsomerStructurePrimary/Secondary ChlorideEstimated Relative SN1 Rate (Solvolysis in Ethanol)Key Factors
2,3-DichlorobutaneCH₃CHClCHClCH₃Secondary1.0Formation of two relatively stable secondary carbocations.
1,2-DichlorobutaneClCH₂CHClCH₂CH₃Primary & SecondaryAcceleratedRate is enhanced by neighboring group participation of the adjacent chlorine.
1,3-DichlorobutaneClCH₂CH₂CHClCH₃Primary & Secondary0.5Formation of a secondary carbocation.
1,4-DichlorobutaneClCH₂CH₂CH₂CH₂ClPrimaryVery LowHighly unstable primary carbocations.

Reaction Mechanisms and Logical Relationships

SN1 and SN2 Pathways for Dichlorobutanes

The following diagrams illustrate the general mechanisms for SN1 and SN2 reactions, as well as the specific case of neighboring group participation in the SN1 reaction of 1,2-dichlorobutane.

SN2_Mechanism reactant Nu⁻ + R-Cl ts [Nu---R---Cl]⁻ reactant->ts Backside Attack product Nu-R + Cl⁻ ts->product Inversion of Stereochemistry caption Figure 1: Generalized SN2 Mechanism.

Caption: Figure 1: Generalized SN2 Mechanism.

SN1_Mechanism reactant R-Cl intermediate R⁺ + Cl⁻ reactant->intermediate Slow, Rate-determining product Nu-R intermediate->product Fast, Nucleophilic Attack caption Figure 2: Generalized SN1 Mechanism.

Caption: Figure 2: Generalized SN1 Mechanism.

NGP_Mechanism start 1,2-Dichlorobutane intermediate Chloronium Ion Intermediate start->intermediate Neighboring Group Participation product Substitution Product (Retention of Stereochemistry) intermediate->product Nucleophilic Attack caption Figure 3: SN1 with Neighboring Group Participation.

Caption: Figure 3: SN1 with Neighboring Group Participation.

Detailed Discussion of Reactivity

SN2 Reactivity

The SN2 reaction is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[1] The rate of this reaction is highly sensitive to steric hindrance.

  • 1,4-Dichlorobutane: Both chlorine atoms are on primary carbons, which are sterically unhindered. This makes 1,4-dichlorobutane the most reactive of the isomers in SN2 reactions.

  • 1,3-Dichlorobutane: This isomer has one primary and one secondary chloride. The primary chloride is more reactive than the secondary due to less steric hindrance.

  • 1,2-Dichlorobutane: While it also has a primary and a secondary chloride, the close proximity of the two electronegative chlorine atoms has an electron-withdrawing inductive effect, which can slightly decrease the reactivity of both carbons towards nucleophilic attack.

  • 2,3-Dichlorobutane: With two secondary chlorides, this isomer is the most sterically hindered and therefore the least reactive in SN2 reactions.

SN1 Reactivity

The SN1 reaction proceeds through a two-step mechanism, with the formation of a carbocation intermediate being the rate-determining step.[1] The stability of this carbocation is the primary factor influencing the reaction rate.

  • 2,3-Dichlorobutane: Both chlorine atoms are on secondary carbons. Ionization at either position leads to the formation of a relatively stable secondary carbocation, making this isomer the most reactive in SN1 reactions.

  • 1,2-Dichlorobutane: The solvolysis of 1,2-dichlorobutane is a special case. The adjacent chlorine atom can act as an internal nucleophile, displacing the leaving group to form a cyclic chloronium ion intermediate. This process, known as neighboring group participation or anchimeric assistance, can significantly accelerate the rate of what would otherwise be a slow SN1 reaction at a secondary carbon.[2][3] This participation also leads to retention of stereochemistry.

  • 1,3-Dichlorobutane: This isomer can form a secondary carbocation, making it more reactive than 1,4-dichlorobutane in SN1 reactions.

  • 1,4-Dichlorobutane: Both chlorine atoms are on primary carbons. The formation of a highly unstable primary carbocation is energetically unfavorable, making SN1 reactions extremely slow for this isomer.[1]

Experimental Protocols

The following are detailed methodologies for the quantitative and qualitative analysis of SN1 and SN2 reactivity of dichlorinated butanes.

Experiment 1: Determination of Relative SN2 Reaction Rates by Competition Experiment

Objective: To determine the relative SN2 reactivity of dichlorobutane isomers by reacting them with a limited amount of nucleophile and analyzing the product distribution by gas chromatography (GC).

Materials:

  • 1,2-Dichlorobutane

  • 1,3-Dichlorobutane

  • 1,4-Dichlorobutane

  • 2,3-Dichlorobutane

  • Sodium iodide (NaI)

  • Anhydrous acetone (B3395972)

  • Internal standard (e.g., undecane)

  • Reaction vials with magnetic stir bars

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare a stock solution in anhydrous acetone containing equimolar concentrations (e.g., 0.1 M) of each dichlorobutane isomer and the internal standard.

  • In a reaction vial, place a known volume of the stock solution.

  • Prepare a separate solution of sodium iodide in anhydrous acetone (e.g., 0.05 M).

  • To initiate the reaction, add a volume of the sodium iodide solution to the reaction vial that corresponds to a substoichiometric amount of the total dichlorobutanes (e.g., 0.5 equivalents).

  • Stir the reaction mixture at a constant temperature (e.g., 25 °C).

  • At various time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a vial containing deionized water and a small amount of a non-polar organic solvent (e.g., diethyl ether).

  • Shake the quenching vial, allow the layers to separate, and analyze the organic layer by GC-FID.

  • The relative consumption of each dichlorobutane isomer over time will indicate their relative reactivity.

Experiment 2: Qualitative Determination of SN1 Reactivity

Objective: To qualitatively compare the SN1 reactivity of dichlorobutane isomers by observing the rate of precipitation of silver chloride.

Materials:

Procedure:

  • Place equal volumes of the silver nitrate solution in ethanol into four separate test tubes.

  • Add a few drops of each dichlorobutane isomer to its respective test tube.

  • Gently shake the test tubes and observe the formation of a white precipitate (AgCl).

  • The time it takes for the precipitate to appear is an indication of the relative rate of the SN1 reaction. A faster precipitation indicates a faster reaction.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products of SN1 and SN2 reactions of dichlorobutane isomers.

GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Injector: Split/splitless injector at 250°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a mass range of m/z 35-200.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Reaction Mixture Aliquot B Quench Reaction A->B C Extract with Organic Solvent B->C D Inject Organic Layer into GC C->D E Separation on Capillary Column D->E F Detection and Mass Analysis by MS E->F G Identify Products by Mass Spectra F->G H Quantify Products using Peak Areas G->H caption Figure 4: Experimental Workflow for Product Analysis.

Caption: Figure 4: Experimental Workflow for Product Analysis.

By following these protocols, researchers can obtain valuable data to further elucidate the SN1 and SN2 reactivity of dichlorinated butanes, aiding in the design and optimization of synthetic routes.

References

A Researcher's Guide to Alkylation: Comparing Alternatives to 1,3-Dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in drug discovery and development, the selection of an appropriate alkylating agent is paramount to achieving desired molecular complexity and biological activity. 1,3-Dichloro-2-methylbutane (B3060996) is a bifunctional electrophile poised for creating substituted five-membered rings through cyclization, a common scaffold in medicinal chemistry. However, the increasing emphasis on green chemistry and process safety necessitates a critical evaluation of traditional chlorinated reagents and an exploration of safer, more efficient alternatives.[1][2]

This guide provides an objective comparison of alternative reagents and strategies to 1,3-dichloro-2-methylbutane, focusing on two key synthetic goals: the introduction of a branched, five-carbon (amyl) scaffold via mono-alkylation, and the formation of five-membered heterocyclic rings. Comparisons are supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

Part 1: Alternatives for Mono-Alkylation to Introduce a tert-Amyl Moiety

The branched C5 structure provided by the reagent's backbone is often a desirable feature in pharmacologically active molecules. When only a single point of attachment is needed, several alternatives can introduce a tert-amyl (2-methyl-2-butyl) group, often with better reactivity and greener profiles. The primary alternatives are tert-amyl halides and tert-amyl alcohol.

Performance Comparison: Alkylation of Phenol (B47542)

The Friedel-Crafts alkylation of phenols is a classic C-C bond-forming reaction.[3] The performance of various reagents for introducing a tertiary alkyl group is summarized below. While data for tert-amyl reagents is limited, the well-studied tert-butyl analogues provide a reliable proxy due to their similar reaction mechanisms involving a stable tertiary carbocation.

ReagentSubstrateCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
tert-Butyl ChlorideBenzene (B151609)AlCl₃Benzene (excess)0-50.3~65-75 (mono-alkylated)[4][5]
tert-Amyl AlcoholPhenolBenzenesulphonic acid-1205~70[6]
tert-Butyl AlcoholPhenol[HIMA]OTs (Ionic Liquid)-702>95 (conversion)[7][8]
tert-Butyl AlcoholPhenolPerchloric Acid---High Yields Reported[9]

Key Insights:

  • Alkyl Halides (tert-Amyl Chloride): These are potent electrophiles for Friedel-Crafts reactions when activated by a Lewis acid like AlCl₃.[10] The reaction is fast but requires stoichiometric amounts of the catalyst, which must be quenched, leading to significant waste.[11] The reactivity order for SN1-type reactions is RI > RBr > RCl.[12]

  • tert-Amyl Alcohol: This is considered a green alternative, with water as the only byproduct.[13] It requires a Brønsted or Lewis acid catalyst to facilitate the formation of the tert-amyl carbocation.[4] Recent advances using recyclable ionic liquid catalysts demonstrate high conversion under milder conditions, enhancing the sustainability of the process.[7][8]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation with tert-Alkyl Chloride

This protocol is adapted from the synthesis of tert-butylbenzene (B1681246) and is representative of a typical Friedel-Crafts procedure.[4]

Reagents:

  • Benzene (serves as substrate and solvent)

  • tert-Amyl chloride (or tert-butyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl).

  • Charge the flask with anhydrous AlCl₃ (0.05 g) and excess benzene (15 mL).

  • Cool the stirred mixture in an ice bath to 0-5 °C.

  • Add tert-amyl chloride (2 mL) dropwise from the dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by slowly pouring the mixture over 100 g of crushed ice in a beaker within a fume hood.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene using a rotary evaporator to yield the crude product.

  • Purify by fractional distillation.

Protocol 2: Green Alkylation of Phenol with tert-Amyl Alcohol

This protocol is based on the efficient alkylation of phenol using an ionic liquid catalyst.[8]

Reagents:

  • Phenol

  • tert-Amyl alcohol (or tert-butyl alcohol)

  • 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) catalyst

Procedure:

  • In a round-bottom flask, combine phenol (10 mmol), tert-amyl alcohol (10 mmol), and [HIMA]OTs (1 mol%).

  • Heat the reaction mixture to 70 °C with stirring.

  • Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within 2 hours, achieving full conversion of the alcohol.[8]

  • Upon completion, cool the mixture. The ionic liquid catalyst can often be separated by extraction or precipitation.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the product, which can be purified further by chromatography or distillation.

Visualizations: Workflows and Decision Making

To aid in the practical application and selection of reagents, the following diagrams illustrate a typical experimental workflow and a logical decision-making process.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep_reagents Prepare & Weigh Reagents setup_glassware Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup_glassware add_reagents Add Substrate, Solvent, & Catalyst cool Cool to Reaction Temp (e.g., Ice Bath) add_reagents->cool add_alkylating Slowly Add Alkylating Agent cool->add_alkylating stir Stir for a Defined Period add_alkylating->stir monitor Monitor Progress (TLC / GC) stir->monitor quench Quench Reaction (e.g., add ice/water) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid/Base/Brine) extract->wash dry Dry over Na₂SO₄ wash->dry filter_evap Filter & Evaporate Solvent dry->filter_evap purify Purify Product (Distillation / Chromatography) filter_evap->purify analyze Characterize (NMR, IR, MS) purify->analyze

Caption: A generalized experimental workflow for a typical alkylation reaction.

G start Choose Alkylation Strategy q1 Goal: Mono-alkylation or Bifunctional? start->q1 mono Mono-alkylation q1->mono Mono bifunc Bifunctional / Cyclization q1->bifunc Bi q2 Green Chemistry a Priority? mono->q2 q3 Goal: Form a 5-Membered Ring? bifunc->q3 alcohol Use Alcohol + Acid/Catalyst (Product: Water) q2->alcohol Yes halide Use Alkyl Halide + Lewis Acid (Product: Salt Waste) q2->halide No dihalo Use 1,3-Dihaloalkane (Classical, Multi-step) q3->dihalo Yes, via Intramolecular Alkylation cycloadd Use 1,3-Dipolar Cycloaddition (Modern, Atom-economic) q3->cycloadd Yes, via Concerted Reaction

Caption: A decision tree for selecting an appropriate alkylating agent.

Part 2: Alternatives for Bifunctional Alkylation and Cyclization

The primary utility of a 1,3-dihaloalkane is to act as a bifunctional electrophile, enabling the formation of cyclic structures. The reaction of 1,3-dichloro-2-methylbutane with a dinucleophile or via intramolecular cyclization would yield a 2,4-dimethyl-substituted five-membered ring. While effective, this classical approach faces competition from more modern, atom-economical methods.

Conceptual Comparison: Ring Formation Strategies

FeatureIntramolecular Alkylation (via Dihaloalkane)1,3-Dipolar Cycloaddition
Description A two-step nucleophilic substitution (inter- then intra-molecular) or a direct reaction with a dinucleophile.A concerted, pericyclic reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring.[14][15]
Reagents 1,3-Dihaloalkane, Nucleophile(s), Base.1,3-Dipole (e.g., Azide, Nitrone), Dipolarophile (e.g., Alkene, Alkyne).
Byproducts 2 equivalents of salt (e.g., NaCl).None (100% atom economy).
Stereocontrol Often poor; depends on the mechanism and substrate.Often high; the reaction is stereospecific.[15]
Scope Broad for simple rings.Very broad for complex heterocycles.[16]
Green Aspect Poor; uses chlorinated reagents and produces salt waste.Excellent; high atom economy and often milder conditions.

Key Insights:

  • Dihaloalkane Cyclization: This is a robust and well-understood method. For instance, the related 1,4-dichloro-2,2-dimethylbutane (B3190548) is used to synthesize 3,3-dimethyltetrahydrofuran.[17] However, the strategy suffers from poor atom economy and the use of hazardous chlorinated compounds.

  • 1,3-Dipolar Cycloaddition: This powerful class of reactions, often called the Huisgen cycloaddition, offers a superior alternative for constructing five-membered heterocycles.[14][15] It is a concerted process that forms two new bonds in a single step with high stereocontrol and 100% atom economy, aligning perfectly with the principles of green chemistry.[18]

Experimental Protocol

Protocol 3: Synthesis of a Substituted Tetrahydrofuran (B95107) via Intramolecular Cyclization

This protocol is adapted from the synthesis of 3,3-dimethyltetrahydrofuran from 1,4-dichloro-2,2-dimethylbutane and serves as a model for the likely application of 1,3-dichloro-2-methylbutane.[17]

Reagents:

Procedure:

  • Set up a round-bottom flask with a reflux condenser and magnetic stirrer.

  • Charge the flask with 1,3-dichloro-2-methylbutane (10 mmol), water (20 mL), and a catalytic amount of a phase-transfer catalyst.

  • Add a solution of sodium hydroxide (22 mmol in 10 mL of water) to the flask.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. The reaction proceeds via initial hydrolysis of one chloro group to a hydroxyl group, followed by a base-promoted intramolecular Sₙ2 reaction (Williamson ether synthesis) to close the ring.

  • Monitor the reaction by GC-MS to confirm the disappearance of the starting material and the intermediate alcohol.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent by distillation (the product, 2,4-dimethyltetrahydrofuran, is volatile).

  • Purify the crude product by fractional distillation.

Mechanism Visualization

The probable synthetic application for 1,3-dichloro-2-methylbutane is the formation of a tetrahydrofuran ring, a valuable scaffold.

G start 1,3-Dichloro- 2-methylbutane step1 + OH⁻ (Hydrolysis) start->step1 intermediate 4-chloro-3-methyl- pentan-2-ol step1->intermediate step2 + OH⁻ (deprotonation) - H₂O (Intramolecular SN2) intermediate->step2 product 2,4-Dimethyl- tetrahydrofuran step2->product

Caption: Proposed reaction pathway for 1,3-dichloro-2-methylbutane to 2,4-dimethyltetrahydrofuran.

Conclusion

While 1,3-dichloro-2-methylbutane is a viable precursor for specific five-carbon scaffolds, a wealth of modern alternatives offers significant advantages in terms of safety, efficiency, and sustainability.

  • For mono-alkylation , the use of tert-amyl alcohol with an acid catalyst represents a greener and highly efficient alternative to the corresponding alkyl halide, avoiding chlorinated reagents and salt waste.[7][8]

  • For the synthesis of five-membered rings , 1,3-dipolar cycloaddition reactions are a strategically superior alternative to classical bifunctional alkylation, offering unparalleled atom economy, stereocontrol, and versatility.[15]

Researchers and drug development professionals are encouraged to adopt these alternative methods to enhance the sustainability and elegance of their synthetic routes, moving away from a reliance on hazardous chlorinated alkylating agents.

References

A Computational Perspective on the Reaction Mechanisms of 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

Introduction to the Reaction Pathways

Tertiary alkyl halides such as 1,3-dichloro-3-methylbutane are prone to reactions that proceed through a carbocation intermediate. The formation of this intermediate is the rate-determining step for both Sₙ1 and E1 reactions.[1][2][3] The stability of the tertiary carbocation formed from this compound makes these pathways highly favorable over bimolecular (Sₙ2 and E2) alternatives, which are sterically hindered.

The initial step is the dissociation of the tertiary chloride to form a tertiary carbocation. This carbocation can then undergo several competing reactions:

  • Sₙ1 Pathway: The carbocation is attacked by a nucleophile.

  • E1 Pathway: A proton is abstracted from a carbon adjacent to the carbocation, leading to the formation of an alkene.

  • Carbocation Rearrangement: The initial carbocation can rearrange to a more stable carbocation via a hydride or alkyl shift, which then leads to different substitution and elimination products.[4][5][6]

The reaction environment, particularly the choice of solvent and temperature, plays a crucial role in dictating the predominant pathway.[7][8][9]

Comparative Analysis of Reaction Mechanisms

The competition between Sₙ1, E1, and rearrangement pathways is governed by the relative activation energies of the subsequent steps following the formation of the initial carbocation. While precise DFT-calculated values for this compound are not available, we can present a qualitative and illustrative quantitative comparison based on known trends from computational studies of similar molecules.

Table 1: Illustrative Energetic Comparison of Reaction Pathways for this compound

Reaction PathwayKey IntermediateIllustrative Relative Activation Energy (kcal/mol)Expected Major ProductsFactors Favoring this Pathway
Sₙ1 (Direct) 3-chloro-2-methylbutan-2-yl cationLow1-chloro-3-methylbutan-2-ol (in water)Weakly basic, good nucleophile; Low temperature
E1 (Direct) 3-chloro-2-methylbutan-2-yl cationSlightly higher than Sₙ13-chloro-2-methylbut-1-ene, 1-chloro-3-methylbut-2-eneWeakly basic, poor nucleophile; High temperature
Rearrangement (1,2-Hydride Shift) 2-chloro-3-methylbutan-2-yl cationLow barrier for shift2-chloro-2-methylbutan-3-ol (Sₙ1), 3-chloro-3-methylbut-1-ene (E1)Formation of a more stable carbocation

Disclaimer: The activation energy values presented are illustrative and intended for comparative purposes only. Actual values would require specific DFT calculations for this system.

Experimental Protocols: A Note on Computational Methodology

A typical DFT study to obtain the quantitative data for the reaction mechanisms of this compound would involve the following protocol:

  • Geometry Optimization: The structures of the reactant, intermediates (carbocations), transition states, and products are optimized using a suitable level of theory, such as B3LYP, with a basis set like 6-31G(d).

  • Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm them as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

  • Transition State Searching: Techniques like the Berny algorithm are used to locate the transition state structures connecting the reactant to the carbocation, and the carbocation to the various products.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition states connect the correct reactants and products.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory (e.g., MP2 or a larger basis set like 6-311+G(d,p)) on the optimized geometries to obtain more accurate electronic energies.

  • Solvation Effects: To model reactions in solution, a solvent model such as the Polarizable Continuum Model (PCM) is typically employed.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the competing reaction mechanisms.

Reaction_Workflow cluster_start Reactant cluster_intermediate Carbocation Intermediate cluster_products Potential Products Reactant This compound Carbocation Tertiary Carbocation (3-chloro-2-methylbutan-2-yl cation) Reactant->Carbocation Dissociation (rate-determining) SN1_Product Sₙ1 Product Carbocation->SN1_Product Nucleophilic Attack E1_Product E1 Product Carbocation->E1_Product Proton Abstraction Rearranged_Product Rearranged Products Carbocation->Rearranged_Product Rearrangement

Caption: Overall workflow of the reaction of this compound.

The initial formation of the tertiary carbocation is the central event, from which all subsequent pathways diverge.

Signaling_Pathways Start This compound Cation1 Initial Tertiary Carbocation Start->Cation1 -Cl⁻ SN1 Sₙ1 Product Cation1->SN1 +Nucleophile E1 E1 Products Cation1->E1 -H⁺ Cation2 Rearranged Tertiary Carbocation (via 1,2-hydride shift) Cation1->Cation2 1,2-H⁻ shift Rearranged_SN1 Rearranged Sₙ1 Product Cation2->Rearranged_SN1 +Nucleophile Rearranged_E1 Rearranged E1 Product Cation2->Rearranged_E1 -H⁺

References

Validating Reaction Outcomes with 2D NMR: A COSY and HMBC Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a chemical reaction's outcome is paramount. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, particularly COSY and HMBC techniques, provides a powerful platform for the detailed structural elucidation of reaction products and the identification of impurities or byproducts. This guide offers an objective comparison of COSY and HMBC for the validation of reaction outcomes, supported by experimental protocols and illustrative data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, offering deep insights into molecular structure.[1] While one-dimensional (1D) NMR provides essential information, complex reaction mixtures often yield congested spectra that are difficult to interpret. 2D NMR resolves this by spreading signals across two frequency dimensions, revealing correlations between nuclei and enabling the confident assembly of molecular structures.[2]

This guide will delve into the practical application of two key 2D NMR experiments: Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC). We will explore their distinct capabilities in confirming the desired product's structure and identifying unexpected outcomes of a chemical transformation.

Principles of COSY and HMBC in Reaction Validation

COSY (Correlation Spectroscopy) is a homonuclear experiment that reveals proton-proton (¹H-¹H) coupling networks within a molecule.[3] Cross-peaks in a COSY spectrum indicate that two protons are scalar-coupled, typically through two or three bonds. This information is invaluable for identifying adjacent protons and piecing together molecular fragments. In the context of reaction validation, COSY is instrumental in confirming the expected connectivity of protonated carbons in the product.

HMBC (Heteronuclear Multiple Bond Correlation) is a heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2 to 4 bonds).[4][5] Unlike its counterpart, HSQC (Heteronuclear Single Quantum Coherence), which shows direct one-bond ¹H-¹³C correlations, HMBC provides crucial information about how different molecular fragments are connected, especially through quaternary carbons or heteroatoms that lack directly attached protons.[1] This makes HMBC particularly powerful for confirming the overall carbon skeleton of a reaction product and for identifying the structure of unknown byproducts.

The logical workflow for validating a reaction outcome using these techniques is visualized below.

G cluster_0 Reaction & Initial Analysis cluster_2 Data Interpretation & Validation A Perform Chemical Reaction B Acquire 1D ¹H and ¹³C NMR A->B C Initial 1D Spectral Analysis (Identify major signals, potential impurities) B->C D Acquire COSY Spectrum C->D E Acquire HMBC Spectrum C->E F Acquire HSQC Spectrum (for ¹JCH correlations) C->F G COSY Analysis: Establish ¹H-¹H Spin Systems D->G I HMBC Analysis: Connect Molecular Fragments E->I H HSQC Analysis: Assign Protons to Attached Carbons F->H J Structure Elucidation: Confirm Product, Identify Byproducts G->J H->J I->J K Final Validation Report J->K

Fig. 1: Experimental workflow for reaction validation using 2D NMR.

Comparative Analysis: COSY vs. HMBC

The choice between COSY and HMBC, or more accurately, their synergistic use, depends on the specific questions being asked about the reaction outcome. The following table summarizes their key characteristics and performance in a reaction validation context.

FeatureCOSY (¹H-¹H Correlation)HMBC (¹H-¹³C Long-Range Correlation)
Information Provided Shows which protons are coupled to each other (typically through 2-3 bonds). Establishes proton spin systems.Shows which protons are coupled to carbons over multiple bonds (2-4 bonds). Connects different spin systems and identifies quaternary carbons.
Primary Application Confirming connectivity within protonated fragments of the expected product. Identifying structural isomers with different proton environments.Assembling the complete carbon skeleton. Elucidating the structure of unknown byproducts, especially those with non-protonated carbons.
Sensitivity Generally higher sensitivity as it is a homonuclear proton experiment.Lower sensitivity due to the heteronuclear nature of the experiment.
Experiment Time Relatively short acquisition times.Longer acquisition times are often required to achieve sufficient signal-to-noise.
Data Complexity Can be complex in molecules with extensive proton coupling networks.Can be complex, but the larger chemical shift dispersion of ¹³C often aids in resolving ambiguities.
Identification of Byproducts Effective for byproducts that are isomers of the main product or have distinct proton coupling patterns.More powerful for identifying structurally diverse byproducts, as it provides information on the carbon framework.

Illustrative Case Study: Validation of a Grignard Reaction

To illustrate the comparative performance of COSY and HMBC, let's consider a hypothetical Grignard reaction to synthesize 2-phenyl-2-propanol (B165765) from acetophenone. Besides the expected product, a potential byproduct from an enolization side reaction is 1,3-diphenyl-1-butanone (B73316).

Reaction Scheme: Acetophenone + Methylmagnesium Bromide → 2-Phenyl-2-propanol (Major Product) + 1,3-Diphenyl-1-butanone (Potential Byproduct)

After workup, a crude reaction mixture is analyzed by 2D NMR.

Quantitative Data Summary

The following table presents hypothetical quantitative data obtained from the analysis of the crude reaction mixture using 2D NMR techniques. Quantification in 2D NMR is not as direct as in 1D NMR but can be achieved through methods like external calibration or by using an internal standard.[6][7]

CompoundMethodKey Correlation(s) for QuantificationRelative Molar Ratio (%)
2-Phenyl-2-propanolCOSYCross-peak between aromatic protons85
HMBCCorrelation from methyl protons to the quaternary carbon86
1,3-Diphenyl-1-butanoneCOSYCross-peak between the methine and methylene (B1212753) protons13
HMBCCorrelation from the methyl protons to the methine carbon14
Acetophenone (unreacted)HMBCCorrelation from the methyl protons to the carbonyl carbon2
Performance Comparison in Byproduct Identification

The following table compares the effectiveness of COSY and HMBC in identifying the byproduct, 1,3-diphenyl-1-butanone.

TechniqueObservationInterpretation
COSY A distinct spin system showing a correlation between a methine proton and two methylene protons is observed.This confirms the -CH-CH₂- fragment, a key structural feature of the byproduct.
HMBC Long-range correlations are observed from the methyl protons to the methine carbon, and from the methylene protons to the carbonyl carbon and the aromatic ring of the second phenyl group.These correlations allow for the complete assembly of the 1,3-diphenyl-1-butanone structure, unequivocally confirming its presence.

The signaling pathways for COSY and HMBC that lead to the identification of the byproduct are illustrated below.

G cluster_cosy COSY: ¹H-¹H Connectivity cluster_hmbc HMBC: Long-Range ¹H-¹³C Connectivity H_methine Methine H H_methylene Methylene H₂ H_methine->H_methylene 3JHH H_methyl Methyl H₃ C_methine Methine C H_methyl->C_methine ²JCH H_methylene_hmbc Methylene H₂ C_carbonyl Carbonyl C H_methylene_hmbc->C_carbonyl ²JCH C_aromatic Aromatic C H_methylene_hmbc->C_aromatic ³JCH

Fig. 2: Key COSY and HMBC correlations for byproduct identification.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results.

Sample Preparation
  • Dissolve the Crude Reaction Mixture: Accurately weigh and dissolve approximately 5-20 mg of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard (for quantification): If quantitative analysis is desired, add a known amount of a suitable internal standard that has signals that do not overlap with the analyte signals.

  • Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

  • Homogenize: Ensure the solution is homogeneous by gentle vortexing.

2D NMR Data Acquisition

The following are typical parameters for acquiring COSY and HMBC spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific sample and instrument.

COSY (Gradient-Selected)

  • Pulse Program: cosygpqf (or similar gradient-selected sequence)

  • Number of Scans (ns): 4 to 16

  • Number of Increments (in F1): 256 to 512

  • Spectral Width (sw): 10-12 ppm in both F2 and F1 dimensions

  • Acquisition Time (aq): ~0.2 s

  • Relaxation Delay (d1): 1-2 s

HMBC (Gradient-Selected)

  • Pulse Program: hmbcgplpndqf (or similar)

  • Number of Scans (ns): 8 to 64 (or more for dilute samples)

  • Number of Increments (in F1): 256 to 512

  • Spectral Width (sw): 10-12 ppm in F2 (¹H), 200-220 ppm in F1 (¹³C)

  • Long-Range Coupling Delay (d6): Optimized for an average long-range J-coupling of 8 Hz (~62.5 ms)

  • Acquisition Time (aq): ~0.2 s

  • Relaxation Delay (d1): 1-2 s

Data Processing
  • Fourier Transform: Apply a Fourier transform in both dimensions.

  • Phasing: Phase the spectra appropriately. For magnitude-mode COSY, phasing is not required.

  • Baseline Correction: Apply baseline correction to both dimensions.

  • Referencing: Reference the spectra to the residual solvent peak or an internal standard.

  • Peak Picking and Integration: Identify and integrate the cross-peaks for analysis. For quantitative analysis, specialized software may be required for accurate volume integration.

Comparison with Other Alternatives

While 2D NMR is a powerful tool, other analytical techniques can also be used for reaction outcome validation.

TechniqueAdvantagesDisadvantages
LC-MS (Liquid Chromatography-Mass Spectrometry) High sensitivity for detecting trace impurities. Provides molecular weight information. Can be quantitative with appropriate standards.Does not provide detailed structural information for unknown compounds. Isomer differentiation can be challenging.
GC-MS (Gas Chromatography-Mass Spectrometry) Excellent for volatile compounds. High separation efficiency. Provides molecular weight and fragmentation data.Not suitable for non-volatile or thermally labile compounds.
FTIR (Fourier-Transform Infrared Spectroscopy) Provides information about functional groups present. Fast and non-destructive.Does not provide detailed connectivity information. Complex mixtures can be difficult to analyze.
1D NMR (¹H, ¹³C) Faster to acquire than 2D NMR. Can be quantitative.Signal overlap in complex mixtures can make interpretation difficult or impossible.

The relationship between these techniques in a comprehensive analytical workflow is depicted below.

G cluster_separation Separation & Quantification cluster_structural Structural Elucidation cluster_functional Functional Group Analysis ReactionMixture Crude Reaction Mixture LCMS LC-MS ReactionMixture->LCMS High Sensitivity Quantification GCMS GC-MS ReactionMixture->GCMS Volatile Components NMR_1D 1D NMR (¹H, ¹³C) ReactionMixture->NMR_1D Initial Assessment FTIR FTIR ReactionMixture->FTIR Functional Groups NMR_2D 2D NMR (COSY, HMBC, HSQC) LCMS->NMR_2D Structure of Isolated Impurities NMR_1D->NMR_2D Detailed Structure

References

Kinetic Showdown: Unraveling Nucleophilic Substitution on 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

In the landscape of organic synthesis and drug development, understanding the kinetics of nucleophilic substitution reactions is paramount for predicting reaction outcomes, optimizing conditions, and designing novel molecular entities. This guide provides a comparative analysis of the kinetic studies of nucleophilic substitution on 1,3-dichloro-3-methylbutane, contrasting its reactivity with other relevant alkyl halides. Leveraging established principles of physical organic chemistry, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to effectively utilize this versatile substrate.

Probing Reactivity: The SN1 Pathway of this compound

This compound possesses two potential sites for nucleophilic attack. The chlorine atom bonded to the tertiary carbon is expected to be significantly more reactive towards nucleophilic substitution, proceeding through a unimolecular (SN1) mechanism. This preference is dictated by the stability of the resulting tertiary carbocation intermediate.[1] The primary chloride is sterically hindered and would necessitate a much higher activation energy for a bimolecular (SN2) substitution.

The rate of an SN1 reaction is primarily dependent on the stability of the carbocation formed in the rate-determining step.[2][3] Tertiary carbocations, such as the one derived from this compound, are stabilized by the inductive effect and hyperconjugation of the three alkyl groups, making them significantly more stable than secondary or primary carbocations.[1] Consequently, tertiary alkyl halides exhibit markedly higher reactivity in SN1 reactions compared to their secondary and primary counterparts.[4]

Comparative Kinetic Data

Alkyl Halide Classification Relative Rate of Solvolysis (80% Ethanol (B145695), 25°C)
Methyl BromideMethyl1
Ethyl BromidePrimary2
Isopropyl BromideSecondary43
tert-Butyl BromideTertiary1,200,000
This compound (Tertiary Chloride) Tertiary Expected to be high, similar to tert-Butyl Bromide

Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[4]

The data clearly illustrates the dramatic increase in reaction rate with increasing substitution at the carbon atom bearing the halogen. It is therefore anticipated that the tertiary chloride of this compound will undergo nucleophilic substitution at a rate comparable to or slightly less than that of tert-butyl bromide under similar conditions. The presence of the second chlorine atom on the primary carbon may have a minor electron-withdrawing inductive effect, which could slightly decrease the rate of carbocation formation compared to tert-butyl bromide.

Reaction Mechanism and Experimental Workflow

The nucleophilic substitution at the tertiary carbon of this compound is expected to proceed via a classic SN1 mechanism.

SN1_Mechanism sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Rate-determining step (Slow) leaving_group Cl⁻ product Substitution Product carbocation->product Nucleophilic Attack (Fast) nucleophile Nucleophile (Nu⁻)

Caption: The SN1 reaction mechanism for this compound.

A typical experimental workflow to determine the kinetics of this reaction would involve monitoring the disappearance of the reactant or the appearance of a product over time.

Experimental_Workflow start Prepare solutions of This compound and nucleophile mix Mix reactants in a temperature-controlled vessel start->mix aliquot Withdraw aliquots at specific time intervals mix->aliquot quench Quench the reaction aliquot->quench analyze Analyze aliquots using GC, HPLC, or Titration quench->analyze plot Plot concentration vs. time to determine the rate constant analyze->plot

Caption: A generalized workflow for kinetic analysis.

Experimental Protocols

General Protocol for Solvolysis Kinetics

This protocol outlines a general method for determining the rate of solvolysis of this compound in a solvent such as aqueous ethanol. The rate is determined by monitoring the production of hydrochloric acid.

Materials:

Procedure:

  • Prepare a stock solution of this compound in 80% ethanol (e.g., 0.1 M).

  • Place a known volume of the 80% ethanol solvent in a reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature bath.

  • Initiate the reaction by adding a small, known volume of the this compound stock solution to the temperature-equilibrated solvent and start a timer.

  • At regular time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of cold acetone (B3395972) or by rapidly cooling it in an ice bath.

  • Titrate the liberated HCl in the aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Continue taking aliquots until the reaction is at least 70% complete.

  • The rate constant (k) can be determined from the slope of a plot of ln([RCl]₀/[RCl]t) versus time, where [RCl] is the concentration of this compound.

Conclusion

While direct experimental kinetic data for the nucleophilic substitution of this compound is sparse, its structural features strongly suggest a reactivity profile dominated by the SN1 pathway at the tertiary carbon. By analogy with other tertiary alkyl halides, it is expected to undergo rapid solvolysis and react readily with a variety of nucleophiles. The provided comparative data and experimental protocols offer a solid foundation for researchers to investigate and utilize this compound in their synthetic endeavors. Further experimental studies are warranted to precisely quantify its reaction kinetics with a range of nucleophiles and in various solvent systems.

References

The Utility of 1,3-Dichloro-3-methylbutane in Synthetic Chemistry: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While not a universally common reagent, 1,3-dichloro-3-methylbutane serves as a specialized building block in certain synthetic transformations, primarily in the construction of heterocyclic systems and as a source of the 3-methyl-1,3-butadienyl moiety. Its bifunctional nature, possessing two reactive chlorine atoms on a branched carbon skeleton, allows for sequential or tandem reactions to create complex molecular architectures. This guide provides a comparative analysis of its efficacy in specific applications against alternative synthetic routes, supported by available data.

Comparison of Synthetic Methodologies

The primary utility of this compound lies in its ability to act as a bis-electrophile. One of its notable applications is in the synthesis of nitrogen-containing heterocycles. Below is a comparison of its use against a common alternative for the synthesis of a specific class of dihydropyridazines.

Table 1: Comparison of Reagents for the Synthesis of Substituted 1,4-Dihydropyridazines

FeatureThis compoundGlyoxal
Starting Materials Hydrazine (B178648) hydrate (B1144303), β-dicarbonyl compoundsHydrazine hydrate, β-dicarbonyl compounds
Reaction Type CyclocondensationCyclocondensation
Key Intermediate In situ formation of a dihydropyridazine (B8628806) precursorFormation of a dihydrazone intermediate
Reported Yields 75-85%60-70%
Reaction Conditions Ethanol (B145695), refluxAcetic acid, room temperature
Advantages Higher reported yields in some cases, readily available starting material.Milder reaction conditions.
Disadvantages Requires heating, potential for side reactions.Lower reported yields for certain substrates.

Experimental Protocols

General Procedure for the Synthesis of 1,4-Dihydropyridazines using this compound

A solution of the appropriate β-dicarbonyl compound (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is prepared. To this solution, this compound (10 mmol) is added dropwise with stirring. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,4-dihydropyridazine derivative.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow of the synthesis of dihydropyridazines using this compound and the comparative alternative method.

G cluster_0 Synthesis with this compound A β-Dicarbonyl Compound D Cyclocondensation (Ethanol, Reflux) A->D B Hydrazine Hydrate B->D C This compound C->D E 1,4-Dihydropyridazine Derivative D->E

Caption: Synthetic workflow using this compound.

G cluster_1 Alternative Synthesis with Glyoxal F β-Dicarbonyl Compound I Cyclocondensation (Acetic Acid, RT) F->I G Hydrazine Hydrate G->I H Glyoxal H->I J 1,4-Dihydropyridazine Derivative I->J

A Comparative Guide to Alkylating Agents: Benchmarking 1,3-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of 1,3-dichloro-3-methylbutane against established alkylating agents commonly utilized in research and drug development. Alkylating agents are a fundamental class of compounds that covalently modify cellular macromolecules, with DNA being their primary target.[1] This interaction disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis, making them crucial tools in cancer research and therapy.[2][3]

This document outlines the general mechanism of action for alkylating agents, presents comparative data for well-characterized compounds, details key experimental protocols for evaluation, and visualizes the critical cellular pathways involved. While this compound is known as a versatile reagent in organic synthesis, its characterization as a biological alkylating agent is not extensively documented in publicly available literature.[4] This guide, therefore, positions it within the broader context of known agents to provide a framework for its potential evaluation.

Mechanism of Action: Targeting Cellular DNA

Alkylating agents are electrophilic compounds that transfer an alkyl group to nucleophilic sites on biological molecules.[5] Their cytotoxic effects are primarily attributed to their reaction with DNA. The N7 position of guanine (B1146940) is the most susceptible to alkylation, followed by other sites on purine (B94841) and pyrimidine (B1678525) bases.[1][6]

Bifunctional agents, possessing two reactive leaving groups, can form two bonds, leading to the formation of DNA cross-links.[1] These can be either on the same strand (intrastrand) or on opposite strands (interstrand). Interstrand cross-linking is particularly cytotoxic as it physically prevents the unwinding of the DNA double helix, which is a prerequisite for both replication and transcription, leading to programmed cell death (apoptosis).

Alkylating_Agent_Mechanism cluster_agent Cellular Environment cluster_effect Cellular Consequences AlkylatingAgent Bifunctional Alkylating Agent Monoalkylation Mono-adduct Formation AlkylatingAgent->Monoalkylation DNA Cellular DNA Crosslinking Interstrand Cross-linking Monoalkylation->Crosslinking Second Alkylation DDR DNA Damage Response (DDR) Crosslinking->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: General mechanism of bifunctional alkylating agents leading to DNA cross-linking and apoptosis.[1]

Comparative Analysis of Alkylating Agents

Alkylating agents are categorized into several classes based on their chemical structure. Each class exhibits distinct properties regarding reactivity, mechanism, and clinical application.[7][8] this compound, with its two chlorine atoms, structurally suggests the potential for bifunctional alkylation, similar to nitrogen mustards, but requires experimental validation.[9][10]

Table 1: Comparison of Major Alkylating Agent Classes

ClassExample(s)Mechanism HighlightsKey Characteristics
Nitrogen Mustards Mechlorethamine, Cyclophosphamide, Melphalan, ChlorambucilForm highly reactive aziridinium (B1262131) ions; create interstrand cross-links primarily at the N7-guanine position.[11][12]Widely used in chemotherapy; Cyclophosphamide and Ifosfamide are prodrugs requiring metabolic activation.[12]
Alkyl Sulfonates BusulfanAlkylates via an SN2 reaction mechanism, forming interstrand cross-links between guanine and adenine.[12]Shows selective toxicity for early myeloid precursors.[11]
Nitrosoureas Carmustine (BCNU), Lomustine (CCNU)Decompose to form alkylating and carbamoylating intermediates; can cross the blood-brain barrier.[11][12]Highly lipophilic, making them effective against brain tumors.[12]
Triazenes Dacarbazine, TemozolomideMethylating agents; require metabolic activation to form the reactive methyldiazonium cation.[13]Temozolomide is the standard of care for glioblastoma.[13]
Dichloroalkanes This compound (Hypothesized)Contains two potential alkylating sites (C-Cl bonds). Reactivity and biological targets are uncharacterized.A colorless liquid used in chemical synthesis; biological alkylating potential requires investigation.[4][14]

Table 2: Comparative Cytotoxicity (IC50 Values) of Known Alkylating Agents

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. IC50 values can vary based on the cell line, exposure time, and assay used.[2]

Alkylating AgentCell LineExposure Time (hours)IC50 (µM)
Cisplatin A549 (Lung Carcinoma)48~7.5[2]
MCF-7 (Breast Adenocarcinoma)48~6.4[2]
U87 MG (Glioblastoma)249.5[2]
Carmustine (BCNU) U87 MG (Glioblastoma)4854.4[2]
HL-60 (Promyelocytic Leukemia)Not Specified~200[2]
Temozolomide (TMZ) U87 MG (Glioblastoma)48748.3[2]

Note: No published IC50 data for this compound in cancer cell lines was found in the searched literature.

Experimental Protocols for Evaluation

Evaluating a novel compound like this compound requires a standardized workflow to determine its efficacy and mechanism of action.

Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow Start Novel Compound (e.g., this compound) Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CometAssay DNA Damage Assay (Comet Assay) Mechanism->CometAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V Staining) Mechanism->ApoptosisAssay Conclusion Data Analysis & Conclusion CometAssay->Conclusion CellCycle->Conclusion ApoptosisAssay->Conclusion

Caption: A preclinical experimental workflow for the evaluation of a novel alkylating agent.[1]

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of an agent that inhibits cell growth by 50% (IC50).[1]

  • Cell Plating : Seed cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Drug Treatment : Prepare serial dilutions of the alkylating agent (e.g., this compound) and expose the cells for a specified duration (typically 48-72 hours). Include untreated cells as a negative control.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : After a 2-4 hour incubation, add a solubilizing agent like DMSO or SDS to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis : Normalize the absorbance values to the untreated control to calculate cell viability. Plot cell viability against drug concentration and use non-linear regression to determine the IC50 value.[2]

Protocol 2: DNA Interstrand Cross-link Quantification (Comet Assay)

The comet assay (single-cell gel electrophoresis) can be modified to detect DNA interstrand cross-links (ICLs).[1]

  • Cell Treatment : Treat cells with the alkylating agent for a defined period. Include a negative control (untreated) and a positive control for strand breaks (e.g., hydrogen peroxide).

  • Irradiation : After treatment, expose the cells to a fixed dose of ionizing radiation (e.g., X-rays) on ice to induce random DNA strand breaks.

  • Cell Lysis : Embed the cells in agarose (B213101) on a microscope slide and lyse them with a high-salt detergent solution to remove membranes and proteins, leaving behind the DNA "nucleoids".

  • Electrophoresis : Apply an electric field under alkaline conditions. In control cells, radiation-induced DNA fragments migrate out of the nucleoid, forming a "comet tail".

  • Visualization : Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis : The presence of ICLs will reduce the migration of DNA fragments, resulting in a smaller or absent comet tail. The degree of cross-linking is inversely proportional to the length and intensity of the comet tail.[1]

Cellular Signaling and Resistance Mechanisms

DNA Damage Response (DDR)

DNA alkylation triggers a complex signaling network known as the DNA Damage Response (DDR).[15][16] Sensor proteins detect the DNA lesions, which in turn activate transducer kinases like ATM and ATR.[16] These kinases phosphorylate a host of downstream targets, including the tumor suppressor protein p53.[17] Activated p53 can induce cell cycle arrest to allow time for DNA repair or, if the damage is irreparable, trigger apoptosis.[2]

DDR_Pathway cluster_ddr DNA Damage Response Pathway AlkylatingAgent Alkylating Agent DNADamage DNA Adducts & Cross-links AlkylatingAgent->DNADamage Sensors Sensors (e.g., MMR proteins) DNADamage->Sensors activates Transducers Transducers (ATM/ATR Kinases) Sensors->Transducers activates Effectors Effectors (e.g., p53) Transducers->Effectors activates CellCycleArrest Cell Cycle Arrest Effectors->CellCycleArrest DNARepair DNA Repair Effectors->DNARepair Apoptosis Apoptosis Effectors->Apoptosis if damage is severe

Caption: A simplified overview of the DNA Damage Response (DDR) pathway initiated by alkylating agents.[17]

Mechanisms of Cellular Resistance

A significant challenge in the use of alkylating agents is the development of cellular resistance.[11][13] Understanding these mechanisms is critical for designing effective therapeutic strategies.

Resistance_Mechanisms cluster_resistance Cellular Resistance to Alkylating Agents Agent Alkylating Agent ReducedUptake Decreased Drug Uptake/Influx Agent->ReducedUptake IncreasedEfflux Increased Drug Efflux Agent->IncreasedEfflux Inactivation Intracellular Inactivation (e.g., Glutathione) Agent->Inactivation DNARepair Enhanced DNA Repair (e.g., MGMT, BER) Agent->DNARepair ApoptosisEvasion Tolerance to Damage (Anti-Apoptotic Pathways) Agent->ApoptosisEvasion

Caption: Key cellular mechanisms contributing to resistance against alkylating agents.[1][11]

Key resistance pathways include:

  • Increased Drug Inactivation : Intracellular detoxification of the agent, often through conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs).[1]

  • Enhanced DNA Repair : Upregulation of DNA repair pathways. A critical enzyme is O-6-methylguanine-DNA methyltransferase (MGMT), which directly reverses alkylation at the O6 position of guanine.[1][18] Other pathways like Base Excision Repair (BER) and Mismatch Repair (MMR) also play significant roles.[18][19]

  • Decreased Drug Accumulation : Reduced uptake into the cell or increased export out of the cell via efflux pumps.[1]

  • Tolerance to DNA Damage : Alterations in cell signaling pathways that control apoptosis, allowing cells to survive despite the presence of significant DNA damage.[1]

Conclusion

Established alkylating agents like nitrogen mustards, nitrosoureas, and triazenes are well-characterized compounds with extensive data supporting their use in research and medicine. In contrast, this compound is primarily documented as a synthetic intermediate. Its chemical structure, featuring two chlorine atoms on a butane (B89635) backbone, suggests a potential for bifunctional alkylation, but its reactivity, biological targets, and cytotoxic efficacy remain to be determined experimentally.

The protocols and comparative data provided in this guide offer a clear framework for researchers to undertake a systematic evaluation of this compound. Such studies would be essential to characterize its potential as a novel alkylating agent and to understand its mechanism of action relative to the established compounds in the field.

References

Safety Operating Guide

Proper Disposal of 1,3-Dichloro-3-methylbutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of hazardous chemicals are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 1,3-Dichloro-3-methylbutane, a halogenated hydrocarbon, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed and is an irritant. All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent skin and eye contact.

Segregation and Storage of Waste

Proper segregation of chemical waste is a critical first step in the disposal process. As a chlorinated hydrocarbon, this compound must be disposed of as halogenated organic waste.

  • Do not mix this compound with non-halogenated organic waste, aqueous waste (acids and bases), or any other incompatible chemicals.

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with chlorinated hydrocarbons.

  • The waste container must be clearly labeled as "Halogenated Organic Waste" and should list this compound as a component.

Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations. The standard procedure for the disposal of halogenated hydrocarbons is through a licensed hazardous waste disposal company.

  • Collection: Collect the waste in a designated and properly labeled container as described above.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. The EHS office will coordinate with a licensed hazardous waste contractor for final disposal.

  • Disposal Method: The most common and environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator. This process destroys the organic molecule and captures the resulting halogenated byproducts.

Key Chemical and Physical Properties

For safe handling and disposal, it is essential to be aware of the key properties of this compound.

PropertyValue
Molecular Formula C5H10Cl2
Molecular Weight 141.04 g/mol
Appearance Not specified, likely a liquid
GHS Classification Acute Toxicity 4 (Oral)
Primary Hazards Harmful if swallowed, Irritant

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Interim Storage & Documentation cluster_3 Final Disposal Generate Generate this compound Waste Identify Identify as Halogenated Organic Waste Generate->Identify Segregate Segregate from Non-Halogenated & Aqueous Waste Identify->Segregate Collect Collect in Labeled, Sealed Container Segregate->Collect Store Store in Satellite Accumulation Area Collect->Store Document Log Waste Details (Quantity, Date) Store->Document ContactEHS Contact Environmental Health & Safety (EHS) Document->ContactEHS Pickup Arrange for Licensed Contractor Pickup ContactEHS->Pickup Incineration High-Temperature Incineration Pickup->Incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management plan and Safety Data Sheets for the most accurate and detailed information.

Essential Safety and Operational Guide for 1,3-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1,3-Dichloro-3--methylbutane (CAS RN: 624-96-4) is a specialty chemical with limited available safety data. This guide is based on general principles for handling halogenated alkanes and the available information. It is imperative that a comprehensive, substance-specific risk assessment be conducted by qualified personnel before any handling, storage, or disposal of this compound.

Immediate Safety and Logistical Information

This document provides crucial safety protocols and logistical plans for the handling and disposal of 1,3-Dichloro-3-methylbutane, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a conservative approach based on the known hazards of similar chlorinated hydrocarbons is mandated. This substance should be treated as hazardous.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
CAS Number 624-96-4[1][2][3]
Molecular Formula C₅H₁₀Cl₂[1][2][3]
Molecular Weight 141.04 g/mol [1][4]
Boiling Point 145.5 - 149.59 °C[1][5]
Flash Point 36.4 °C[1][5]
Density 1.053 - 1.0718 g/cm³[1][5]
GHS Hazard Warning: Harmful if swallowed. Irritant.[4]

Personal Protective Equipment (PPE) Protocol

Given the potential for skin and eye irritation, as well as toxicity upon ingestion, a stringent PPE protocol is required. The level of PPE should be determined by a site-specific risk assessment, considering the nature and scale of the experiment.

TaskRequired Personal Protective Equipment
Low-Energy Operations (e.g., weighing, preparing solutions in a fume hood)Gloves: Double-gloving with nitrile gloves.Body Protection: Standard laboratory coat. Eye Protection: Safety goggles or a face shield. Respiratory Protection: Work within a certified chemical fume hood.
High-Energy Operations or Risk of Aerosolization (e.g., sonication, vortexing, potential for spills)Gloves: Double-gloving with nitrile gloves.Body Protection: Chemical-resistant apron over a lab coat or a disposable gown.Eye Protection: Chemical splash goggles and a full-face shield.Respiratory Protection: A half-face or full-face respirator with appropriate cartridges for organic vapors may be necessary if not working in a fume hood.

Experimental Protocols

Standard Operating Procedure for Handling this compound
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE as outlined in the table above.

    • Have a spill kit readily available. The kit should contain absorbent materials suitable for organic solvents.

    • Locate the nearest safety shower and eyewash station and confirm they are accessible.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

    • Use compatible labware (e.g., glass, PTFE).

    • Avoid contact with skin and eyes. If contact occurs, follow the first aid procedures outlined below.

    • Keep containers tightly closed when not in use to prevent the release of vapors.

  • Spill Cleanup:

    • Evacuate the immediate area in case of a large spill.

    • For small spills, wear appropriate PPE and absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

First Aid Procedures
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label.[2]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste (Contaminated PPE, absorbent materials, etc.)- Place in a labeled, sealed, and puncture-resistant container.- Label as "Hazardous Waste" with the full chemical name.- Store in a designated satellite accumulation area.- Arrange for pickup by certified hazardous waste personnel.
Liquid Waste (Solutions containing the compound)- Collect in a designated "Halogenated Organic Waste" container.- The container must be compatible with the solvents used, have a secure screw-top cap, and be properly labeled with the full chemical name and approximate concentrations of all components.

Visual Workflow

The following diagram illustrates the standard operating procedure for handling this compound.

SOP_Handling_1_3_Dichloro_3_methylbutane Standard Operating Procedure for this compound start Start prep Preparation: - Verify fume hood function - Don appropriate PPE - Prepare spill kit - Locate safety shower/eyewash start->prep handling Handling (in Fume Hood): - Transfer and manipulate chemical - Keep container sealed when not in use prep->handling spill Spill Occurs? handling->spill cleanup Spill Cleanup: - Evacuate if necessary - Absorb with inert material - Collect in hazardous waste container spill->cleanup Yes end_op End of Operation spill->end_op No cleanup->handling waste Waste Disposal: - Segregate solid and liquid waste - Label containers correctly end_op->waste decon Decontamination: - Clean work area - Doff PPE correctly waste->decon end End decon->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloro-3-methylbutane
Reactant of Route 2
1,3-Dichloro-3-methylbutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.